molecular formula C10H10N2O3 B1297309 (1h-Benzimidazol-2-ylmethoxy)acetic acid CAS No. 783284-17-3

(1h-Benzimidazol-2-ylmethoxy)acetic acid

Cat. No.: B1297309
CAS No.: 783284-17-3
M. Wt: 206.2 g/mol
InChI Key: QQCDVGPTWGIYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1h-Benzimidazol-2-ylmethoxy)acetic acid is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-10(14)6-15-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCDVGPTWGIYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349581
Record name (1h-benzimidazol-2-ylmethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783284-17-3
Record name (1h-benzimidazol-2-ylmethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties and Applications of (1H-Benzoimidazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound (1h-Benzimidazol-2-ylmethoxy)acetic acid is limited. This guide will focus on the closely related and well-documented compound, (1H-Benzoimidazol-2-yl)acetic acid (CAS: 13570-08-6) , as a representative of the benzimidazole acetic acid class, which is of significant interest in pharmaceutical and chemical research.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] This is due in part to its structural similarity to naturally occurring purines, allowing it to interact with a wide range of biological targets.[1] The incorporation of an acetic acid moiety at the 2-position of the benzimidazole ring system gives rise to (1H-Benzoimidazol-2-yl)acetic acid, a compound with its own unique set of properties and applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of (1H-Benzoimidazol-2-yl)acetic acid, tailored for researchers, scientists, and drug development professionals.

Core Chemical Properties

(1H-Benzoimidazol-2-yl)acetic acid is a stable, solid compound at room temperature.[2] It serves as a key intermediate in the synthesis of more complex molecules, including various pharmaceuticals.[3]

PropertyValue
IUPAC Name 2-(1H-benzimidazol-2-yl)acetic acid
Synonyms (1H-BENZOIMIDAZOL-2-YL)-ACETIC ACID, 2-Benzimidazoleacetic acid, 2-(Carboxymethyl)benzimidazole
CAS Number 13570-08-6
Molecular Formula C₉H₈N₂O₂[4]
Molecular Weight 176.17 g/mol [4]
Appearance Light yellow to light brown solid[2]
Melting Point 116 °C[2]
Boiling Point 498.3±28.0 °C (Predicted)[2]
Density 1.437±0.06 g/cm³ (Predicted)[2]
pKa 1.54±0.30 (Predicted)[2]
Storage Temperature 2-8°C[2]

Experimental Protocols

The synthesis of (1H-Benzoimidazol-2-yl)acetic acid and its derivatives is well-established, with various methods reported in the literature. A common approach involves the hydrolysis of (1H-benzimidazol-2-yl)-acetonitrile.[5]

General Synthesis of 2-Substituted Benzimidazoles

A prevalent method for synthesizing the benzimidazole core involves the condensation of o-phenylenediamines with aldehydes, followed by oxidative cyclization.[6] This approach is versatile and can be adapted using various catalytic systems to improve efficiency and reaction conditions.[6]

Synthesis of (1H-Benzoimidazol-2-yl)acetic acid via Hydrolysis

A general procedure for the synthesis of (1H-benzimidazol-2-yl)acetic acid involves the hydrolysis of 2-cyanomethylbenzimidazole.[7]

  • Materials: 2-cyanomethylbenzimidazole, 37% aqueous hydrochloric acid, benzenesulphonic acid.[7]

  • Procedure:

    • A mixture of 2-cyanomethylbenzimidazole (1 g), 37% aqueous hydrochloric acid (2 ml), and benzenesulphonic acid (1 ml) is prepared.[7]

    • The mixture is heated and stirred under reflux conditions for 4-5 hours.[7]

    • The reaction progress is monitored by thin-layer chromatography (TLC).[7]

    • Upon completion, the reaction mixture is cooled to room temperature.[7]

    • The product is extracted with ether (3 x 30 ml).[7]

    • The solvent is removed by distillation under reduced pressure to yield the final product.[7]

Characterization: The synthesized compound can be characterized using various analytical techniques, including:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.[7]

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the structure of the compound.[7]

  • Elemental Analysis: To determine the elemental composition of the synthesized product.[7]

Caption: General workflow for the synthesis of (1H-Benzoimidazol-2-yl)acetic acid.

Biological Activities and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[8][9] The benzimidazole scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with various biological macromolecules.[1]

While specific signaling pathways for (1H-Benzoimidazol-2-yl)acetic acid are not extensively detailed in the available literature, the broader class of benzimidazole derivatives has been shown to modulate several key cellular pathways. Their anticancer effects, for instance, are attributed to their structural similarity to purines, which allows them to interfere with DNA synthesis and repair processes.[1][10] Some benzimidazole derivatives act as:

  • Topoisomerase inhibitors [10]

  • DNA intercalating and alkylating agents [10]

  • Microtubule inhibitors [10]

  • Protein kinase inhibitors [10]

  • Androgen receptor antagonists [10]

  • Poly(ADP-ribose) polymerase (PARP) inhibitors [10]

  • Dihydrofolate reductase inhibitors [10]

The anti-inflammatory properties of some benzimidazole derivatives are linked to the inhibition of enzymes like cyclooxygenase (COX) and the modulation of signaling pathways involving p38 MAPK and NF-κB.[1]

Caption: Potential signaling pathways modulated by benzimidazole derivatives.

Applications in Research and Development

(1H-Benzoimidazol-2-yl)acetic acid and its derivatives are valuable tools in various research and development fields:

  • Pharmaceutical Development: As a key intermediate in the synthesis of novel therapeutic agents, particularly for neurological disorders.[3]

  • Biochemical Research: Used in studies investigating enzyme activity and protein interactions to gain insights into cellular mechanisms.[3]

  • Agricultural Chemistry: Employed in the development of new herbicides and fungicides.[3]

  • Material Science: Incorporated into the formulation of advanced polymers and coatings with enhanced chemical resistance.[3]

  • Analytical Chemistry: Utilized in various chromatographic and spectroscopic techniques for the detection and quantification of complex mixtures.[3]

References

(1h-Benzimidazol-2-ylmethoxy)acetic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (1H-Benzimidazol-2-ylmethoxy)acetic Acid

For professionals in the fields of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This compound is a molecule of interest, incorporating the pharmacologically significant benzimidazole scaffold linked to an acetic acid moiety via a methoxy bridge. This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations.

Synthetic Pathway Overview

The most plausible synthetic route to obtain this compound is a two-step process. The synthesis commences with the formation of a key intermediate, (1H-Benzimidazol-2-yl)methanol. This is followed by a Williamson ether synthesis to introduce the acetic acid moiety, which may require a subsequent hydrolysis step if an ester of haloacetic acid is utilized.

Detailed Experimental Protocols

Step 1: Synthesis of (1H-Benzimidazol-2-yl)methanol

This initial step involves the condensation of o-phenylenediamine with glycolic acid. This reaction forms the core benzimidazole ring with the required hydroxymethyl substituent at the 2-position.

Experimental Protocol: An appropriate amount of o-phenylenediamine is dissolved in dimethylformamide. To this solution, glycolic acid is added, and the mixture is refluxed at a temperature of 90°C to 100°C.[1] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water. To neutralize any residual acid, a solution of sodium bicarbonate (NaHCO₃) is added until the mixture is neutral, as confirmed by litmus paper.[1] The resulting product can then be isolated and purified.

Step 2: Synthesis of this compound via Etherification

This step involves the O-alkylation of the hydroxyl group of (1H-Benzimidazol-2-yl)methanol with an acetic acid derivative. A common method is the Williamson ether synthesis, which can be adapted from protocols for similar alkylations of benzimidazole derivatives. The following protocol is a representative procedure based on the alkylation of a related benzimidazole compound with ethyl chloroacetate.

Experimental Protocol: To a solution of (1H-Benzimidazol-2-yl)methanol in acetone, ethyl chloroacetate is added with continuous stirring. Sodium bicarbonate is then added to the reaction mixture. The entire mixture is heated under reflux.[2] The reaction is monitored by TLC. After the reaction is complete, the mixture is cooled, filtered, and washed with acetone. The solvent is then removed under vacuum to yield the ester, ethyl (1H-benzimidazol-2-ylmethoxy)acetate.[2]

Step 3: Hydrolysis of Ethyl (1H-Benzimidazol-2-ylmethoxy)acetate

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved through alkaline hydrolysis.

Experimental Protocol: The ethyl (1H-benzimidazol-2-ylmethoxy)acetate is dissolved in a suitable solvent, and an aqueous solution of a base, such as sodium hydroxide, is added. The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis. The reaction progress is monitored by TLC. Upon completion, the solution is acidified with a suitable acid, such as hydrochloric acid, to precipitate the this compound. The solid product is then collected by filtration, washed with water, and dried.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of the intermediate and a related ester.

StepReactantsSolventBaseTemperatureTimeYieldReference
1o-Phenylenediamine, Glycolic AcidDimethylformamide-90-100°C (Reflux)-High[1]
2 (Analogous)2-Methyl benzimidazole, Ethyl chloroacetateAcetoneNaHCO₃Reflux-69%[2]

Visualizing the Synthesis Pathway

To further elucidate the synthetic process, the following diagrams illustrate the logical flow of the reactions.

Synthesis_Pathway cluster_step2 reactant reactant intermediate intermediate product product reagent reagent condition condition A o-Phenylenediamine step1_reagents step1_reagents B Glycolic Acid C (1H-Benzimidazol-2-yl)methanol step2_reagents step2_reagents C->step2_reagents D Ethyl Chloroacetate E Ethyl (1H-Benzimidazol-2-ylmethoxy)acetate F This compound E->F Hydrolysis step3_cond NaOH(aq), then H+ step1_reagents->C Condensation step1_cond DMF, 90-100°C step2_reagents->E Etherification step2_cond Acetone, NaHCO3, Reflux

Caption: Synthetic pathway for this compound.

Experimental Workflow Visualization

The general laboratory workflow for a single synthetic step, such as the initial condensation, can be visualized as follows.

Experimental_Workflow start Start dissolve Dissolve o-phenylenediamine in DMF start->dissolve add_reagent Add glycolic acid dissolve->add_reagent reflux Reflux at 90-100°C add_reagent->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete workup Dilute with water & Neutralize with NaHCO3 monitor->workup Reaction complete isolate Isolate and purify product workup->isolate end End isolate->end

Caption: General experimental workflow for a synthesis step.

References

An In-depth Technical Guide to (1h-Benzimidazol-2-ylmethoxy)acetic acid (CAS 783284-17-3)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and experimental data specifically for (1h-Benzimidazol-2-ylmethoxy)acetic acid (CAS 783284-17-3) are limited. This guide provides a comprehensive overview based on the known chemistry of the benzimidazole scaffold and data from closely related analogs to offer a valuable resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a member of the benzimidazole class of heterocyclic compounds. The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2][3][4][5] Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including anthelmintic, antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3][4][5] This guide will synthesize the available information on this compound and extrapolate from related compounds to provide insights into its synthesis, potential biological activities, and mechanisms of action.

Physicochemical Properties

While extensive experimental data is not available, the basic physicochemical properties of this compound can be derived from its chemical structure.

PropertyValue
CAS Number 783284-17-3
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
IUPAC Name 2-(1H-benzimidazol-2-ylmethoxy)acetic acid
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)COCC(=O)O

Synthesis

A definitive, published experimental protocol for the synthesis of this compound is not available. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related benzimidazole derivatives. A common strategy involves the initial formation of 2-(chloromethyl)-1H-benzimidazole, a versatile intermediate.[6][7][8][9][10][11]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Step 1: Synthesis of 2-(chloromethyl)-1H-benzimidazole (3) from o-phenylenediamine (1) and chloroacetic acid (2).

  • Step 2: Williamson Ether Synthesis involving the reaction of 2-(chloromethyl)-1H-benzimidazole (3) with glycolic acid (4) to yield the final product, this compound (5).

G cluster_step1 Step 1: Synthesis of 2-(chloromethyl)-1H-benzimidazole cluster_step2 Step 2: Williamson Ether Synthesis o_phenylenediamine o-phenylenediamine (1) intermediate 2-(chloromethyl)-1H-benzimidazole (3) o_phenylenediamine->intermediate HCl (4N) Reflux chloroacetic_acid Chloroacetic Acid (2) chloroacetic_acid->intermediate final_product This compound (5) intermediate->final_product Base (e.g., NaH) Solvent (e.g., DMF) glycolic_acid Glycolic Acid (4) glycolic_acid->final_product

Proposed Synthetic Pathway
Detailed Experimental Protocols

This protocol is adapted from established literature procedures.[6][10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and chloroacetic acid (1.0-1.2 eq).

  • Acidic Condensation: Add 4N hydrochloric acid as the solvent and catalyst.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

This proposed protocol is based on standard Williamson ether synthesis conditions.

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve glycolic acid (1.0-1.5 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the hydroxyl and carboxylic acid groups of glycolic acid.

  • Nucleophilic Substitution: Add a solution of 2-(chloromethyl)-1H-benzimidazole (1.0 eq) in the same solvent dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quenching and Extraction: Carefully quench the reaction with water and acidify with a dilute acid (e.g., 1N HCl) to protonate the carboxylate. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is not available, the broader class of benzimidazole derivatives is known for a wide range of pharmacological activities.

Anthelmintic Activity

Many benzimidazole-based drugs, such as albendazole and mebendazole, are potent anthelmintics.[12][13] Their primary mechanism of action is the inhibition of tubulin polymerization in parasitic worms.[13][14][15] By binding to the β-tubulin subunit, these compounds disrupt the formation of microtubules, which are essential for cellular processes like cell division, motility, and nutrient absorption in the parasite.[14] This leads to the eventual death of the helminth. It is plausible that this compound or its derivatives could exhibit similar activity.

G BZD Benzimidazole Compound beta_tubulin β-tubulin BZD->beta_tubulin Binds to disruption Disruption of Microtubule Formation BZD->disruption Leads to tubulin_dimer αβ-tubulin dimer beta_tubulin->tubulin_dimer Forms dimer with α-tubulin microtubule Microtubule tubulin_dimer->microtubule Polymerizes into cellular_processes Essential Cellular Processes (e.g., cell division, nutrient uptake) microtubule->cellular_processes Essential for disruption->cellular_processes Inhibits parasite_death Parasite Death cellular_processes->parasite_death Inhibition leads to

General Mechanism of Anthelmintic Benzimidazoles
Antifungal and Antimicrobial Activity

Several studies have reported the antifungal and antibacterial activities of benzimidazole derivatives.[3][16][17] For instance, derivatives of 2-chloromethyl-1H-benzimidazole have shown inhibitory activity against various phytopathogenic fungi.[16] The mechanism of antifungal action for some benzimidazoles also involves the disruption of microtubule synthesis.[12]

Anticancer Activity

The antiproliferative effects of benzimidazole compounds against various cancer cell lines have been documented.[18] The disruption of microtubule dynamics, which is crucial for mitosis in rapidly dividing cancer cells, is a key mechanism. Some benzimidazole derivatives have shown IC₅₀ values in the low micromolar range against pancreatic and colorectal cancer cell lines.[18]

Other Potential Activities

The benzimidazole scaffold is versatile, and derivatives have been investigated for a multitude of other therapeutic applications, including as anti-inflammatory agents, antivirals, and inhibitors of various enzymes such as myeloperoxidase.[1][19]

Experimental Workflow for Biological Screening

For a novel compound like this compound, a systematic screening process is necessary to identify its biological activities. The following workflow represents a general approach for the initial biological evaluation.

G start Synthesized Compound This compound in_vitro In Vitro Screening start->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS on normal and cancer cell lines) in_vitro->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, MBC against bacteria and fungi) in_vitro->antimicrobial enzyme Enzyme Inhibition Assays (e.g., tubulin polymerization, kinase assays) in_vitro->enzyme hit_identification Hit Identification and Lead Optimization cytotoxicity->hit_identification antimicrobial->hit_identification enzyme->hit_identification in_vivo In Vivo Studies (Animal Models) hit_identification->in_vivo pharmacokinetics Pharmacokinetics (ADME) in_vivo->pharmacokinetics toxicology Toxicology Studies in_vivo->toxicology end Preclinical Candidate pharmacokinetics->end toxicology->end

General Workflow for Biological Screening

Conclusion

This compound, with CAS number 783284-17-3, belongs to a class of compounds with significant therapeutic potential. Although specific data for this molecule is scarce, this guide provides a framework for its synthesis and potential biological evaluation based on the extensive research on the benzimidazole scaffold. The proposed synthetic route offers a practical starting point for its preparation, and the overview of the known biological activities of related compounds suggests that this molecule could be a valuable candidate for screening in anthelmintic, antifungal, and anticancer research. Further investigation is warranted to elucidate the specific properties and potential applications of this compound.

References

A Technical Guide to (1H-Benzimidazol-2-ylmethoxy)acetic Acid: Synthesis, Properties, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (1H-Benzimidazol-2-ylmethoxy)acetic acid, a derivative of the versatile benzimidazole scaffold. The IUPAC name for this compound is 2-((1H-benzo[d]imidazol-2-yl)methoxy)acetic acid . It is important to note that while the benzimidazole core is extensively studied and is a constituent of numerous therapeutic agents, specific experimental data for this particular derivative is limited in publicly accessible literature. This guide addresses this gap by proposing a plausible synthetic pathway, outlining predicted physicochemical properties, and contextualizing its potential biological significance through the established activities of closely related benzimidazole analogues. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of novel benzimidazole derivatives.

Introduction to the Benzimidazole Scaffold

Benzimidazole is a bicyclic heterocyclic aromatic compound formed by the fusion of a benzene ring and an imidazole ring.[1] This privileged scaffold is a cornerstone in medicinal chemistry, featured in a wide array of FDA-approved drugs.[2] The structural similarity of the benzimidazole nucleus to naturally occurring purines allows it to readily interact with various biological targets, leading to a broad spectrum of pharmacological activities.[2]

Well-known drugs containing the benzimidazole core include:

  • Anthelmintics: Albendazole, Mebendazole, Fenbendazole.[1]

  • Proton Pump Inhibitors (PPIs): Omeprazole, Lansoprazole, Pantoprazole.[3]

  • Antihistamines: Astemizole, Bilastine.[1]

  • Anticancer Agents: Several derivatives are under investigation for their ability to inhibit microtubules and topoisomerases.[2]

The diverse biological activities, which also include antifungal, antiviral, anti-inflammatory, and antihypertensive properties, make benzimidazole and its derivatives a subject of continuous research and development.[4][5]

Physicochemical Properties

PropertyValue
IUPAC Name 2-((1H-benzo[d]imidazol-2-yl)methoxy)acetic acid
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)COCC(=O)O
Predicted LogP 1.2-1.5
Predicted pKa ~4.0 (acidic), ~5.5 (basic)

Note: LogP and pKa values are estimations from computational models and require experimental verification.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 2-((1H-benzo[d]imidazol-2-yl)methoxy)acetic acid can be envisioned as a two-step process, beginning with the condensation of o-phenylenediamine followed by an etherification reaction.

Step 1: Synthesis of 2-(Hydroxymethyl)-1H-benzimidazole

The key intermediate, 2-(hydroxymethyl)-1H-benzimidazole, can be synthesized via the Phillips condensation reaction.[6] This involves the reaction of o-phenylenediamine with glycolic acid.

Experimental Protocol:

  • Equimolar amounts of o-phenylenediamine and glycolic acid are mixed in a round-bottom flask.

  • The mixture is heated, typically in the presence of a dehydrating agent or under conditions that allow for the removal of water (e.g., refluxing in a high-boiling solvent with a Dean-Stark trap). A common method involves heating in 4N hydrochloric acid.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and neutralized with a base, such as sodium bicarbonate solution, to precipitate the product.

  • The crude 2-(hydroxymethyl)-1H-benzimidazole is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol or water.[6]

Step 2: Etherification to Yield the Final Product

The final product can be obtained through a Williamson ether synthesis. This involves the reaction of the intermediate alcohol with a haloacetic acid derivative.

Experimental Protocol:

  • The 2-(hydroxymethyl)-1H-benzimidazole synthesized in Step 1 is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • A strong base, such as sodium hydride (NaH), is added portion-wise at 0°C to deprotonate the hydroxyl group, forming a sodium alkoxide intermediate.

  • An ester of a haloacetic acid, such as ethyl chloroacetate or ethyl bromoacetate, is added to the reaction mixture.

  • The mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC.

  • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting ester is then hydrolyzed to the carboxylic acid by treatment with an aqueous base (e.g., NaOH or KOH) followed by acidic workup.

  • The final product, 2-((1H-benzo[d]imidazol-2-yl)methoxy)acetic acid, is purified by recrystallization.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Etherification & Hydrolysis A o-Phenylenediamine C Condensation (e.g., 4N HCl, Heat) A->C B Glycolic Acid B->C D 2-(Hydroxymethyl)-1H-benzimidazole C->D F Williamson Ether Synthesis (NaH, DMF) D->F E Ethyl Bromoacetate E->F G Ester Intermediate F->G H Base Hydrolysis (NaOH, H2O) G->H I 2-((1H-Benzimidazol-2-yl)methoxy)acetic Acid H->I

Proposed two-step synthesis of the target compound.

Biological Activity and Potential Mechanisms of Action

While no specific biological data has been published for 2-((1H-benzo[d]imidazol-2-yl)methoxy)acetic acid, the extensive pharmacology of the benzimidazole scaffold provides a strong basis for predicting its potential therapeutic applications. The activity is highly dependent on the substituents at the N-1 and C-2 positions.[7]

Anthelmintic Activity

Many benzimidazole-based drugs are broad-spectrum anthelmintics.[8] Their primary mechanism of action is the disruption of microtubule formation in parasitic worms.[9]

Mechanism:

  • Benzimidazoles selectively bind to the β-tubulin subunit of the parasite.[8][9]

  • This binding inhibits the polymerization of tubulin dimers into microtubules.[10]

  • The disruption of the microtubule cytoskeleton interferes with essential cellular processes, including cell division, motility, and nutrient transport.[11]

  • This leads to glycogen depletion, reduced ATP generation, and ultimately, the death of the parasite.[8]

The selective toxicity arises from the significantly higher affinity of these drugs for parasitic β-tubulin compared to mammalian tubulin.[9]

G cluster_0 Cellular Process cluster_1 Drug Action tubulin β-Tubulin (Parasite) polymerization Polymerization tubulin->polymerization microtubules Microtubules polymerization->microtubules cell_function Cell Division & Nutrient Uptake microtubules->cell_function death Parasite Death cell_function->death Disruption leads to bzd Benzimidazole Derivative inhibition Inhibition bzd->inhibition inhibition->polymerization

Anthelmintic mechanism of benzimidazoles via tubulin inhibition.
Antiulcer Activity (Proton Pump Inhibition)

Certain 2-substituted benzimidazoles, like omeprazole, are potent inhibitors of the gastric H⁺/K⁺-ATPase, commonly known as the proton pump.[12] This enzyme is responsible for the final step in acid secretion into the stomach lumen.[13]

Mechanism:

  • The benzimidazole PPI is a prodrug that is absorbed and reaches the parietal cells of the stomach.[13]

  • In the acidic environment of the parietal cell's secretory canaliculus, the drug is protonated and converted into its active form, a sulfenamide intermediate.[12]

  • This active form covalently binds to cysteine residues on the H⁺/K⁺-ATPase enzyme.[12]

  • The binding irreversibly inhibits the pump, leading to a profound and long-lasting reduction in gastric acid secretion.[13]

G cluster_0 Parietal Cell cluster_1 Gastric Lumen bzd_prodrug Benzimidazole PPI (Prodrug) activation Protonation in Acidic Canaliculus bzd_prodrug->activation active_drug Active Sulfenamide activation->active_drug pump H+/K+ ATPase (Proton Pump) active_drug->pump Covalently binds & irreversibly inhibits acid_secretion H+ Secretion (Acid Production) pump->acid_secretion pumps H+

Mechanism of action for benzimidazole-based proton pump inhibitors.
Anticancer Activity of Related Compounds

The anticancer potential of benzimidazole derivatives is an area of intense research. Their mechanisms are diverse and can include microtubule destabilization, similar to their anthelmintic action, and inhibition of key enzymes in cancer progression.[2][11] The table below summarizes the activity of some representative benzimidazole derivatives.

Compound/Derivative ClassTarget/Cell LineActivity (IC₅₀)Reference
NocodazoleTubulin Polymerization1.97 µM[14]
MebendazoleTubulin Polymerization6.32 µM[14]
FenbendazoleTubulin Polymerization4.40 µM[14]
2,5-Disubstituted Benzimidazole (Cpd 6)A549 (Lung Cancer)2.12 µM[15]
2,5-Disubstituted Benzimidazole (Cpd 6)NCI-H358 (Lung Cancer)0.85 µM[15]
Methoxy-substituted Benzimidazole (Cpd 10)HCT 116 (Colon Cancer)2.2 µM[16]
Methoxy-substituted Benzimidazole (Cpd 12)MCF-7 (Breast Cancer)3.1 µM[16]

Disclaimer: The data presented in this table is for related benzimidazole compounds and is for contextual purposes only. It does not represent the activity of 2-((1H-benzo[d]imidazol-2-yl)methoxy)acetic acid.

Conclusion and Future Directions

2-((1H-benzo[d]imidazol-2-yl)methoxy)acetic acid is a structurally interesting molecule belonging to the pharmacologically significant benzimidazole family. While specific experimental data for this compound remains elusive, this guide provides a robust theoretical framework for its synthesis and potential biological activities based on the well-established chemistry and pharmacology of its parent scaffold.

Future research should focus on the practical execution of the proposed synthesis to obtain the compound for characterization. Subsequent in-vitro and in-vivo screening against various targets—such as parasitic tubulin, cancer cell lines, and relevant enzymes like kinases or polymerases—would be crucial to elucidate its specific pharmacological profile. The findings would contribute valuable knowledge to the ever-expanding field of medicinal chemistry and could lead to the development of novel therapeutic agents.

References

An In-depth Technical Guide on (1H-Benzimidazol-2-ylmethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of (1H-Benzimidazol-2-ylmethoxy)acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Identification

This compound is a derivative of benzimidazole, a heterocyclic aromatic compound. Its structure features an acetic acid moiety linked to the benzimidazole core through a methoxy bridge.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name 2-((1H-Benzo[d]imidazol-2-yl)methoxy)acetic acid[1]
CAS Number 783284-17-3[1][2][3][4]
Molecular Formula C10H10N2O3[2][4]
Molecular Weight 206.20 g/mol [1][4]

Below is a diagram of the molecular structure of this compound.

synthesis_workflow cluster_step1 Step 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole cluster_step2 Step 2: Ether Synthesis A o-Phenylenediamine C 2-(Chloromethyl)-1H-benzimidazole A->C B Chloroacetic acid B->C D 2-(Chloromethyl)-1H-benzimidazole C->D G This compound D->G E Glycolic acid E->G F Base (e.g., NaH) F->G signaling_pathway cluster_cell Parietal Cell PPI This compound (Hypothetical PPI) H_K_ATPase H+/K+ ATPase (Proton Pump) PPI->H_K_ATPase Inhibits H_ion H+ H_K_ATPase->H_ion Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->H_K_ATPase

References

Unraveling the Anti-Inflammatory Mechanism of (1h-Benzimidazol-2-ylmethoxy)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1h-Benzimidazol-2-ylmethoxy)acetic acid belongs to the benzimidazole class of heterocyclic compounds, a scaffold renowned for its diverse pharmacological activities. While direct and extensive research on the specific mechanism of action of this compound is limited, a comprehensive analysis of structurally related benzimidazole derivatives strongly indicates its role as a modulator of the inflammatory cascade. This technical guide synthesizes the available evidence to propose a primary mechanism centered on the inhibition of prostaglandin synthesis, a critical pathway in inflammation. This document provides an in-depth exploration of this proposed mechanism, supported by comparative quantitative data from related compounds, detailed experimental protocols for relevant assays, and visual diagrams of the implicated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are achieved through the suppression of prostaglandin production. Prostaglandins are lipid compounds with hormone-like effects that are key mediators of inflammation, pain, and fever. The synthesis of prostaglandins is initiated by the release of arachidonic acid from cell membranes, which is then converted into prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is subsequently isomerized to various prostaglandins, including the highly pro-inflammatory prostaglandin E2 (PGE2), by terminal synthases.

Based on extensive research into benzimidazole derivatives, the proposed mechanism of action for this compound involves the inhibition of key enzymes within this pathway, primarily Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and microsomal Prostaglandin E Synthase-1 (mPGES-1).

Cyclooxygenase (COX) Inhibition

The COX enzymes, COX-1 and COX-2, are the primary targets of traditional NSAIDs. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Many benzimidazole derivatives have been shown to exhibit inhibitory activity against both COX isoforms. The acidic moiety of this compound is a common structural feature in many COX inhibitors, suggesting a similar mode of interaction with the active site of these enzymes.

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition

A more targeted approach to reducing inflammation with potentially fewer side effects than non-selective COX inhibitors is the selective inhibition of mPGES-1. This enzyme is the terminal synthase responsible for the production of PGE2 and is often co-expressed with COX-2 during inflammation. Recent studies have highlighted novel benzimidazole derivatives as potent and selective inhibitors of mPGES-1.[1][2][3] This selective inhibition of PGE2 synthesis, while leaving the production of other prostaglandins unaffected, is a promising strategy for anti-inflammatory drug development. Given the structural similarities, it is plausible that this compound also exerts its anti-inflammatory effects through the inhibition of mPGES-1.

Quantitative Data on Related Benzimidazole Derivatives

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Benzimidazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol derivative 10.00016640.00003704.5[4]
5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol derivative 20.00022720.00004694.84[4]
Pyrazole-thiourea-benzimidazole hybrid 1-0.0000283-[5]
Pyrazole-thiourea-benzimidazole hybrid 2-0.0002272-[5]
Benzimidazole derivative with oxadiazole>1008.2>12.1[6]

Table 2: In Vitro mPGES-1 Inhibitory Activity of Benzimidazole Derivatives

CompoundmPGES-1 IC50 (nM)Reference
Benzimidazole derivative 17d8[7]
Benzimidazole derivative III90[7]
Benzimidazole analog 44 (AGU654)2.9[1][2]
Oxadiazole thione-benzimidazole 1030-90[8]
Oxadiazole thione-benzimidazole 3130[8]
Oxadiazole thione-benzimidazole 4930-90[8]

Signaling Pathways and Experimental Workflows

Prostaglandin Synthesis Pathway and Sites of Inhibition

The following diagram illustrates the arachidonic acid cascade leading to the production of prostaglandins and highlights the potential points of inhibition by this compound.

Prostaglandin_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Potential Inhibition by this compound Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGG2 PGG2 Arachidonic_Acid->PGG2 COX-1 / COX-2 PGH2 PGH2 PGG2->PGH2 COX-1 / COX-2 Prostaglandins_Thromboxanes Prostaglandins_Thromboxanes PGH2->Prostaglandins_Thromboxanes Other Synthases PGE2 PGE2 PGH2->PGE2 mPGES-1 Inflammation Inflammation PGE2->Inflammation Inhibition_COX COX-1/COX-2 Inhibition Inhibition_COX->PGG2 Inhibition_mPGES1 mPGES-1 Inhibition Inhibition_mPGES1->PGE2

Caption: Prostaglandin synthesis pathway and potential inhibition sites.

Experimental Workflow for In Vitro COX Inhibition Assay

This diagram outlines the typical steps involved in an in vitro assay to determine the inhibitory effect of a compound on COX-1 and COX-2.

COX_Inhibition_Workflow start Start reagent_prep Prepare Reagents: - COX-1/COX-2 enzymes - Arachidonic acid (substrate) - Test compound dilutions - Assay buffer start->reagent_prep incubation Incubate enzyme with test compound reagent_prep->incubation reaction_start Initiate reaction with arachidonic acid incubation->reaction_start reaction_stop Stop reaction reaction_start->reaction_stop detection Detect prostaglandin production (e.g., EIA, LC-MS) reaction_stop->detection analysis Calculate % inhibition and IC50 value detection->analysis end End analysis->end

Caption: Workflow for in vitro COX inhibition assay.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

This diagram illustrates the in vivo experimental procedure to assess the anti-inflammatory activity of a compound.

Paw_Edema_Workflow start Start animal_prep Acclimatize animals (rats/mice) start->animal_prep dosing Administer test compound or vehicle animal_prep->dosing induction Induce inflammation with carrageenan injection in paw dosing->induction measurement Measure paw volume at different time points induction->measurement analysis Calculate % inhibition of edema measurement->analysis end End analysis->end

Caption: Workflow for carrageenan-induced paw edema assay.

Detailed Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of a test compound against COX-1 and COX-2.

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Test compound stock solution (in DMSO).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Cofactors (e.g., hematin, glutathione).

    • Enzyme Immunoassay (EIA) kit for PGE2 detection.

    • 96-well microplate.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, cofactors, and either COX-1 or COX-2 enzyme to each well.

    • Add the diluted test compound or vehicle (DMSO) to the respective wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

    • Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the log of the compound concentration.

In Vitro Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay

This protocol describes a cell-free assay to measure the direct inhibitory effect of a compound on mPGES-1 activity.

  • Materials:

    • Microsomal fraction containing human mPGES-1 (can be prepared from IL-1β stimulated A549 cells).

    • Prostaglandin H2 (PGH2) substrate.

    • Test compound stock solution (in DMSO).

    • Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing glutathione).

    • Stop solution (e.g., a solution containing a stable prostaglandin and a solvent to quench the reaction).

    • LC-MS/MS or EIA kit for PGE2 quantification.

    • 96-well microplate.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the reaction buffer and the microsomal enzyme preparation.

    • Add the diluted test compound or vehicle to the wells and pre-incubate.

    • Initiate the reaction by adding PGH2. Due to the instability of PGH2, this step should be performed quickly and on ice.

    • Incubate for a short period (e.g., 60-90 seconds) at room temperature.

    • Terminate the reaction by adding the stop solution.

    • Quantify the amount of PGE2 produced using LC-MS/MS or an EIA kit.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the COX assay.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for assessing the acute anti-inflammatory activity of a compound.

  • Animals:

    • Male Wistar rats (150-200 g).

  • Materials:

    • Test compound.

    • Vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Carrageenan solution (1% w/v in saline).

    • Plethysmometer.

  • Procedure:

    • Divide the rats into groups (e.g., vehicle control, positive control with a known NSAID, and test compound groups at different doses).

    • Administer the test compound or vehicle orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

    • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

    • The percentage of inhibition of edema is calculated for each group using the following formula:

      • % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

      • Where ΔV is the average increase in paw volume.

In Vitro Protein Denaturation Inhibition Assay

This assay provides a measure of anti-inflammatory activity by assessing the ability of a compound to inhibit protein denaturation, which is implicated in the inflammatory process.

  • Materials:

    • Bovine serum albumin (BSA) or egg albumin.

    • Phosphate buffered saline (PBS), pH 6.4.

    • Test compound.

    • Spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture containing the test compound at various concentrations and a 1% aqueous solution of BSA.

    • Adjust the pH of the reaction mixture to 6.4.

    • Incubate the samples at 37°C for 20 minutes.

    • Heat the samples at 70°C for 5 minutes to induce denaturation.

    • After cooling, measure the turbidity of the samples using a spectrophotometer at 660 nm.

    • A control sample without the test compound is also prepared and measured.

    • The percentage inhibition of protein denaturation is calculated using the formula:

      • % Inhibition = [1 - (Abs_sample / Abs_control)] x 100

Conclusion

While direct experimental evidence for the mechanism of action of this compound is still to be fully elucidated, the available data from structurally analogous benzimidazole derivatives provides a strong foundation for its proposed role as an inhibitor of the prostaglandin synthesis pathway. The potential for dual inhibition of COX enzymes and, more specifically, the selective inhibition of mPGES-1, positions this compound and its derivatives as promising candidates for the development of novel anti-inflammatory therapeutics. Further investigation is warranted to precisely quantify its inhibitory potency against these enzymatic targets and to fully characterize its pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for such future research endeavors.

References

Biological Activity of (1H-Benzimidazol-2-ylmethoxy)acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with derivatives of (1H-Benzimidazol-2-ylmethoxy)acetic acid. While specific data on this particular scaffold is emerging, this document leverages the extensive research on the broader benzimidazole class of compounds to infer potential therapeutic applications and guide future research. Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[1][2] This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes essential workflows and potential signaling pathways.

Overview of Biological Activities

The benzimidazole core is a privileged scaffold in drug discovery due to its structural similarity to naturally occurring purines, allowing for interaction with various biological targets.[1] Derivatives of this compound are being explored for a variety of therapeutic applications, with a primary focus on their potential as antimicrobial and anticancer agents.

Quantitative Biological Data

The following tables summarize representative quantitative data for various benzimidazole derivatives, showcasing their potential efficacy. It is important to note that these values are for a range of benzimidazole compounds and serve as a guide for the potential activity of this compound derivatives.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound ClassTest OrganismActivityResultReference
Benzimidazole-hydrazonesCandida speciesAntifungalNotable activity[3]
2-Substituted BenzimidazolesS. aureus (Gram-positive)AntibacterialModerate activity[4]
2-Substituted BenzimidazolesE. coli (Gram-negative)AntibacterialModerate activity[4]
N-Mannich bases of 2-mercapto-1H-benzimidazolesB. subtilisAntibacterialZone of inhibition: 17-19 mm[5]
N-Mannich bases of 2-mercapto-1H-benzimidazolesB. pumilusAntibacterialZone of inhibition: 17-19 mm[5]

Table 2: Anticancer Activity of Benzimidazole Derivatives

Compound ClassCell LineAssayResult (IC₅₀)Reference
Benzimidazole-1,3,4-oxadiazole derivativesPANC-1 (Pancreatic)MTT5.5 µM[6]
Benzimidazole-1,3,4-oxadiazole derivativesA549 (Lung)MTT0.3 µM[6]
Benzimidazole-1,3,4-oxadiazole derivativesMCF-7 (Breast)MTT0.5 µM[6]
Pyrazoline substituted benzimidazolesFibrosarcomaMTTHigh activity[7]
Pyrazoline substituted benzimidazolesLung cancerMTTHigh activity[7]
2-ThiobenzimidazolesHCT-116 (Colon)In vitroEffective antitumor activity[8]
2-ThiobenzimidazolesTK-10 (Renal)In vitroEffective antitumor activity[8]

Table 3: Enzyme Inhibition Activity of Benzimidazole Derivatives

Compound ClassTarget EnzymeResult (IC₅₀)Reference
Benzimidazole-triazole hybridsEGFR0.086 µM[9]
Benzimidazole-triazole hybridsVEGFR-2Good inhibitory activity[9]
Benzimidazole-triazole hybridsTopoisomerase II2.52 µM[9]
Benzimidazole-piperazine derivativesUrease3.36 - 10.81 µM[10]
Benzimidazole derivativesLipaseInhibition at various concentrations[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe standard experimental protocols for assessing the biological activity of benzimidazole derivatives.

Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives can be conceptualized as a multi-step process.

G A o-Phenylenediamine C Condensation A->C B Glycolic Acid Derivative B->C D 2-(Hydroxymethyl)-1H-benzimidazole C->D Cyclization F Williamson Ether Synthesis D->F E Haloacetic Acid Ester E->F G Ester Derivative F->G H Hydrolysis G->H I This compound H->I J Amidation/Esterification I->J K Target Derivatives J->K

General Synthetic Workflow
Antimicrobial Susceptibility Testing

a) Disc Diffusion Assay:

The disc diffusion method is a widely used preliminary screening tool for antimicrobial activity.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.

  • Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.[11]

b) Broth Microdilution Assay:

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a multi-well microtiter plate containing a suitable broth.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[6][7][12]

Enzyme Inhibition Assays

The specific protocol for an enzyme inhibition assay depends on the target enzyme. A general workflow is outlined below.

G A Prepare Enzyme Solution D Incubate Enzyme with Test Compound A->D B Prepare Substrate Solution E Initiate Reaction with Substrate B->E C Prepare Test Compound Dilutions C->D D->E F Monitor Reaction Progress (e.g., Spectrophotometry) E->F G Calculate Percentage Inhibition F->G H Determine IC50 Value G->H

General Enzyme Inhibition Assay Workflow

For instance, in a kinase inhibition assay (e.g., for EGFR or VEGFR-2), the reaction progress might be monitored by measuring the phosphorylation of a substrate, often using methods like ELISA or radiometric assays.[9][13] For urease inhibition , the activity is typically measured by quantifying the amount of ammonia produced from the hydrolysis of urea.[10]

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound derivatives are yet to be fully elucidated, the known mechanisms of other benzimidazole compounds provide valuable insights.

Anticancer Mechanisms

Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • Inhibition of Key Kinases: Many benzimidazoles act as inhibitors of crucial kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][13] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

  • Topoisomerase Inhibition: Some derivatives can inhibit topoisomerases, enzymes that are essential for DNA replication and repair in cancer cells.[9]

  • Induction of Apoptosis: Benzimidazoles can trigger programmed cell death (apoptosis) through various intrinsic and extrinsic pathways.

G cluster_0 Benzimidazole Derivative A (1H-Benzimidazol-2-ylmethoxy) acetic acid derivative B EGFR/VEGFR-2 Inhibition A->B C Topoisomerase Inhibition A->C D Disruption of Microtubule Polymerization A->D G Inhibition of Proliferation & Angiogenesis B->G E Cell Cycle Arrest C->E D->E F Apoptosis E->F G->F

Potential Anticancer Mechanisms
Antimicrobial Mechanisms

The antimicrobial action of benzimidazoles is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as:

  • Inhibition of Fungal Cell Wall Synthesis: Some derivatives can disrupt the synthesis of ergosterol, a vital component of the fungal cell membrane.

  • Inhibition of Nucleic Acid Synthesis: Interference with DNA gyrase or other enzymes involved in DNA replication can lead to bacterial cell death.

  • Disruption of Metabolic Pathways: Benzimidazoles can inhibit key enzymes in microbial metabolic pathways.

Conclusion and Future Directions

Derivatives of this compound represent a promising area for the discovery of new therapeutic agents. The extensive body of research on the broader benzimidazole family provides a strong foundation for guiding the synthesis and biological evaluation of this specific scaffold. Future research should focus on synthesizing a diverse library of these derivatives and conducting systematic in vitro and in vivo studies to elucidate their specific biological activities and mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for their intended biological targets.

References

An In-depth Technical Guide on the Solubility of (1H-Benzimidazol-2-ylmethoxy)acetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of (1H-Benzimidazol-2-ylmethoxy)acetic acid in organic solvents. A comprehensive search of current scientific literature reveals a lack of specific quantitative solubility data for this particular compound. This guide, therefore, provides relevant qualitative solubility information inferred from synthetic procedures, a summary of the solubility of the parent compound benzimidazole, and a detailed experimental protocol for determining the solubility of the title compound. This information is intended to support researchers and professionals in drug development and other scientific fields in their handling and application of this compound.

Introduction to this compound

This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Understanding the solubility of such compounds is a critical first step in drug discovery and development, impacting formulation, bioavailability, and routes of administration.

As of the date of this guide, specific quantitative studies on the solubility of this compound in a range of organic solvents are not available in the public domain. However, insights can be drawn from the solvents used in its synthesis and purification, as well as from the known solubility of its core structure, benzimidazole.

Predicted and Inferred Solubility Profile

The molecular structure of this compound, featuring a carboxylic acid group, an ether linkage, and the benzimidazole ring, suggests a degree of polarity. The presence of the carboxylic acid and the nitrogen atoms in the benzimidazole ring allows for hydrogen bonding. Consequently, it is predicted to have higher solubility in polar organic solvents.

From synthetic procedures, it is often purified by recrystallization from solvents like ethanol, which suggests moderate solubility in such alcohols at elevated temperatures and lower solubility at room temperature.

Solubility Data for the Parent Compound: Benzimidazole

To provide a foundational understanding, the following table summarizes the available solubility data for the parent compound, benzimidazole, in various organic solvents. This data can serve as a useful reference point for estimating the solubility behavior of its derivatives.

SolventQualitative SolubilityQuantitative SolubilityReference
Alcohol (general)Freely soluble-[1]
Boiling XyleneSoluble1 g in 2 g[1]
Diethyl EtherSparingly to very slightly soluble-[1]
BenzeneInsoluble-[1]
Petroleum EtherInsoluble-[1]
AcetoneSoluble-
ChloroformSoluble-
DichloromethaneSoluble-[2][3]
TolueneSoluble-[2][3]
1-ChlorobutaneLow solubility-[3]
2-NitrotolueneSoluble-[2][3]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers wishing to determine the precise solubility of this compound, the isothermal shake-flask method is a reliable and commonly used technique.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). The vials should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the solid and the solution is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. For finer suspensions, centrifugation at the same temperature is recommended to separate the solid from the saturated solution.

  • Sampling and Dilution: Carefully pipette a known aliquot of the clear supernatant (the saturated solution). Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen quantification method.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Solubility_Workflow start Start prep 1. Preparation Add excess solid compound to vial start->prep add_solvent 2. Solvent Addition Add known volume of solvent prep->add_solvent equilibrate 3. Equilibration Shake at constant temperature (24-72h) add_solvent->equilibrate separate 4. Phase Separation Settle or centrifuge equilibrate->separate sample 5. Sampling & Dilution Take aliquot of supernatant and dilute separate->sample quantify 6. Quantification Analyze concentration (e.g., HPLC) sample->quantify calculate 7. Calculation Determine solubility (mg/mL or mol/L) quantify->calculate end_node End calculate->end_node

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not currently published, this guide provides a framework for researchers to proceed. By understanding the solubility of the parent benzimidazole structure and by employing standardized experimental protocols such as the shake-flask method, scientists can generate the necessary data to advance their research and development efforts. The provided experimental workflow and diagram serve as a practical starting point for these empirical determinations.

References

Spectral Characterization of (1H-Benzimidazol-2-ylmethoxy)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral characterization of (1H-Benzimidazol-2-ylmethoxy)acetic acid, a molecule of interest within the broader class of benzimidazole derivatives known for their wide range of pharmaceutical applications. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the spectroscopic properties and analytical methodologies for this compound and its close analogs.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. Their diverse biological activities, including antimicrobial, antiviral, and antihypertensive properties, have established them as a significant pharmacophore in medicinal chemistry. The compound this compound, with its characteristic benzimidazole core linked to an acetic acid moiety via a methoxy bridge, presents a unique profile for potential therapeutic applications. Accurate spectral characterization is fundamental to its development, ensuring structural integrity, purity, and a deeper understanding of its chemical behavior.

While a comprehensive spectral dataset for this compound is not extensively available in published literature, this guide compiles and presents representative data from closely related analogs, primarily 2-(1H-benzo[d]imidazol-2-ylthio)acetic acid and 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid . This comparative approach provides valuable insights into the expected spectral features of the title compound.

Synthesis and Experimental Protocols

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative. The following sections detail generalized experimental protocols for the synthesis and spectral analysis of compounds structurally similar to this compound.

General Synthesis of 2-Substituted Benzimidazoles

A common method for the synthesis of 2-substituted benzimidazoles involves the reaction of o-phenylenediamine with an appropriate aldehyde or carboxylic acid. For instance, the synthesis of 2-(substituted)-1H-benzimidazoles can be achieved by dissolving benzaldehyde derivatives and o-phenylenediamine in absolute ethanol in the presence of a catalyst like ZnO nanoparticles and stirring the mixture at an elevated temperature.[1] The resulting product can then be purified by washing with an ethanol-water mixture and recrystallization.[1]

Synthesis of 2-(1H-benzo[d]imidazol-2-ylthio)acetic acid

A procedural analog for synthesizing a related acetic acid derivative involves the following steps[2][3]:

  • A mixture of 2-mercaptobenzimidazole and sodium hydroxide in alcohol is refluxed for one hour.[2][3]

  • After cooling, chloroacetic acid is added, and the mixture is refluxed for an additional 4-5 hours.[2][3]

  • The reaction mixture is then cooled, poured into ice-cold water, and acidified with dilute acetic acid.[2][3]

  • The resulting solid precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the final product.[2][3]

Spectroscopic Analysis Protocols

Standard protocols for acquiring spectral data are crucial for ensuring the reproducibility and accuracy of the characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Sample Preparation : A small amount of the purified compound is dissolved in a suitable deuterated solvent, such as DMSO-d6.[4]

    • Data Acquisition : 1H and 13C NMR spectra are recorded on a spectrometer, typically operating at 400 MHz or higher for proton NMR.[1][4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[4]

  • Infrared (IR) Spectroscopy :

    • Sample Preparation : The sample is prepared as a KBr pellet.[2][5]

    • Data Acquisition : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[2][5]

  • Mass Spectrometry (MS) :

    • Sample Preparation : The sample is dissolved in a suitable solvent.

    • Data Acquisition : Mass spectra are typically recorded using techniques like Electrospray Ionization (ESI).[2][5]

Spectral Data

The following tables summarize the spectral data for compounds closely related to this compound. This information provides a basis for predicting the spectral characteristics of the title compound.

1H NMR Spectral Data
CompoundSolventChemical Shift (δ, ppm) and Multiplicity
2-(1H-benzo[d]imidazol-2-ylthio)acetic acid [3]DMSO-d612.71-10.41 (broad s, NH), 8.5-6.10 (m, Ar-H), 4.6-3.9 (s, SCH2)
2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid [6]DMSO-d68.25 (s, 1H, COOH), 5.82-8.25 (m, Ar-H)
General 2-Substituted 1H-Benzimidazoles [1]DMSO-d612.58-13.28 (s, NH), 6.52-7.43 (m, Ar-H)
13C NMR Spectral Data
CompoundSolventChemical Shift (δ, ppm)
2-(1H-benzo[d]imidazol-2-ylthio)acetic acid [2]-~160-110 (Aromatic C), 176-165 (C=O), ~40 (SCH2)
General 2-Substituted 1H-Benzimidazoles [1]-163.2 (C=N)
Benzimidazole [7]DMSO141.9 (CH), 138.0 (C), 121.7 (CH), 115.3 (CH)
Infrared (IR) Spectral Data
CompoundTechniqueCharacteristic Peaks (cm-1)
2-(1H-benzo[d]imidazol-2-ylthio)acetic acid Derivatives [3]KBr Pellet3349-3410 (N-H stretch), 1657-1687 (C=O stretch), 1638-1655 (C=N stretch), 1329-1370 (N-H deformation), 731-739 (C-S stretch)
2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid [6]-3619 (O-H stretch), 3123-2927 (C-H stretch), 1708 (C=O stretch)
General Benzimidazole Derivative [8]-1698 (C=O), 1580 (C=N)
Mass Spectrometry (MS) Data
CompoundIonization MethodMolecular Ion Peak (m/z)
This compound [9]-Molecular Formula: C10H10N2O3, Molecular Weight: 206.20
2-(1H-benzo[d]imidazol-2-ylthio)acetic acid Derivatives [5]ESIM+, M+1, and M+2 peaks observed in agreement with calculated molecular weights. For example, a derivative with molecular formula C16H11BrN4O2S showed M+ at 417.98, M+1 at 418.98, and M+2 at 419.98.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of benzimidazole derivatives.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_workup Purification cluster_product Final Product Reactant1 o-Phenylenediamine Reaction Condensation Reaction (e.g., in Ethanol with Catalyst) Reactant1->Reaction Reactant2 Carboxylic Acid Derivative Reactant2->Reaction Workup Work-up (e.g., Precipitation, Filtration) Reaction->Workup Purification Recrystallization Workup->Purification Product Pure Benzimidazole Derivative Purification->Product

A generalized workflow for the synthesis of benzimidazole derivatives.

Characterization_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified Benzimidazole Derivative NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Structural Elucidation and Purity Assessment NMR->Data IR->Data MS->Data

A typical workflow for the spectral characterization of a synthesized compound.

Conclusion

The spectral characterization of this compound is essential for its advancement as a potential pharmaceutical agent. While direct and comprehensive spectral data for this specific molecule is limited, analysis of its close structural analogs provides a robust framework for predicting its spectroscopic features. The data presented in this guide, including NMR, IR, and MS characteristics of related benzimidazole derivatives, alongside standardized experimental protocols, serves as a valuable resource for researchers in the field. The provided workflows for synthesis and characterization offer a clear and logical pathway for the systematic investigation of this and other novel benzimidazole compounds. Further dedicated studies on the title compound are warranted to fully elucidate its unique spectral and biological properties.

References

The Benzimidazole Core: A Historical and Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, stands as a cornerstone in the edifice of medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a vast array of biological targets, leading to a broad spectrum of pharmacological activities. This versatility has rendered benzimidazole a "privileged scaffold" in drug discovery, with derivatives developed as anthelmintics, proton pump inhibitors, antihistamines, anticancer agents, and antimicrobials. This in-depth technical guide explores the discovery and history of benzimidazole compounds, providing detailed experimental protocols for their synthesis and biological evaluation, quantitative data on their activity, and visualizations of key signaling pathways and experimental workflows.

Discovery and History: From the 19th Century to Modern Therapeutics

The story of benzimidazole begins in the latter half of the 19th century, a period of fervent activity and foundational discoveries in organic chemistry. The establishment of the structural theory of organic compounds by Kekulé and others in the 1850s and 1860s provided the intellectual framework for chemists to understand and synthesize new molecules. It was within this context that the first benzimidazole derivative was synthesized.

In 1872, Hobrecker reported the synthesis of 2,5-dimethylbenzimidazole through the reduction of 2-nitro-4-methylacetanilide.[1][2] A few years later, in 1875, Ladenburg independently synthesized benzimidazole derivatives by reacting o-phenylenediamines with carboxylic acids.[3] These early syntheses laid the groundwork for the exploration of this new class of heterocyclic compounds.

A significant advancement in benzimidazole synthesis was the development of the Phillips method, which involves the condensation of o-phenylenediamines with carboxylic acids in the presence of a mineral acid.[4] This method proved to be a versatile and widely applicable route to a variety of 2-substituted benzimidazoles.

The biological significance of the benzimidazole scaffold was not fully appreciated until the mid-20th century. The discovery of the anthelmintic properties of thiabendazole in the early 1960s marked a turning point, ushering in an era of extensive research into the medicinal applications of benzimidazole derivatives.[5] This led to the development of a wide range of clinically successful drugs, solidifying the importance of the benzimidazole core in modern medicine.

Synthetic Methodologies

The synthesis of the benzimidazole core and its derivatives has been the subject of extensive research, leading to the development of numerous synthetic strategies. The classical methods, while still in use, have been supplemented by modern techniques that offer improved yields, milder reaction conditions, and greater functional group tolerance.

Classical Synthetic Methods

The first reported synthesis of a benzimidazole derivative involved the reductive cyclization of 2-nitro-4-methylacetanilide.

  • Reaction Scheme:

This method involves the condensation of an o-phenylenediamine with a carboxylic acid at elevated temperatures.

  • General Reaction:

A widely used method that involves the reaction of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid, such as hydrochloric acid, often under reflux.[4]

  • General Reaction:

Modern Synthetic Approaches

Modern synthetic chemistry has introduced a variety of reagents and techniques to streamline the synthesis of benzimidazoles. These include:

  • Condensation with Aldehydes: Reaction of o-phenylenediamines with aldehydes in the presence of an oxidizing agent.

  • Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times.

  • Catalytic Methods: The use of various catalysts, including metal catalysts and organocatalysts, to facilitate the cyclization under milder conditions.

Quantitative Data on Biological Activity

The benzimidazole scaffold has been incorporated into a vast number of compounds with a wide range of biological activities. The following tables summarize quantitative data for representative benzimidazole derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Benzimidazole Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Compound 7n SK-Mel-282.55[6]
Compound 7u SK-Mel-2817.89[6]
Compound 21 HepG-22.82[3]
Compound 21 MCF-75.43[3]
Compound 21 PC-312.59[3]
Compound 21 HCT-1164.16[3]
Compound 21 Hela3.98[3]
Compound 4b A5497.34[3]
Compound 4h A5494.56[3]
Compound 9a HepG-21.64[3]
Compound 9a HCT-1165.00[3]
Compound 10 MDA-MB-2310.33 (EGFR IC50)[3]
Compound 13 MDA-MB-2310.38 (EGFR IC50)[3]
Compound 17a HepG21.98[3]
Bendamustine VariousClinically Used[7]
Nocodazole VariousExperimental[8]
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
Compound 62a E. coli2[9]
Compound 63a MRSA16[9]
Compound 63a E. faecalis32[9]
Compound 63a E. coli4[9]
Compound 63a K. pneumoniae8[9]
Compound 63c MRSA8[9]
Compound 63c E. faecalis32[9]
Compound 37b S. aureus3.125[10]
Compound 37d S. aureus3.125[10]
Compound 91 E. coli4-8[10]
Compound 91 P. putida4-8[10]
Compound 91 S. typhi4-8[10]
Compound 91 B. subtilis4-8[10]
Compound 91 S. aureus4-8[10]
Compound 91 A. niger8-16[10]
Compound 91 C. albicans8-16[10]
EJMCh-13 S. aureus ATCC 2592315.6[11]
EJMCh-13 S. epidermidis ATCC 1222815.6[11]
EJMCh-13 M. luteus ATCC 10240<15.6[11]
Compound III4 E. coli ATCC 2592262.5[12]
Compound III4 P. aeruginosa ATCC 2785362.5[12]
Compound III5 E. coli ATCC 2592262.5[12]
Compound III6 E. coli ATCC 2592262.5[12]
Compound III10 E. coli ATCC 2592262.5[12]
Compound III11 E. coli ATCC 2592262.5[12]
Compound III12 E. coli ATCC 2592262.5[12]
Compound III13 E. coli ATCC 2592262.5[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of benzimidazole derivatives.

General Procedure for Phillips-Ladenburg Benzimidazole Synthesis
  • Materials: o-phenylenediamine, carboxylic acid, 4M hydrochloric acid, sodium carbonate, ethanol.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid (1.1 equivalents).

    • Add 4M hydrochloric acid (sufficient to make the reaction mixture acidic).

    • Heat the reaction mixture to reflux for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a saturated solution of sodium carbonate until the pH is approximately 7-8.

    • The product will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 2-substituted benzimidazole.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15]

  • Materials: 96-well plates, cancer cell lines, complete culture medium (e.g., DMEM with 10% FBS), benzimidazole test compounds, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the benzimidazole test compounds in culture medium.

    • Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[15]

    • Visually confirm the formation of purple formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][16][17]

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial strains, benzimidazole test compounds, sterile saline.

  • Procedure:

    • Prepare a stock solution of the benzimidazole test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

The diverse biological activities of benzimidazole derivatives stem from their ability to interact with a wide range of molecular targets. The following diagrams, created using the DOT language for Graphviz, illustrate some of the key signaling pathways affected by these compounds and a typical workflow for their discovery and development.

Signaling Pathways

Anthelmintic_Mechanism cluster_parasite Parasite Cell Benzimidazole Benzimidazole β-tubulin β-tubulin Benzimidazole->β-tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Benzimidazole->Microtubule_Polymerization Inhibits Microtubule_Disruption Microtubule Disruption Cellular_Processes Impaired Cellular Processes: - Nutrient Absorption - Cell Division - Intracellular Transport Microtubule_Disruption->Cellular_Processes Leads to Paralysis_Death Paralysis and Death of the Parasite Cellular_Processes->Paralysis_Death Results in

Caption: Mechanism of action of anthelmintic benzimidazoles.

PPI_Mechanism cluster_parietal_cell Gastric Parietal Cell PPI Proton Pump Inhibitor (e.g., Omeprazole) Active_Form Activated Sulfenamide PPI->Active_Form Acid-catalyzed activation Proton_Pump H+/K+ ATPase (Proton Pump) Active_Form->Proton_Pump Irreversibly binds to Cysteine residues Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Inhibits

Caption: Mechanism of action of proton pump inhibitors.

Antihistamine_Mechanism cluster_cell Target Cell (e.g., Smooth Muscle, Endothelial) Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to Allergic_Response Allergic Response: - Vasodilation - Increased Permeability - Bronchoconstriction H1_Receptor->Allergic_Response Activates Benzimidazole_Antihistamine Benzimidazole Antihistamine Benzimidazole_Antihistamine->H1_Receptor Blocks binding of Histamine

Caption: Mechanism of action of benzimidazole antihistamines.

Experimental and Developmental Workflows

Drug_Development_Workflow Discovery Discovery & Development Target_ID Target Identification & Validation Discovery->Target_ID Preclinical Preclinical Research In_Vitro In Vitro Studies (e.g., MTT, MIC assays) Preclinical->In_Vitro Clinical Clinical Research Phase_I Phase I (Safety) Clinical->Phase_I FDA_Review FDA Review NDA New Drug Application (NDA) Submission FDA_Review->NDA Post_Market Post-Market Safety Monitoring Monitoring Ongoing Safety Monitoring Post_Market->Monitoring Lead_Gen Lead Generation & Optimization (Synthesis of Benzimidazole Derivatives) Target_ID->Lead_Gen Lead_Gen->Preclinical In_Vivo In Vivo Animal Studies (Toxicity & Efficacy) In_Vitro->In_Vivo In_Vivo->Clinical Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy & Safety) Phase_II->Phase_III Phase_III->FDA_Review Review FDA Review of NDA NDA->Review Approval Approval Review->Approval Approval->Post_Market

Caption: Benzimidazole drug discovery and development workflow.

Conclusion

From its initial synthesis in the 19th century to its current status as a privileged scaffold in medicinal chemistry, the benzimidazole core has proven to be a remarkably versatile and fruitful starting point for drug discovery. Its ability to interact with a diverse range of biological targets has led to the development of life-changing medicines across multiple therapeutic areas. The continued exploration of new synthetic methodologies and the elucidation of novel mechanisms of action promise that the benzimidazole scaffold will remain a vital component in the armamentarium of drug development professionals for the foreseeable future. This guide provides a foundational understanding of the history, synthesis, and biological evaluation of benzimidazole compounds, serving as a valuable resource for researchers and scientists dedicated to the advancement of pharmaceutical sciences.

References

Potential Pharmacological Effects of (1H-Benzimidazol-2-ylmethoxy)acetic Acid and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzimidazole, a heterocyclic aromatic organic compound formed by the fusion of benzene and imidazole rings, serves as a privileged scaffold in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purine nucleosides allows for favorable interactions with various biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] While specific research on the pharmacological effects of (1H-Benzimidazol-2-ylmethoxy)acetic acid is limited, the extensive investigation into its structural analogues provides a strong basis for predicting its potential therapeutic applications. This technical guide offers an in-depth overview of the significant pharmacological activities associated with benzimidazole derivatives, including anti-inflammatory, antimicrobial, and anticancer effects. The information presented herein is intended for researchers, scientists, and drug development professionals.

Anti-inflammatory Activity

Benzimidazole derivatives have demonstrated notable anti-inflammatory properties through various mechanisms of action.[4][5] Some derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[5] Additionally, certain benzimidazole compounds may exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines or interfering with neutrophil function.[6]

A study on substituted 2-[(2,2,2-trifluoroethyl)sulfonyl]-1H-benzimidazoles revealed anti-inflammatory activity that appears to be distinct from typical nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase.[6] Several of these compounds were effective in a rat model of adjuvant-induced arthritis and were also found to inhibit the release of lysosomal enzymes from neutrophils, suggesting a mechanism related to neutrophil function.[6]

Quantitative Data on Anti-inflammatory Activity of Benzimidazole Derivatives

Compound/DerivativeAssayTargetResultReference
Methanesulphonamido-benzimidazolesCarrageenan-induced rat paw edemaIn vivo anti-inflammatoryUp to 97.62% reduction in edema[5]
1,2,4-triazolobenzimidazol-3-yl acetohydrazide derivativesCarrageenan-induced rat paw edemaIn vivo anti-inflammatoryUp to 89.3% reduction in edema[5]
Benzimidazole linked to oxadiazoleIn vitroCOX-2 InhibitionIC50 = 0.067µM[7]
Compound 3f (a benzimidazole derivative)Albumin denaturation assayIn vitro anti-inflammatory70% inhibition at 40 ppm[8]

Experimental Protocols

In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Rat Paw Edema)

This widely used model assesses the anti-inflammatory potential of a compound against acute inflammation.

  • Animal Model: Wistar rats are typically used.

  • Procedure:

    • A pre-treatment dose of the test compound (e.g., a benzimidazole derivative) or a standard drug (e.g., indomethacin) is administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.

    • The paw volume is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group that received only the vehicle.

In Vitro Anti-inflammatory Activity Assessment (Albumin Denaturation Assay)

This assay evaluates the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

  • Reaction Mixture: The reaction mixture consists of the test compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and a buffer (e.g., phosphate-buffered saline, pH 6.4).

  • Procedure:

    • The reaction mixture is incubated at 37°C for 20 minutes.

    • Denaturation is induced by heating at 70°C for 10 minutes.

    • After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Data Analysis: The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples with a control sample. A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.[8]

Signaling Pathway

G Simplified Inflammatory Signaling Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_LOX COX / LOX Enzymes Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Benzimidazole_Derivatives Benzimidazole_Derivatives Benzimidazole_Derivatives->COX_LOX Inhibition

Caption: Inhibition of COX/LOX enzymes by benzimidazole derivatives.

Antimicrobial Activity

Benzimidazole derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[1][9][10] The mechanism of action for their antimicrobial properties can vary. In fungi, some benzimidazoles are known to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] In bacteria, potential targets include DNA gyrase, which is crucial for DNA replication and repair.[9]

Quantitative Data on Antimicrobial Activity of Benzimidazole Derivatives

Compound/DerivativeMicroorganismActivityMIC (µg/mL)Reference
Benzimidazole-hydrazone compoundsCandida speciesAntifungalNotable activity[11]
Compound 67bB. cereus, S. aureusAntibacterial32[9]
Compound 67bE. coli, P. aeruginosaAntibacterial64[9]
Compound 2Bacillus cereusAntibacterialHighly active[12]
Compound 28A. niger and most bacterial strainsAntifungal/Antibacterial3.12[13]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

  • Preparation:

    • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

    • A standardized inoculum of the target microorganism is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow

G Workflow for MIC Determination Start Start Prepare_Serial_Dilutions Prepare Serial Dilutions of Compound Start->Prepare_Serial_Dilutions Add_Microorganism_Inoculum Add Standardized Microorganism Inoculum Prepare_Serial_Dilutions->Add_Microorganism_Inoculum Incubate_Plates Incubate Plates Add_Microorganism_Inoculum->Incubate_Plates Observe_Growth Observe for Visible Growth Incubate_Plates->Observe_Growth Determine_MIC Determine MIC Observe_Growth->Determine_MIC End End Determine_MIC->End

Caption: Broth microdilution method for MIC determination.

Anticancer Activity

The benzimidazole scaffold is a key component in several anticancer agents.[14][15][16] Their anticancer effects are mediated through various mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[14][15] Some derivatives also act as inhibitors of crucial enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.[17]

Mechanisms of Anticancer Action

  • Microtubule Inhibition: Similar to their anthelmintic action, some benzimidazole derivatives bind to β-tubulin, disrupting microtubule dynamics, which is essential for mitosis in rapidly dividing cancer cells.[15][17]

  • Induction of Apoptosis: Benzimidazole compounds can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondria-dependent) and extrinsic pathways.[17]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells, often at the G2/M phase.[14][17]

  • Enzyme Inhibition: Benzimidazole derivatives have been shown to inhibit various enzymes critical for cancer progression, including topoisomerases, protein kinases, and poly(ADP-ribose) polymerase (PARP).[17]

Signaling Pathway

G Anticancer Mechanisms of Benzimidazoles Benzimidazole_Derivatives Benzimidazole_Derivatives Microtubule_Polymerization Microtubule_Polymerization Benzimidazole_Derivatives->Microtubule_Polymerization Inhibition Apoptosis_Induction Apoptosis_Induction Benzimidazole_Derivatives->Apoptosis_Induction Induction Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Benzimidazole_Derivatives->Cell_Cycle_Arrest Induction Cancer_Cell_Death Cancer_Cell_Death Microtubule_Polymerization->Cancer_Cell_Death Apoptosis_Induction->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Multiple anticancer mechanisms of benzimidazole derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

  • Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of the benzimidazole derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

The benzimidazole nucleus is a highly versatile and pharmacologically significant scaffold. While direct pharmacological data for this compound is not extensively available, the vast body of research on its derivatives strongly suggests its potential as a lead compound for the development of novel therapeutics. The anti-inflammatory, antimicrobial, and anticancer activities highlighted in this guide underscore the broad therapeutic potential of this class of compounds. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its pharmacological effects and potential clinical applications.

References

Synthesis of (1H-Benzimidazol-2-ylmethoxy)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (1H-Benzimidazol-2-ylmethoxy)acetic acid, a benzimidazole derivative of interest for its potential pharmacological applications. The document outlines the primary synthetic pathway, provides detailed experimental protocols for the synthesis of the key intermediate, and proposes a robust method for the final product formation. This guide is intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Core Synthesis Strategy

The most prevalent and efficient synthetic route to this compound commences with the readily available starting material, o-phenylenediamine. The synthesis proceeds through a key intermediate, 2-(chloromethyl)-1H-benzimidazole, followed by a nucleophilic substitution reaction to introduce the methoxyacetic acid moiety.

Part 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole

The initial step involves the condensation of o-phenylenediamine with chloroacetic acid in the presence of an acid catalyst to form the benzimidazole ring and the chloromethyl group at the 2-position. This reaction is a variation of the well-established Phillips benzimidazole synthesis.

Experimental Protocol:

A mixture of o-phenylenediamine (e.g., 80 mmol) and chloroacetic acid (e.g., 70 mmol) is refluxed in a solution of 5 N hydrochloric acid (e.g., 60 mL) for approximately 8 hours. Following the reaction, the mixture is cooled to room temperature and neutralized with a base, such as aqueous ammonia, until a neutral pH is achieved. The resulting precipitate, 2-(chloromethyl)-1H-benzimidazole, is collected by filtration, washed with water, and can be further purified by column chromatography on silica gel using a petroleum ether-acetone solvent system.

Quantitative Data for Intermediate Synthesis:
ParameterValueReference
Molar Ratio (o-phenylenediamine:chloroacetic acid)1:0.875[1]
Reaction Time8 hours[1]
Reaction TemperatureReflux[1]
Yield79.2%[1]
Melting Point152-154 °C[1]

Part 2: Synthesis of this compound

The second and final stage of the synthesis involves the reaction of the key intermediate, 2-(chloromethyl)-1H-benzimidazole, with a protected form of glycolic acid, followed by deprotection. A Williamson ether synthesis approach is highly suitable for this transformation. This involves the formation of an ether linkage between the benzimidazole intermediate and the glycolic acid backbone.

Proposed Experimental Protocol:
  • Esterification of Glycolic Acid: To protect the carboxylic acid functionality, glycolic acid is first esterified, for example, by reacting it with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form ethyl glycolate.

  • Williamson Ether Synthesis: The sodium salt of ethyl glycolate (sodium ethoxyacetate) is prepared by reacting ethyl glycolate with a strong base like sodium hydride in an anhydrous aprotic solvent such as tetrahydrofuran (THF). To this solution, 2-(chloromethyl)-1H-benzimidazole is added, and the reaction mixture is stirred, likely at room temperature or with gentle heating, until the reaction is complete as monitored by thin-layer chromatography (TLC). This reaction results in the formation of ethyl (1H-benzimidazol-2-ylmethoxy)acetate.

  • Hydrolysis: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved by treating the ethyl (1H-benzimidazol-2-ylmethoxy)acetate with an aqueous base, such as sodium hydroxide, followed by acidification with an acid like hydrochloric acid to precipitate the final product, this compound. The product can then be purified by recrystallization. The hydrochloride salt of the final compound has been reported with CAS number 184482-92-6.[2]

Characterization:

The structure of the final product can be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. While specific spectral data for the target molecule is not widely published, data for structurally related compounds can be used for comparison.[3][4]

Visualizing the Synthesis and Workflow

To provide a clear overview of the synthetic process and the logical flow of the experimental work, the following diagrams have been generated using the DOT language.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_reagents Reagents for Final Step cluster_product Final Product o-phenylenediamine o-phenylenediamine 2-(chloromethyl)-1H-benzimidazole 2-(chloromethyl)-1H-benzimidazole o-phenylenediamine->2-(chloromethyl)-1H-benzimidazole HCl, Reflux Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->2-(chloromethyl)-1H-benzimidazole This compound This compound 2-(chloromethyl)-1H-benzimidazole->this compound 1. Williamson Ether Synthesis 2. Hydrolysis Glycolic Acid Ester Glycolic Acid Ester Glycolic Acid Ester->this compound Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->this compound Acid (for hydrolysis) Acid (for hydrolysis) Acid (for hydrolysis)->this compound

Caption: Synthetic pathway for this compound.

Experimental_Workflow start Start step1 Synthesize 2-(chloromethyl)-1H-benzimidazole from o-phenylenediamine and chloroacetic acid start->step1 step2 Purify intermediate by filtration and/or chromatography step1->step2 step3 React intermediate with protected glycolic acid (Williamson Ether Synthesis) step2->step3 step4 Monitor reaction progress (TLC) step3->step4 step5 Work-up and isolate the ester intermediate step4->step5 step6 Hydrolyze the ester to the carboxylic acid step5->step6 step7 Purify final product (recrystallization) step6->step7 step8 Characterize product (NMR, MS, IR) step7->step8 end End step8->end

Caption: General experimental workflow for the synthesis.

Biological Context and Potential Applications

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. These activities include antifungal, antibacterial, anticancer, and anti-inflammatory properties.[5][6][7][8][9][10] The structural similarity of the benzimidazole core to endogenous purines allows these compounds to interact with various biological targets. While the specific biological activity and signaling pathways of this compound are not extensively documented, its structural motifs suggest potential for investigation in these therapeutic areas. Further research is warranted to elucidate its specific mechanism of action and to evaluate its efficacy in relevant biological assays.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (1H-Benzimidazol-2-ylmethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1H-Benzimidazol-2-ylmethoxy)acetic acid is a heterocyclic compound incorporating the benzimidazole scaffold, a privileged structure in medicinal chemistry due to its presence in numerous pharmacologically active agents. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antihypertensive properties. This document provides a detailed protocol for the multi-step synthesis of this compound, intended for researchers in drug discovery and organic synthesis. The protocol is based on established chemical transformations, including the formation of the benzimidazole ring system, followed by O-alkylation and subsequent hydrolysis.

Overall Reaction Scheme

The synthesis of this compound is typically achieved through a three-step process, starting from o-phenylenediamine and glycolic acid.

Step 1: Synthesis of (1H-Benzimidazol-2-yl)methanol

o-Phenylenediamine reacts with glycolic acid to form (1H-Benzimidazol-2-yl)methanol.

Step 2: Synthesis of Ethyl (1H-Benzimidazol-2-ylmethoxy)acetate

(1H-Benzimidazol-2-yl)methanol is reacted with ethyl bromoacetate via an O-alkylation reaction to yield the corresponding ester.

Step 3: Synthesis of this compound

The ethyl ester is hydrolyzed under basic conditions to produce the final product, this compound.

Data Presentation

The following table summarizes the key transformations and reported yields for analogous reactions.

StepReactionStarting MaterialsReagents/SolventsProductReported Yield (Analogous Reactions)Reference
1Condensationo-Phenylenediamine, Glycolic acidDimethylformamide (DMF)(1H-Benzimidazol-2-yl)methanol~45%[1][2]
2O-Alkylation(1H-Benzimidazol-2-yl)methanol, Ethyl bromoacetateSodium hydride (NaH), Tetrahydrofuran (THF)Ethyl (1H-Benzimidazol-2-ylmethoxy)acetateNot specified, but generally moderate to high[3][4]
3HydrolysisEthyl (1H-Benzimidazol-2-ylmethoxy)acetatePotassium carbonate (K2CO3), Microwave irradiationThis compound~85%[5]

Experimental Protocols

Step 1: Synthesis of (1H-Benzimidazol-2-yl)methanol

This protocol is adapted from the synthesis of similar benzimidazole derivatives.[1][2]

Materials:

  • o-Phenylenediamine

  • Glycolic acid

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine in dimethylformamide.

  • Add glycolic acid to the solution.

  • Reflux the mixture at 90-100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure (1H-Benzimidazol-2-yl)methanol.

Step 2: Synthesis of Ethyl (1H-Benzimidazol-2-ylmethoxy)acetate

This protocol is based on the alkylation of similar benzimidazole compounds.[3][4]

Materials:

  • (1H-Benzimidazol-2-yl)methanol

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl bromoacetate

  • Ethanol

Procedure:

  • To a solution of (1H-Benzimidazol-2-yl)methanol in anhydrous THF, carefully add sodium hydride in portions at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add ethyl bromoacetate dropwise to the reaction mixture.

  • Continue stirring the mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the precipitate.

  • Evaporate the solvent from the filtrate under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure ethyl (1H-Benzimidazol-2-ylmethoxy)acetate.

Step 3: Synthesis of this compound

This protocol utilizes microwave-assisted hydrolysis, which has been shown to be efficient for similar esters.[5]

Materials:

  • Ethyl (1H-Benzimidazol-2-ylmethoxy)acetate

  • Potassium carbonate (K2CO3)

  • Water

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • In a microwave-safe vessel, mix ethyl (1H-Benzimidazol-2-ylmethoxy)acetate with an aqueous solution of potassium carbonate.

  • Irradiate the mixture in a microwave reactor according to the instrument's specifications. Monitor the reaction for the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the solid precipitate and wash with cold water.

  • Dry the solid under vacuum to yield this compound.

Visualizations

Experimental Workflow

Synthesis_Workflow Start Starting Materials: o-Phenylenediamine Glycolic Acid Step1 Step 1: Condensation (Formation of Benzimidazole Ring) Start->Step1 Intermediate1 (1H-Benzimidazol-2-yl)methanol Step1->Intermediate1 Yield: ~45% Step2 Step 2: O-Alkylation Intermediate1->Step2 Reagent2 Ethyl Bromoacetate Reagent2->Step2 Intermediate2 Ethyl (1H-Benzimidazol-2-ylmethoxy)acetate Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Yield: ~85%

Caption: Synthetic workflow for this compound.

References

Application Note and Protocol: FT-IR Spectroscopy of (1H-Benzimidazol-2-ylmethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds.[1][2] This non-destructive method measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the bonds present in the molecule.[1] For novel pharmaceutical compounds like (1H-Benzimidazol-2-ylmethoxy)acetic acid, FT-IR spectroscopy serves as a critical tool for structural confirmation and quality control.

The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities.[3][4][5] this compound incorporates this key pharmacophore along with an ether linkage and a carboxylic acid moiety. FT-IR analysis allows for the verification of these essential functional groups through their characteristic vibrational frequencies. This application note provides a detailed protocol for the FT-IR analysis of this compound and a guide to interpreting its spectrum.

Experimental Protocols

A standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound involves the potassium bromide (KBr) pellet method.

Materials and Equipment:

  • This compound sample

  • Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker, PerkinElmer, Shimadzu)[4][6]

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Hydraulic press and pellet-forming die

  • Spatula

  • Infrared lamp (for drying)

Protocol: KBr Pellet Preparation and Spectral Acquisition

  • Drying: Dry the this compound sample and KBr powder under an infrared lamp or in a vacuum oven to remove any residual moisture, which can interfere with the spectrum (broad O-H band around 3400 cm⁻¹).

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.

  • Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment to subtract atmospheric interferences (CO₂ and H₂O).

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[3]

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Process the acquired spectrum using the spectrometer's software. This may include baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, which requires minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.[3]

Data Presentation: Expected FT-IR Absorption Bands

The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on the vibrational modes of its constituent functional groups. The predicted ranges are derived from literature values for similar benzimidazole derivatives and general spectroscopic data.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected AppearanceReference
3400 - 2400Carboxylic Acid (O-H)O-H stretching (H-bonded)Very broad bandGeneral Knowledge
~3150 - 3000Benzimidazole (N-H)N-H stretchingBroad to medium, often weak[7][8][9]
~3100 - 3000Aromatic C-HC-H stretchingMedium to weak, sharp[10][11]
~2980 - 2850Aliphatic C-H (CH₂)C-H stretching (asymmetric & symmetric)Medium to weak, sharp[12]
~1730 - 1680Carboxylic Acid (C=O)C=O stretchingStrong, sharp[6]
~1625 - 1580Benzimidazole (C=N)C=N stretchingMedium to strong[8][10]
~1600 - 1450Benzimidazole (C=C)C=C aromatic ring stretchingMultiple medium to strong bands[8][10]
~1470 - 1400Aliphatic C-H (CH₂)C-H scissoring (bending)MediumGeneral Knowledge
~1300 - 1200Carboxylic Acid (C-O)C-O stretchingStrongGeneral Knowledge
~1250 - 1000Ether (C-O-C)C-O-C asymmetric stretchingStrongGeneral Knowledge
~900 - 670Aromatic C-HC-H out-of-plane bendingStrong[9]

Visualization of Experimental Workflow

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing and Analysis start Start: Obtain this compound sample dry Dry Sample and KBr start->dry weigh Weigh Sample (1-2 mg) and KBr (100-200 mg) dry->weigh grind Grind Sample and KBr in Agate Mortar weigh->grind pelletize Form KBr Pellet using Hydraulic Press grind->pelletize load Load Pellet into FT-IR Spectrometer pelletize->load bkg Record Background Spectrum load->bkg sample_spec Acquire Sample Spectrum (4000-400 cm⁻¹) bkg->sample_spec process Process Spectrum (e.g., Baseline Correction) sample_spec->process analyze Identify and Assign Characteristic Peaks process->analyze report Report and Interpret Results analyze->report

Caption: Experimental workflow for FT-IR analysis of this compound.

Results and Discussion

The FT-IR spectrum of this compound is expected to exhibit a combination of characteristic absorption bands confirming its molecular structure.

  • Carboxylic Acid Group: A very prominent and broad absorption band is anticipated in the region of 3400-2400 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration should appear as a strong, sharp peak around 1730-1680 cm⁻¹. A strong C-O stretching band is also expected between 1300-1200 cm⁻¹.

  • Benzimidazole Ring: The N-H stretching of the imidazole ring is expected to appear as a broad band around 3150-3000 cm⁻¹, which may be superimposed on the broad O-H band of the carboxylic acid.[7][8] Aromatic C-H stretching vibrations will likely be observed as weaker bands just above 3000 cm⁻¹.[10][11] The C=N and C=C stretching vibrations of the benzimidazole ring system are expected to produce a series of medium to strong absorption bands in the 1625-1450 cm⁻¹ region.[8][10] Characteristic C-H out-of-plane bending vibrations for the substituted benzene ring will be visible in the fingerprint region (900-670 cm⁻¹).

  • Ether and Methylene Groups: The aliphatic C-H stretching of the methylene (-CH₂-) group should be visible as weak to medium peaks in the 2980-2850 cm⁻¹ range.[12] The most significant contribution from the ether linkage will be a strong C-O-C asymmetric stretching band, typically found in the 1250-1000 cm⁻¹ region.

By comparing the experimental spectrum with the expected absorption bands outlined in the data table, researchers can confirm the identity and purity of synthesized this compound. The absence of significant unexpected peaks would indicate a high purity level, while the presence of all key functional group absorptions confirms the successful synthesis of the target molecule.

References

Application Note: Mass Spectrometry Analysis of (1H-Benzimidazol-2-ylmethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the theoretical framework and proposed protocols for the mass spectrometric analysis of (1H-Benzimidazol-2-ylmethoxy)acetic acid, a benzimidazole derivative of interest in pharmaceutical research and development. Due to the absence of published experimental mass spectra for this specific compound, this document provides a comprehensive guide based on the established fragmentation patterns of related benzimidazole and acetic acid compounds. The protocols are designed for both qualitative characterization and quantitative analysis, employing common ionization techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI).

Introduction

This compound belongs to the benzimidazole class of heterocyclic compounds, which are known for their diverse pharmacological activities. Mass spectrometry is a pivotal analytical technique for the structural elucidation and quantification of such compounds in various matrices, from synthetic reaction mixtures to biological samples. Understanding the mass spectrometric behavior of this compound is crucial for its identification, purity assessment, and for studying its metabolic fate. This document outlines the expected fragmentation pathways and provides detailed experimental protocols to guide researchers in their analytical endeavors.

Predicted Mass Spectral Data

The fragmentation of this compound under mass spectrometry is predicted to involve characteristic cleavages of the ether linkage, the acetic acid moiety, and the benzimidazole ring system. The expected molecular ion and major fragment ions are summarized in the table below. These theoretical values are essential for interpreting experimental mass spectra.

Ion DescriptionProposed StructureTheoretical m/z (ESI-H+)Theoretical m/z (EI)
[M+H]+ C10H11N2O3+207.0764-
Molecular Ion (M•+) C10H10N2O3•+-206.0686
Fragment 1 C8H7N2O+147.0553147.0553
Fragment 2 C8H7N2+131.0604131.0604
Fragment 3 C7H5N2+117.0447117.0447
Fragment 4 C2H3O2+59.013359.0133

Experimental Protocols

Protocol 1: Electrospray Ionization (ESI) Mass Spectrometry for Qualitative and Quantitative Analysis

This protocol is suitable for the analysis of this compound in liquid samples, offering high sensitivity and suitability for coupling with liquid chromatography (LC-MS).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
  • For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Instrumentation and Parameters:

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.
  • Ionization Mode: Positive ion mode is recommended to observe the protonated molecule [M+H]+.
  • Capillary Voltage: 3.5 - 4.5 kV
  • Cone Voltage: 20 - 40 V
  • Source Temperature: 120 - 150 °C
  • Desolvation Temperature: 300 - 400 °C
  • Nebulizer Gas (Nitrogen) Flow: 5 - 10 L/hr
  • Collision Gas (Argon) Energy (for MS/MS): 10 - 30 eV for fragmentation studies.

3. Data Acquisition:

  • Acquire full scan mass spectra over a mass range of m/z 50-500 to detect the [M+H]+ ion.
  • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]+ ion (m/z 207.08) as the precursor ion.

Protocol 2: Electron Ionization (EI) Mass Spectrometry for Structural Elucidation

This protocol is useful for obtaining detailed fragmentation patterns, which can be compared against spectral libraries. It is typically used with gas chromatography (GC-MS) for volatile derivatives or with a direct insertion probe.

1. Sample Preparation:

  • For direct insertion, place a small amount of the solid sample (or a concentrated solution dried onto the probe tip) directly into the ion source.
  • For GC-MS, derivatization (e.g., silylation of the carboxylic acid and N-H group) may be necessary to increase volatility.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A single or double focusing magnetic sector or a quadrupole mass spectrometer with an EI source.
  • Ionization Energy: 70 eV
  • Source Temperature: 200 - 250 °C
  • Trap Current: 100 - 200 µA

3. Data Acquisition:

  • Acquire mass spectra over a mass range of m/z 40-500. The molecular ion (M•+) at m/z 206.07 is expected, along with characteristic fragment ions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing start Start with this compound sample dissolve Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) start->dissolve dilute Dilute to working concentration (1-10 µg/mL) dissolve->dilute lc_separation Optional: Liquid Chromatography Separation dilute->lc_separation For LC-MS ms_analysis Mass Spectrometry (ESI or EI) dilute->ms_analysis For direct infusion lc_separation->ms_analysis data_acquisition Data Acquisition (Full Scan & MS/MS) ms_analysis->data_acquisition spectral_interpretation Spectral Interpretation data_acquisition->spectral_interpretation structural_elucidation Structural Elucidation / Quantification spectral_interpretation->structural_elucidation

Caption: Experimental workflow for the mass spectrometric analysis.

fragmentation_pathway M [M+H]+ m/z = 207.08 F1 Fragment 1 C8H7N2O+ m/z = 147.06 M->F1 - C2H4O2 F4 Fragment 4 C2H3O2+ m/z = 59.01 M->F4 - C8H7N2 F2 Fragment 2 C8H7N2+ m/z = 131.06 F1->F2 - O F3 Fragment 3 C7H5N2+ m/z = 117.04 F2->F3 - CH2

Caption: Proposed fragmentation pathway of this compound.

Application Notes and Protocols for (1H-Benzimidazol-2-ylmethoxy)acetic acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-Benzimidazol-2-ylmethoxy)acetic acid and its derivatives represent a promising scaffold in medicinal chemistry. The benzimidazole core is a privileged structure found in numerous FDA-approved drugs, recognized for its ability to interact with a wide range of biological targets.[1][2] This is attributed to its unique physicochemical properties, including hydrogen bond donor-acceptor capabilities and the potential for π-π stacking interactions.[1] This document provides detailed application notes and experimental protocols for researchers interested in exploring the therapeutic potential of this compound, particularly in the areas of anti-inflammatory and analgesic drug design.

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the protocols provided herein are based on established methodologies for evaluating benzimidazole derivatives with similar biological activities.

Potential Therapeutic Applications

Based on the known pharmacological profile of benzimidazole derivatives, this compound is a candidate for investigation in the following areas:

  • Anti-inflammatory Agents: Many benzimidazole derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3][4]

  • Analgesic Agents: The analgesic effects of benzimidazole compounds have been documented, suggesting potential for the development of novel pain therapeutics.[1]

  • Other Therapeutic Areas: The versatile benzimidazole scaffold has also been explored for anticancer, antimicrobial, antiviral, and antiprotozoal activities.[2][5]

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound, which can be adapted from procedures for similar benzimidazole derivatives.

Materials:

  • o-Phenylenediamine

  • Glycolic acid

  • 4N Hydrochloric acid

  • Ammonium hydroxide solution

  • Methanol

  • Activated charcoal

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers, filtration apparatus, and other standard laboratory glassware

Procedure:

  • To a solution of o-phenylenediamine (0.1 mol) in 4N hydrochloric acid (50 mL), add glycolic acid (0.1 mol).

  • Reflux the reaction mixture for 3-4 hours on a water bath. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the careful addition of ammonium hydroxide solution until a precipitate is formed.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from methanol with activated charcoal to obtain pure this compound.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).

Diagram: Synthetic Workflow

G start Start reagents o-Phenylenediamine + Glycolic Acid (in 4N HCl) start->reagents reflux Reflux (3-4 hours) reagents->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NH4OH cool->neutralize precipitate Precipitation neutralize->precipitate filter Filter and Wash precipitate->filter recrystallize Recrystallize from Methanol filter->recrystallize product Pure this compound recrystallize->product

Caption: Synthetic scheme for this compound.

Protocol 2: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema

This widely used model assesses the acute anti-inflammatory activity of a compound.[5][6][7]

Materials:

  • Wistar rats or Swiss albino mice

  • This compound (test compound)

  • Carrageenan (1% w/v in sterile saline)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer or digital calipers

  • Animal cages

  • Syringes and needles

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Divide animals into groups (n=6): Vehicle control, standard drug, and test compound groups (at various doses).

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Diagram: Carrageenan-Induced Paw Edema Workflow

G start Start acclimatize Acclimatize Animals start->acclimatize grouping Group Animals (n=6) acclimatize->grouping dosing Administer Vehicle, Standard, or Test Compound grouping->dosing carrageenan Inject Carrageenan into Paw dosing->carrageenan measure Measure Paw Volume at 0, 1, 2, 3, 4 hours carrageenan->measure calculate Calculate % Inhibition of Edema measure->calculate end End calculate->end

Caption: Workflow for the in vivo anti-inflammatory assay.

Protocol 3: In Vivo Analgesic Activity - Hot Plate Test

This method is used to evaluate the central analgesic activity of a compound.[1][8]

Materials:

  • Swiss albino mice

  • This compound (test compound)

  • Standard drug (e.g., Morphine, 5 mg/kg)

  • Vehicle

  • Hot plate apparatus maintained at 55 ± 0.5°C

  • Animal cages

  • Stopwatch

Procedure:

  • Acclimatize mice to the laboratory conditions.

  • Divide animals into groups (n=6): Vehicle control, standard drug, and test compound groups.

  • Administer the vehicle, standard drug, or test compound.

  • After a set period (e.g., 30 or 60 minutes), place each mouse individually on the hot plate.

  • Record the reaction time, which is the time taken for the mouse to show signs of discomfort (e.g., paw licking, jumping).

  • A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • An increase in the reaction time compared to the control group indicates an analgesic effect.

Diagram: Hot Plate Test Workflow

G start Start acclimatize Acclimatize Animals start->acclimatize grouping Group Animals (n=6) acclimatize->grouping dosing Administer Vehicle, Standard, or Test Compound grouping->dosing hot_plate Place Mouse on Hot Plate (55°C) dosing->hot_plate record_time Record Reaction Time (Paw Licking/Jumping) hot_plate->record_time analyze Compare Reaction Times to Control record_time->analyze end End analyze->end

Caption: Workflow for the in vivo analgesic assay.

Protocol 4: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the compound's ability to inhibit COX enzymes, a key mechanism for many anti-inflammatory drugs.

Materials:

  • COX-1 and COX-2 enzyme preparations (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Standard inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., colorimetric or fluorometric probe)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare solutions of the test compound and standard inhibitors at various concentrations.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or standard inhibitor.

  • Pre-incubate the mixture for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a further period (e.g., 2 minutes).

  • Stop the reaction and add the detection reagent.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Diagram: COX Inhibition Signaling Pathway

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by the test compound.

Data Presentation

As specific quantitative data for this compound is not available, the following tables are provided as templates for presenting experimental results.

Table 1: In Vivo Anti-inflammatory Activity

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition at 4h
Vehicle Control-0
Standard Drug
Test Compound
Test Compound

Table 2: In Vivo Analgesic Activity

Treatment GroupDose (mg/kg)Reaction Time (seconds)
Vehicle Control-
Standard Drug
Test Compound
Test Compound

Table 3: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Standard (Non-selective)
Standard (COX-2 selective)
Test Compound

Pharmacokinetics

The pharmacokinetic properties of benzimidazole derivatives can be variable.[9] They are often subject to first-pass metabolism in the liver, which can result in the formation of both active and inactive metabolites.[9] Bioavailability can also vary among different derivatives.[9] A comprehensive pharmacokinetic study of this compound would be essential to determine its absorption, distribution, metabolism, and excretion (ADME) profile and to establish a potential dosing regimen.

Conclusion

This compound holds potential as a scaffold for the development of new therapeutic agents, particularly in the fields of inflammation and pain management. The protocols outlined in this document provide a framework for the synthesis and systematic evaluation of this compound and its analogs. Further research, including detailed in vitro and in vivo studies, is necessary to fully elucidate its pharmacological profile and therapeutic potential.

References

Application Notes and Protocols for Antimicrobial Screening of (1H-Benzimidazol-2-ylmethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including antimicrobial, antiviral, antifungal, and anthelmintic properties.[1][2][3] The structural similarity of the benzimidazole nucleus to purine nucleosides allows for interaction with various biopolymers in living systems.[3][4] (1H-Benzimidazol-2-ylmethoxy)acetic acid is a derivative of benzimidazole that holds potential as an antimicrobial agent. This document provides detailed protocols for the antimicrobial screening of this compound, methods for data interpretation, and a brief overview of the potential mechanisms of action.

Experimental Protocols

Two primary methods are recommended for the initial antimicrobial screening of this compound: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion Method for assessing the zone of inhibition.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]

Materials:

  • 96-well microtiter plates

  • This compound (test compound)

  • Standard antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control

  • Solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculums

  • Sterile pipette tips and multichannel pipettes

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of the Test Compound: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in the appropriate broth to achieve a range of desired concentrations.[5]

  • Inoculum Preparation: Grow microbial cultures overnight and then dilute them in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Plate Setup:

    • Add 100 µL of the appropriate broth to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound to the first well of a row and perform serial dilutions across the plate.

    • Add 100 µL of the standardized inoculum to each well, except for the sterility control wells.

    • Include a growth control (broth + inoculum) and a sterility control (broth only).[5][7]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.[7][8]

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the wells.[5][7]

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.[9][10][11][12]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • This compound (test compound)

  • Standard antimicrobial agent (positive control)

  • Solvent (negative control)

  • Bacterial or fungal inoculums

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip (6-8 mm diameter)

  • Incubator

  • Calipers or a ruler

Procedure:

  • Inoculation of Agar Plates: Inoculate the surface of the MHA plates uniformly with a standardized microbial suspension using a sterile cotton swab to create a lawn of growth.[9][10]

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.[11][13]

  • Application of Test Compound: Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration into the wells. Also, add the positive and negative controls to separate wells on the same plate.[9][12]

  • Incubation: Incubate the plates at 37°C for 16-24 hours for bacteria.[9]

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).[9]

Data Presentation

Quantitative data from the antimicrobial screening should be summarized in tables for clear comparison.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for Benzimidazole Derivatives

MicroorganismThis compound (µg/mL)Ciprofloxacin (µg/mL)Fluconazole (µg/mL)
Staphylococcus aureusData to be determined0.5 - 2N/A
Bacillus subtilisData to be determined0.25 - 1N/A
Escherichia coliData to be determined0.125 - 1N/A
Pseudomonas aeruginosaData to be determined1 - 4N/A
Candida albicansData to be determinedN/A1 - 8
Aspergillus nigerData to be determinedN/A4 - 16

Table 2: Example Zone of Inhibition Data for Benzimidazole Derivatives

MicroorganismThis compound (mm)Ciprofloxacin (mm)Fluconazole (mm)
Staphylococcus aureusData to be determined22 - 30N/A
Bacillus subtilisData to be determined25 - 33N/A
Escherichia coliData to be determined20 - 28N/A
Pseudomonas aeruginosaData to be determined18 - 25N/A
Candida albicansData to be determinedN/A19 - 27
Aspergillus nigerData to be determinedN/A15 - 22

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the antimicrobial screening of a test compound.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_screening Screening Assays cluster_mic Broth Microdilution cluster_diffusion Agar Well Diffusion cluster_results Results Compound_Prep Prepare Test Compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation_MIC Inoculate with Microbial Suspension Inoculum_Prep->Inoculation_MIC Lawn_Culture Create Bacterial Lawn on Agar Plate Inoculum_Prep->Lawn_Culture Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate Plate Inoculation_MIC->Incubation_MIC Read_MIC Determine MIC Incubation_MIC->Read_MIC Data_Analysis Data Analysis and Comparison Read_MIC->Data_Analysis Create_Wells Create Wells in Agar Lawn_Culture->Create_Wells Add_Compound Add Compound to Wells Create_Wells->Add_Compound Incubation_Diffusion Incubate Plate Add_Compound->Incubation_Diffusion Measure_Zone Measure Zone of Inhibition Incubation_Diffusion->Measure_Zone Measure_Zone->Data_Analysis Report Generate Report Data_Analysis->Report

Caption: Workflow for antimicrobial screening.

Proposed Mechanism of Action

Benzimidazole derivatives are known to exert their antimicrobial effects through various mechanisms. A key proposed mechanism is the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria.[14][15]

Benzimidazole_MoA cluster_bacterial_cell Bacterial Cell cluster_dna_process DNA Processes Benzimidazole (1H-Benzimidazol-2-ylmethoxy) acetic acid DNA_Gyrase DNA Gyrase (Topoisomerase II) Benzimidazole->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Benzimidazole->Topoisomerase_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication DNA_Repair DNA Repair DNA_Gyrase->DNA_Repair Transcription Transcription DNA_Gyrase->Transcription Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to DNA_Repair->Cell_Death Disruption leads to Transcription->Cell_Death Disruption leads to

Caption: Proposed mechanism of action for benzimidazole antimicrobials.

References

Application Notes and Protocols for Anti-inflammatory Assays of (1H-Benzimidazol-2-ylmethoxy)acetic acid and Related Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antiviral, and anticancer properties. The compound (1H-Benzimidazol-2-ylmethoxy)acetic acid, along with structurally similar benzimidazole derivatives, is a promising candidate for the development of novel anti-inflammatory agents. This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory potential of these compounds through a series of established in vitro and in vivo assays.

The inflammatory process is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key mediators of inflammation include enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the production of pro-inflammatory molecules like prostaglandins and cytokines. The assays described herein are designed to assess the ability of test compounds to modulate these key inflammatory pathways.

In Vitro Anti-inflammatory Assays

In vitro assays are rapid and cost-effective methods for the initial screening of compounds for their anti-inflammatory properties.[1][2] These assays target specific mechanisms involved in the inflammatory cascade.

Inhibition of Protein Denaturation Assay

Principle: Inflammation is often associated with the denaturation of proteins. This assay spectrophotometrically measures the ability of a compound to inhibit heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.[2][3][4]

Experimental Protocol:

  • Preparation of Solutions:

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound or its derivatives in a suitable solvent (e.g., DMSO).

    • Bovine Serum Albumin (BSA) Solution: Prepare a 0.5% w/v solution of BSA in phosphate-buffered saline (PBS, pH 6.4).

    • Standard Drug: Prepare a 100 µg/mL solution of a standard non-steroidal anti-inflammatory drug (NSAID) like Diclofenac sodium in the same solvent.

  • Assay Procedure:

    • Pipette 0.5 mL of the BSA solution into a series of test tubes.

    • Add 0.1 mL of the test compound at various concentrations (e.g., 100, 200, 400, 800, 1000 µg/mL).

    • A control group should be prepared with 0.1 mL of the vehicle (e.g., DMSO) instead of the test compound.

    • A standard group should be prepared with 0.1 mL of the Diclofenac sodium solution.

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce protein denaturation by heating the tubes at 72°C for 5 minutes.

    • Cool the tubes to room temperature.

    • Measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

    • The IC50 value (the concentration of the test compound required to inhibit 50% of protein denaturation) can be determined by plotting a graph of percentage inhibition versus concentration.

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Principle: The HRBC membrane is analogous to the lysosomal membrane. During inflammation, lysosomal enzymes are released, causing tissue damage. This assay assesses the ability of a compound to stabilize the HRBC membrane against hypotonicity-induced hemolysis, which is an indicator of its anti-inflammatory activity.[4]

Experimental Protocol:

  • Preparation of HRBC Suspension:

    • Collect fresh human blood in a tube containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood at 3000 rpm for 10 minutes and discard the supernatant (plasma).

    • Wash the packed red blood cells three times with an equal volume of isotonic saline (0.9% w/v NaCl).

    • Resuspend the packed cells to make a 10% v/v suspension in isotonic saline.

  • Assay Procedure:

    • Prepare a reaction mixture containing 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline (0.36% w/v NaCl), and 0.5 mL of the HRBC suspension.

    • Add 0.5 mL of the test compound at various concentrations.

    • Prepare a control group with the vehicle and a standard group with a reference NSAID.

    • Incubate the mixtures at 37°C for 30 minutes.

    • Centrifuge the mixtures at 3000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant at 560 nm, which corresponds to the amount of hemoglobin released.

  • Data Analysis:

    • Calculate the percentage of membrane stabilization using the formula: % Protection = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

In Vivo Anti-inflammatory Assay

In vivo models are essential for confirming the anti-inflammatory effects of a compound in a living organism.

Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used and reproducible model of acute inflammation. Sub-plantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.[5][6]

Experimental Protocol:

  • Animals:

    • Use healthy adult Wistar or Sprague-Dawley rats of either sex, weighing between 150-200 g.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

  • Dosing:

    • Divide the animals into groups (n=6 per group):

      • Control group: Receives the vehicle (e.g., 0.5% w/v carboxymethyl cellulose).

      • Standard group: Receives a standard NSAID (e.g., Indomethacin, 10 mg/kg, orally).

      • Test groups: Receive different doses of the this compound or its derivatives, administered orally or intraperitoneally.

  • Induction of Edema and Measurement:

    • One hour after the administration of the test or standard compound, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Data Presentation

The quantitative data obtained from the aforementioned assays should be summarized in a clear and structured table for easy comparison.

Table 1: Anti-inflammatory Activity of Benzimidazole Derivatives (Example Data)

CompoundAssayConcentration/Dose% InhibitionIC50 Value
This compound Protein Denaturation500 µg/mLData to be determinedData to be determined
HRBC Membrane Stabilization500 µg/mLData to be determinedData to be determined
Carrageenan-induced Paw Edema50 mg/kgData to be determined-
Diclofenac Sodium (Standard) Protein Denaturation100 µg/mL85.2 ± 2.585 µg/mL
Indomethacin (Standard) Carrageenan-induced Paw Edema10 mg/kg65.8 ± 3.1 (at 3h)-
Related Benzimidazole Derivative B [7]Protein Denaturation500 µg/mL72.4 ± 1.8345 µg/mL

Note: The data presented for the test compound is hypothetical and needs to be determined experimentally. Data for related compounds and standards are for illustrative purposes.

Visualizations

Signaling Pathway of Inflammation

The diagram below illustrates a simplified signaling pathway of inflammation, highlighting the targets of many anti-inflammatory drugs.

Inflammation_Pathway cluster_membrane Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane activates PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid produces COX_Enzymes Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX_Enzymes LOX_Enzymes Lipoxygenase (LOX) Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Leukotrienes->Inflammation NSAIDs NSAIDs & Benzimidazole Derivatives NSAIDs->COX_Enzymes inhibit

Caption: Simplified inflammatory cascade showing the role of key enzymes.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram outlines the general workflow for the in vitro screening of this compound.

In_Vitro_Workflow Compound Test Compound This compound Protein_Denaturation_Assay Protein Denaturation Assay (BSA or Egg Albumin) Compound->Protein_Denaturation_Assay HRBC_Assay HRBC Membrane Stabilization Assay Compound->HRBC_Assay Data_Analysis Data Analysis (% Inhibition, IC50) Protein_Denaturation_Assay->Data_Analysis HRBC_Assay->Data_Analysis Lead_Identification Identification of Lead Compounds for In Vivo Studies Data_Analysis->Lead_Identification

Caption: Workflow for in vitro anti-inflammatory screening.

Logical Flow for In Vivo Carrageenan-Induced Paw Edema Assay

This diagram illustrates the logical steps involved in the in vivo carrageenan-induced paw edema assay.

In_Vivo_Workflow Animal_Grouping Animal Grouping (Control, Standard, Test) Compound_Admin Compound Administration (Oral/IP) Animal_Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection (Sub-plantar) Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Edema Inhibition) Paw_Volume_Measurement->Data_Analysis

Caption: Logical flow of the in vivo paw edema assay.

References

protocol for recrystallization of (1h-Benzimidazol-2-ylmethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Detailed Protocol for the Recrystallization of (1H-Benzimidazol-2-ylmethoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the purification of this compound via recrystallization. The procedure is designed to be a starting point for researchers and may require optimization based on the initial purity of the compound and the specific laboratory conditions.

Introduction

This compound is a benzimidazole derivative. Compounds in this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The purity of such compounds is critical for accurate biological evaluation and to meet regulatory standards. Recrystallization is a fundamental purification technique used to remove impurities from a solid sample. This protocol outlines a systematic approach to recrystallize this compound, ensuring high purity of the final product.

Principle of Recrystallization

Recrystallization is based on the principle of differential solubility. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent. By dissolving the impure solid in a minimum amount of hot solvent and then allowing it to cool slowly, the target compound will crystallize out, leaving the impurities behind in the solution.

Experimental Protocol

Materials and Equipment
  • Crude this compound

  • Selection of potential recrystallization solvents (e.g., ethanol, methanol, water, ethyl acetate, acetone, and mixtures thereof)

  • Erlenmeyer flasks

  • Heating source (hot plate with magnetic stirrer)

  • Reflux condenser

  • Filter paper (fluted and for vacuum filtration)

  • Funnel (short-stemmed glass funnel)

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Drying oven or desiccator

Safety Precautions
  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Be cautious when heating flammable organic solvents. Use a steam bath or a heating mantle as a flameless heat source.

Step-by-Step Recrystallization Procedure

1. Solvent Selection: The choice of solvent is crucial for successful recrystallization. Based on the general solubility of benzimidazole derivatives, suitable solvents to screen include alcohols (ethanol, methanol), esters (ethyl acetate), and ketones (acetone). Water can also be tested, as can solvent mixtures.

2. Dissolution:

  • Place a small amount of the crude this compound in a test tube.

  • Add a few drops of the chosen solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound readily at this stage.

  • Gently heat the mixture. If the compound dissolves completely, the solvent is a good candidate. If it does not dissolve even with heating, the solvent is unsuitable. If it is very soluble at room temperature, it is also unsuitable.

  • Once a suitable solvent is identified, place the bulk of the crude material in an Erlenmeyer flask.

  • Add the minimum amount of the selected hot solvent to just dissolve the solid. This can be done by adding the solvent in small portions while the flask is heated and stirred.

3. Decolorization (Optional): If the hot solution is colored due to impurities, a small amount of activated charcoal can be added.

  • Add a spatula tip of activated charcoal to the hot solution.

  • Swirl the flask and boil for a few minutes.

  • Caution: Do not add charcoal to a boiling solution as it can cause bumping.

4. Hot Filtration: If activated charcoal was used or if there are insoluble impurities, the hot solution must be filtered.

  • Preheat a short-stemmed glass funnel and a receiving Erlenmeyer flask on a hot plate to prevent premature crystallization.

  • Place a fluted filter paper in the funnel.

  • Pour the hot solution through the filter paper quickly.

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass or loosely with a stopper.

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

6. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel and flask.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Continue to draw air through the crystals on the filter paper for a few minutes to help them dry.

7. Drying:

  • Transfer the crystals to a watch glass or a drying dish.

  • Dry the crystals in a drying oven at a temperature below the melting point of the compound or in a desiccator under vacuum.

Data Presentation

The following table summarizes key parameters for the recrystallization of this compound based on common solvents used for benzimidazole derivatives. Researchers should perform their own solvent screening to determine the optimal conditions.

Solvent System Solubility (Qualitative) Observations Expected Recovery
Ethanol Low at RT, High when hotGood for forming well-defined crystals.High
Methanol Similar to ethanolMay be slightly more soluble at RT.High
Ethyl Acetate Moderate at RT, High when hotCan be a good alternative to alcohols.Moderate to High
Acetone Moderate at RT, High when hotTends to be a stronger solvent.Moderate
Water Low solubility expectedMay be useful as an anti-solvent in a mixture.Variable
Ethanol/Water VariableAdjusting the ratio can fine-tune solubility.Potentially High

RT = Room Temperature

Mandatory Visualization

The following diagram illustrates the logical workflow of the recrystallization protocol.

Recrystallization_Workflow start Start: Crude this compound solvent_selection 1. Solvent Selection (Test solubility in various solvents) start->solvent_selection dissolution 2. Dissolution (Dissolve in minimum hot solvent) solvent_selection->dissolution decolorization 3. Decolorization (Optional) (Add activated charcoal) dissolution->decolorization hot_filtration 4. Hot Filtration (Remove insoluble impurities) decolorization->hot_filtration If performed crystallization 5. Crystallization (Slow cooling to form crystals) decolorization->crystallization If skipped hot_filtration->crystallization isolation 6. Isolation of Crystals (Vacuum filtration) crystallization->isolation drying 7. Drying (Oven or desiccator) isolation->drying end End: Pure Crystalline Product drying->end

Caption: Workflow for the Recrystallization of this compound.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (1H-Benzimidazol-2-ylmethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the purification of (1H-Benzimidazol-2-ylmethoxy)acetic acid using High-Performance Liquid Chromatography (HPLC). Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The protocol described herein provides a reliable methodology for obtaining high-purity this compound, a crucial step for its further investigation in drug discovery and development.

Introduction

The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[3] The synthesis of benzimidazole derivatives often results in a mixture of the target compound, unreacted starting materials, and byproducts.[4] Consequently, a highly efficient purification method is essential to isolate the desired compound with high purity for subsequent biological and pharmacological studies. This document provides a detailed protocol for the HPLC purification of this compound, including sample preparation, chromatographic conditions, and post-purification analysis.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of benzimidazole derivatives involves the condensation of an o-phenylenediamine with a carboxylic acid.[1][4][5][6][7] The synthesis of this compound can be achieved through a multi-step process, often starting from the hydrolysis of (1H-benzimidazol-2-yl)-acetonitrile to (1H-benzimidazol-2-yl)-acetic acid.[8]

dot

Synthesis_Workflow A o-Phenylenediamine + Glycolic Acid Derivative B Condensation Reaction A->B Heat, Acid Catalyst C Crude this compound B->C Work-up D HPLC Purification C->D Injection E Pure this compound D->E Fraction Collection

Caption: General synthesis and purification workflow for this compound.

Sample Preparation for HPLC Purification
  • Dissolve the crude this compound in a suitable solvent, such as a mixture of methanol and water or dimethyl sulfoxide (DMSO).[9]

  • Ensure the sample concentration is optimized for preparative HPLC, typically in the range of 10-100 mg/mL, depending on the column size and loading capacity.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Purification Protocol

This protocol is a general guideline and may require optimization based on the specific HPLC system and the impurity profile of the crude sample. The use of a reversed-phase column is common for the separation of benzimidazole derivatives.[9]

Parameter Condition
Instrument Preparative HPLC System with UV Detector
Column C18 Reversed-Phase Column (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 30 minutes
Flow Rate 15 mL/min
Detection 275 nm
Injection Volume 1-5 mL (depending on concentration and column)
Column Temperature Ambient

Table 1: HPLC Purification Parameters.

Post-Purification Processing
  • Collect the fractions containing the pure product based on the chromatogram.

  • Combine the relevant fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

  • Determine the purity of the final product using analytical HPLC.

Quantitative Data Summary

The following table presents hypothetical data for the purification of a 500 mg batch of crude this compound.

Sample Mass (mg) Purity (%) Recovery (%) Retention Time (min)
Crude Product50085-12.5
Purified Product410>988212.5

Table 2: Summary of Purification Data.

Biological Activity Context: A Potential Signaling Pathway

Benzimidazole derivatives are known to interact with various biological targets, leading to a range of pharmacological effects. While the specific pathway for this compound is not defined, a common mechanism of action for such compounds involves binding to a target protein (e.g., an enzyme or receptor) and modulating its activity, which in turn initiates a downstream signaling cascade.

dot

Signaling_Pathway cluster_membrane Cell Membrane Receptor Target Protein (e.g., Receptor/Enzyme) Complex Drug-Target Complex Drug (1H-Benzimidazol-2-ylmethoxy) acetic acid Drug->Receptor Binding Signal Signal Transduction Cascade Complex->Signal Activation/ Inhibition Response Cellular Response (e.g., Anti-inflammatory Effect) Signal->Response

Caption: A generalized signaling pathway for a bioactive benzimidazole derivative.

Conclusion

The HPLC method described in this application note provides an effective means for the purification of this compound. The protocol is scalable and can be adapted for the purification of other benzimidazole derivatives with similar physicochemical properties. High-purity compounds are essential for obtaining reliable data in preclinical and clinical studies, and this method serves as a valuable tool for researchers in the field of drug discovery and development.

References

Application of (1h-Benzimidazol-2-ylmethoxy)acetic Acid in Medicinal Chemistry: A Focus on Aldose Reductase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1H-Benzimidazol-2-ylmethoxy)acetic acid is a potent and selective inhibitor of aldose reductase, an enzyme critically implicated in the pathogenesis of diabetic complications. The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities. This particular derivative, featuring a methoxyacetic acid side chain, has been specifically designed to target the active site of aldose reductase, offering a promising therapeutic strategy for the management of secondary complications arising from diabetes mellitus, such as neuropathy, nephropathy, retinopathy, and cataracts.

Mechanism of Action: Inhibition of the Polyol Pathway

Under normoglycemic conditions, the majority of cellular glucose is metabolized through glycolysis. However, in hyperglycemic states characteristic of diabetes, the excess glucose is shunted into the polyol pathway. Aldose reductase is the first and rate-limiting enzyme in this pathway, catalyzing the NADPH-dependent reduction of glucose to sorbitol. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.

The accumulation of intracellular sorbitol leads to osmotic stress and subsequent cellular damage. Furthermore, the increased flux through the polyol pathway depletes NADPH, a crucial cofactor for glutathione reductase, thereby impairing the cell's antioxidant defense system and leading to increased oxidative stress. By inhibiting aldose reductase, this compound effectively blocks this detrimental pathway, thus mitigating the downstream pathological consequences of hyperglycemia.

Polyol_Pathway cluster_cofactors2 Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Sorbitol->Complications Osmotic Stress NADPH NADPH NADP NADP NADPH->NADP NAD NAD NADH NADH NAD->NADH Inhibitor This compound Aldose Reductase Aldose Reductase Inhibitor->Aldose Reductase Inhibition

Figure 1: Inhibition of the Polyol Pathway by this compound.

Quantitative Data

The inhibitory potency of this compound against aldose reductase has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) value represents the concentration of the compound required to inhibit 50% of the enzyme's activity and is a key indicator of its efficacy.

CompoundTarget EnzymeIC50 (µM)Source
This compoundAldose Reductase0.045Patent WO2005063745A1

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-chloromethyl-1H-benzimidazole and glycolic acid.

Synthesis_Workflow start Start Materials: - 2-Chloromethyl-1H-benzimidazole - Glycolic acid - Sodium hydride (NaH) - N,N-Dimethylformamide (DMF) reaction Reaction: - Dissolve glycolic acid and NaH in DMF. - Add 2-chloromethyl-1H-benzimidazole. - Stir at room temperature. start->reaction workup Work-up: - Quench with water. - Acidify with HCl. - Extract with ethyl acetate. reaction->workup purification Purification: - Column chromatography on silica gel. workup->purification product Final Product: This compound purification->product

Figure 2: Synthetic workflow for this compound.

Materials:

  • 2-Chloromethyl-1H-benzimidazole

  • Glycolic acid

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a solution of glycolic acid (1.2 equivalents) in anhydrous DMF, carefully add sodium hydride (2.5 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-chloromethyl-1H-benzimidazole (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water.

  • Acidify the aqueous solution to pH 3-4 with 1N HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Protocol 2: In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the in vitro inhibitory activity of this compound against rat lens aldose reductase.

Assay_Workflow start Prepare Reagents: - Rat lens aldose reductase - NADPH solution - DL-Glyceraldehyde solution - Test compound solution - Phosphate buffer incubation Incubation: - Mix enzyme, buffer, NADPH, and test compound. - Pre-incubate at 37°C. start->incubation reaction_start Initiate Reaction: - Add DL-Glyceraldehyde. incubation->reaction_start measurement Measurement: - Monitor decrease in absorbance at 340 nm. reaction_start->measurement analysis Data Analysis: - Calculate % inhibition. - Determine IC50 value. measurement->analysis

Figure 3: Experimental workflow for the in vitro aldose reductase inhibition assay.

Materials:

  • Partially purified aldose reductase from rat lenses

  • NADPH

  • DL-Glyceraldehyde

  • This compound (test compound)

  • Quercetin or another known aldose reductase inhibitor (positive control)

  • Phosphate buffer (0.1 M, pH 6.2)

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • UV-Vis spectrophotometer

  • 96-well microplate or quartz cuvettes

Procedure:

  • Enzyme Preparation: Prepare a partially purified aldose reductase enzyme solution from rat lens homogenate according to established methods.

  • Reagent Preparation:

    • Prepare a stock solution of NADPH in phosphate buffer.

    • Prepare a stock solution of DL-glyceraldehyde in phosphate buffer.

    • Prepare a stock solution of the test compound and positive control in DMSO, and then serially dilute to the desired concentrations with phosphate buffer. The final DMSO concentration in the assay should be less than 1%.

  • Assay Mixture: In a 96-well plate or cuvettes, prepare the following reaction mixtures (total volume of 200 µL):

    • Blank: 160 µL phosphate buffer, 20 µL NADPH solution.

    • Control: 140 µL phosphate buffer, 20 µL enzyme solution, 20 µL NADPH solution.

    • Test: 120 µL phosphate buffer, 20 µL enzyme solution, 20 µL NADPH solution, 20 µL test compound solution.

    • Positive Control: 120 µL phosphate buffer, 20 µL enzyme solution, 20 µL NADPH solution, 20 µL positive control solution.

  • Pre-incubation: Pre-incubate the plate or cuvettes at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the DL-glyceraldehyde solution to all wells except the blank.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm for 5 minutes at 30-second intervals using a spectrophotometer. The rate of NADPH oxidation is proportional to the aldose reductase activity.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Test / Rate of Control)] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Protocol 3: In Vivo Efficacy in a Streptozotocin-Induced Diabetic Rat Model

This protocol describes a general procedure to evaluate the in vivo efficacy of this compound in a streptozotocin (STZ)-induced diabetic rat model, a widely used model for studying diabetic complications.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • This compound

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Blood glucose meter and strips

  • Metabolic cages for urine collection

  • Equipment for tissue collection and analysis (e.g., sciatic nerve, lens)

Procedure:

  • Induction of Diabetes:

    • Fast the rats overnight.

    • Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 50-60 mg/kg) dissolved in cold citrate buffer.

    • Administer citrate buffer alone to the control group.

    • Confirm the development of diabetes 72 hours post-injection by measuring blood glucose levels. Rats with blood glucose levels above 250 mg/dL are considered diabetic.

  • Drug Administration:

    • Divide the diabetic rats into two groups: a vehicle-treated group and a group treated with this compound.

    • Administer the test compound or vehicle orally once daily for a specified period (e.g., 4-8 weeks).

  • Monitoring and Sample Collection:

    • Monitor body weight and blood glucose levels weekly.

    • At the end of the treatment period, place the rats in metabolic cages for 24-hour urine collection to measure parameters like urinary albumin excretion.

    • Euthanize the animals and collect tissues of interest, such as the sciatic nerve and lenses.

  • Biochemical Analysis:

    • Measure sorbitol levels in the collected sciatic nerve and lenses using established methods (e.g., gas chromatography-mass spectrometry or enzymatic assays).

  • Data Analysis:

    • Compare the sorbitol levels and other biochemical parameters between the vehicle-treated diabetic group and the drug-treated diabetic group to evaluate the in vivo efficacy of the compound. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Disclaimer: These protocols are intended for informational purposes for researchers, scientists, and drug development professionals. All experiments should be conducted in a suitably equipped laboratory by trained personnel, adhering to all relevant safety guidelines and ethical regulations for animal research.

Application Notes and Protocols for the Synthesis of Novel Derivatives from (1H-Benzimidazol-2-ylmethoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anthelmintic, anti-inflammatory, and neuroprotective properties. (1H-Benzimidazol-2-ylmethoxy)acetic acid is a valuable starting material that combines the benzimidazole nucleus with a reactive carboxylic acid functional group, offering a versatile platform for the synthesis of novel ester and amide libraries. The derivatization of this acid allows for the systematic exploration of structure-activity relationships (SAR), potentially leading to the discovery of new therapeutic agents. These protocols detail robust methods for the synthesis of ester and amide derivatives, providing a foundation for drug discovery and development programs.

General Synthetic Pathways

The primary synthetic transformations for this compound involve the derivatization of the carboxylic acid moiety. The two most common and effective pathways are esterification with various alcohols and amidation via coupling with a diverse range of primary and secondary amines. These reactions enable the introduction of a wide array of functional groups and structural motifs, facilitating the fine-tuning of physicochemical and pharmacological properties.

Synthetic_Pathways cluster_ester Esterification cluster_amide Amidation start This compound ester_reagent Alcohol (R-OH) Acid Catalyst (e.g., H₂SO₄) start->ester_reagent amide_reagent Amine (R₁R₂NH) Coupling Agent (e.g., EDC, HOBt) start->amide_reagent ester_product Ester Derivatives ester_reagent->ester_product amide_product Amide Derivatives amide_reagent->amide_product

Caption: General synthetic routes for derivatizing this compound.

Experimental Protocols

Protocol 1: Synthesis of Ester Derivatives via Fischer Esterification

This protocol describes a classic acid-catalyzed esterification method. It is a cost-effective and straightforward procedure, particularly effective when the alcohol reactant can be used in large excess to drive the reaction equilibrium towards the product.[1]

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol, Propanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the desired alcohol, which will also serve as the solvent (e.g., 20-50 eq).

  • Stir the suspension at room temperature until the acid is partially dissolved.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq) dropwise to the stirring mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in Ethyl Acetate (EtOAc).

  • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst. Repeat until no more gas evolution is observed.

  • Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of Ethyl Acetate in Hexanes) or by recrystallization to obtain the pure ester derivative.

Illustrative Data Presentation:

Alcohol (R-OH)Typical Reaction Time (h)Expected Yield (%)Notes
Methanol4 - 885 - 95%Reaction is typically fast.
Ethanol6 - 1280 - 90%Standard conditions apply.
Isopropanol12 - 2470 - 85%Slower reaction due to steric hindrance.
Benzyl Alcohol12 - 2465 - 80%Higher boiling point; water removal may be needed.

Note: The data in this table is illustrative and based on general principles of Fischer esterification. Actual results may vary.

Protocol 2: Synthesis of Amide Derivatives via EDC/HOBt Coupling

This protocol utilizes a carbodiimide coupling agent, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in conjunction with an additive, Hydroxybenzotriazole (HOBt), to facilitate amide bond formation under mild conditions. This method is highly versatile and suitable for a wide range of amines, including those that are sterically hindered or have poor nucleophilicity.[2][3][4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC (hydrochloride salt)

  • HOBt (monohydrate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Lithium Chloride (LiCl) solution (5% aqueous, if using DMF)

  • Hydrochloric Acid (HCl, 1N aqueous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Acid Activation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) to the solution.

  • Add DIPEA or TEA (2.5-3.0 eq) to the mixture.

  • Stir the reaction at room temperature for 30-60 minutes to allow for the formation of the activated HOBt ester.

  • Amine Coupling: Add the desired amine (1.1 eq) to the pre-activated acid mixture.

  • Reaction: Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up (if using DMF): Dilute the reaction mixture with EtOAc. Wash the organic layer multiple times with 5% aqueous LiCl solution to remove DMF.

  • Work-up (General): Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure amide derivative.

Illustrative Data Presentation:

Amine (R₁R₂NH)BaseTypical Reaction Time (h)Expected Yield (%)Notes
AnilineDIPEA8 - 1275 - 90%Suitable for electron-deficient amines.
BenzylamineTEA4 - 880 - 95%Generally high-yielding.
MorpholineDIPEA4 - 885 - 98%Favorable for secondary cyclic amines.
N,O-DimethylhydroxylamineDIPEA6 - 1070 - 85%Forms the corresponding Weinreb amide.

Note: The data in this table is illustrative and based on common amide coupling reactions. Actual results may vary.

Potential Biological Applications and Signaling

Derivatives of benzimidazole have been investigated as inhibitors of various enzymes. For instance, certain benzimidazole-thione derivatives have shown inhibitory activity against Myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases.[5] MPO, released by neutrophils, produces hypochlorous acid (HOCl), a potent oxidizing agent that can cause tissue damage. Inhibiting MPO is a potential therapeutic strategy for diseases like multiple sclerosis and cardiovascular disease.[5] The novel derivatives synthesized from this compound could be screened for similar activities.

MPO_Pathway cluster_cell Neutrophil mpo Myeloperoxidase (MPO) hocl Hypochlorous Acid (HOCl) mpo->hocl catalyzes h2o2 H₂O₂ h2o2->mpo cl Cl⁻ cl->mpo inflammation Inflammatory Stimulus inflammation->mpo activates release damage Oxidative Stress & Tissue Damage hocl->damage leads to inhibitor Novel Benzimidazole Derivative inhibitor->mpo inhibits

Caption: Simplified pathway of MPO-mediated tissue damage and potential point of inhibition.

References

Application Notes and Protocols for O-Alkylation in Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the O-alkylation of 2-hydroxybenzimidazoles (also known as benzimidazol-2-ones), a key transformation in the synthesis of a wide range of biologically active compounds. The protocols described herein are based on the Williamson ether synthesis and its variations, including phase-transfer catalysis, to afford 2-alkoxybenzimidazole derivatives.

Core Concepts and Reaction Principle

The O-alkylation of 2-hydroxybenzimidazole proceeds via a nucleophilic substitution reaction. The weakly acidic N-H proton of the benzimidazolone tautomer is first removed by a base to form an ambident nucleophile. While alkylation can occur on either the nitrogen or oxygen atom, specific reaction conditions can favor the formation of the O-alkylated product. The general transformation is depicted below:

General Reaction Scheme:

The choice of base, solvent, and reaction conditions plays a crucial role in directing the selectivity towards O-alkylation over the competing N-alkylation.

Experimental Protocols

Two primary protocols are presented for the O-alkylation of 2-hydroxybenzimidazole. Protocol 1 outlines a standard Williamson ether synthesis, while Protocol 2 describes a phase-transfer catalyzed (PTC) method, which can be advantageous for its mild conditions and enhanced reactivity.

Protocol 1: Standard Williamson Ether Synthesis

This protocol is suitable for the O-alkylation of 2-hydroxybenzimidazole using a variety of alkyl halides.

Materials:

  • 2-Hydroxybenzimidazole (or substituted analogue)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide, methyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-hydroxybenzimidazole (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 equivalents).

  • Add the alkyl halide (1.1-1.5 equivalents) to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure 2-alkoxybenzimidazole.

Protocol 2: Phase-Transfer Catalyzed (PTC) O-Alkylation

This method is particularly useful for achieving dialkylation of the benzimidazolone nucleus under mild conditions.[1][2]

Materials:

  • 5-Nitrobenzimidazol-2-one (or other benzimidazol-2-one derivative)

  • Alkylating agent (e.g., benzyl chloride, allyl bromide, propargyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate / Hexane for chromatography

Procedure:

  • To a solution of the benzimidazol-2-one (e.g., 5-nitro-1H-benzimidazol-2(3H)-one, 1.0 equivalent) in DMF (approximately 18 mL per mmol of substrate), add potassium carbonate (2.2 equivalents) and tetra-n-butylammonium bromide (0.09 equivalents).[1]

  • Add the alkylating agent (2.2 equivalents) to the mixture.[1]

  • Stir the reaction mixture for 6 hours at room temperature.[1]

  • Monitor the reaction for completion using TLC.[1]

  • After the reaction is complete, filter the inorganic salt and remove the solvent under reduced pressure.[1]

  • Purify the resulting residue by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane: 1/2) to obtain the dialkylated product.[1]

Data Presentation

The following tables summarize representative quantitative data for the alkylation of 5-nitrobenzimidazol-2-one using a phase-transfer catalyzed method.[1][2]

Table 1: N,N'-Dialkylation of 5-Nitrobenzimidazol-2-one under PTC Conditions [1][2]

Alkylating AgentProductYield (%)Melting Point (°C)
Benzyl chloride1,3-Dibenzyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one84223
Allyl bromide1,3-Diallyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one80118
Propargyl bromide5-Nitro-1,3-di(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one82144
Cinnamyl bromide1,3-Dicinnamyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one81162

Note: The cited literature focuses on the N,N'-dialkylation under these specific PTC conditions, which is a common outcome for benzimidazolones. Selective mono-O-alkylation often requires careful control of stoichiometry and reaction conditions, as outlined in Protocol 1.

Mandatory Visualization

The following diagrams illustrate the conceptual workflows for the described experimental protocols.

Williamson_Ether_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 2-Hydroxybenzimidazole mix Mix and Stir (RT or 50-70 °C) start->mix base K2CO3 base->mix solvent Anhydrous DMF solvent->mix alkyl_halide Alkyl Halide alkyl_halide->mix monitor Monitor by TLC mix->monitor filter Filter monitor->filter Reaction Complete concentrate Concentrate filter->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 wash->dry purify Column Chromatography dry->purify product Pure 2-Alkoxybenzimidazole purify->product

Caption: Workflow for Williamson Ether Synthesis of 2-Alkoxybenzimidazoles.

PTC_Alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Benzimidazol-2-one stir Stir at RT (6 hours) start->stir base K2CO3 base->stir catalyst TBAB catalyst->stir solvent DMF solvent->stir alkylating_agent Alkylating Agent alkylating_agent->stir monitor Monitor by TLC stir->monitor filter Filter Inorganic Salts monitor->filter Reaction Complete concentrate Remove Solvent filter->concentrate purify Column Chromatography concentrate->purify product Pure Alkylated Benzimidazol-2-one purify->product

Caption: Workflow for Phase-Transfer Catalyzed Alkylation of Benzimidazol-2-ones.

Signaling_Pathway Benzimidazolone Benzimidazol-2-one (Tautomer of 2-Hydroxybenzimidazole) Anion Ambident Anion Benzimidazolone->Anion + Base - H+ Base Base (e.g., K2CO3) N_Alkylation N-Alkylation Anion->N_Alkylation + R-X O_Alkylation O-Alkylation (Favored by specific conditions) Anion->O_Alkylation + R-X AlkylHalide Alkyl Halide (R-X) N_Product N-Alkyl Benzimidazol-2-one N_Alkylation->N_Product O_Product 2-Alkoxybenzimidazole O_Alkylation->O_Product

Caption: Logical relationship of N- vs. O-alkylation in benzimidazol-2-one.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1H-Benzimidazol-2-ylmethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (1H-Benzimidazol-2-ylmethoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed method involves a two-step process. First, a reactive precursor, 2-(chloromethyl)-1H-benzimidazole, is synthesized from o-phenylenediamine and chloroacetic acid. This intermediate is then used to alkylate an ester of glycolic acid (e.g., ethyl glycolate or ethyl bromoacetate) via a Williamson ether synthesis. The final step is the hydrolysis of the resulting ester to the desired carboxylic acid.

Q2: Why is my overall yield consistently low?

A2: Low yields can stem from several factors. The most common issues include incomplete reaction in either of the two main steps, degradation of the 2-(chloromethyl)-1H-benzimidazole intermediate which can be unstable, and the formation of side products. A critical side reaction to consider is the undesired N-alkylation of the benzimidazole ring instead of the intended O-alkylation.

Q3: What is N-alkylation and why is it a problem?

A3: The benzimidazole ring contains a secondary amine (N-H) that is nucleophilic. In the second step, this nitrogen can compete with the desired oxygen nucleophile (from the glycolate) and attack the electrophilic chloromethyl group. This results in the formation of an N-alkylated isomer, ethyl (2-(chloromethyl)-1H-benzimidazol-1-yl)acetate, which reduces the yield of your target O-alkylated product. The ratio of N- vs. O-alkylation is influenced by factors like the solvent, base, and counter-ion.

Q4: Can I use 2-(hydroxymethyl)-1H-benzimidazole as a starting material instead of the chloromethyl derivative?

A4: Yes, using 2-(hydroxymethyl)-1H-benzimidazole is a viable alternative. In this case, you would deprotonate its hydroxyl group with a strong base (like sodium hydride) to form an alkoxide, which then reacts with an alkyl halide such as ethyl chloroacetate or ethyl bromoacetate.

Q5: Which analytical techniques are best for monitoring the reaction?

A5: Thin-Layer Chromatography (TLC) is indispensable for monitoring reaction progress. For structural confirmation and to distinguish between the desired O-alkylated product and the N-alkylated side product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential. The chemical shift of the methylene bridge protons (-O-CH₂- or -N-CH₂-) will be significantly different, allowing for clear identification.

Troubleshooting Guide

Issue 1: Low or No Yield of the Intermediate, 2-(Chloromethyl)-1H-benzimidazole
  • Question: I am getting a poor yield during the synthesis of 2-(chloromethyl)-1H-benzimidazole from o-phenylenediamine. What could be wrong?

  • Answer:

    • Incorrect Stoichiometry: The molar ratio of o-phenylenediamine to chloroacetic acid is crucial. An excess of chloroacetic acid is typically required. Ratios between 1:1.2 and 1:1.4 (diamine:acid) have been reported to give optimal results.

    • Reaction Conditions: The reaction is typically run in acidic conditions (e.g., 4N HCl) and heated to reflux for several hours. Ensure the temperature is maintained and the reaction time is sufficient (typically 3-4 hours).

    • Work-up Procedure: After reflux, the reaction mixture must be cooled and carefully neutralized with a base (like ammonium hydroxide) to a pH of 8-9 to precipitate the product. Improper pH adjustment can lead to significant loss of product.

    • Product Instability: The product, 2-(chloromethyl)-1H-benzimidazole, can be unstable and may self-polymerize, especially when heated or under prolonged storage. It is often recommended to use it in the subsequent step as soon as possible after synthesis and purification.

Issue 2: Low Yield in the Williamson Ether Synthesis Step (Ester Formation)
  • Question: My yield of ethyl (1H-benzimidazol-2-ylmethoxy)acetate is low, and TLC shows multiple spots. How can I improve this?

  • Answer: This step is prone to several competing reactions. Here’s how to troubleshoot:

    • Sub-optimal Base/Solvent Combination: The choice of base and solvent is critical for favoring O-alkylation.

      • Bases: Strong, non-nucleophilic bases like sodium hydride (NaH) are effective. Weaker bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be used, often requiring higher temperatures or longer reaction times. The choice of base can influence the N- vs. O-alkylation ratio.

      • Solvents: Polar aprotic solvents like DMF, THF, or acetone are commonly used. The solvent can affect the solubility of the reactants and the reactivity of the nucleophile.

    • N-Alkylation Side Product: As discussed in the FAQ, N-alkylation is the most common side reaction. If you suspect N-alkylation (confirmed via NMR), consider modifying your conditions. Using a stronger base like NaH in THF can favor deprotonation of the hydroxyl group (if starting from 2-(hydroxymethyl)-1H-benzimidazole), potentially improving O-alkylation selectivity. Phase-transfer catalysts have also been used, though often to promote N-alkylation, so careful selection is needed.

    • Presence of Water: The reaction is sensitive to moisture, which can quench the base (especially NaH) and hydrolyze the ester product. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Reaction Temperature: Room temperature is often sufficient, especially with a strong base like NaH. If using weaker bases like K₂CO₃, heating (e.g., to 70-80 °C) may be necessary to drive the reaction to completion, but this can also increase the rate of side reactions.

Issue 3: Difficulty with the Final Hydrolysis Step
  • Question: The hydrolysis of my ester to the final carboxylic acid is not going to completion. What should I do?

  • Answer:

    • Insufficient Base/Acid: Standard ester hydrolysis can be performed under basic (e.g., NaOH or KOH in an alcohol/water mixture) or acidic conditions (e.g., HCl). Ensure you are using a sufficient molar excess of the hydrolyzing agent.

    • Reaction Time and Temperature: Hydrolysis may require heating (reflux) for several hours. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

    • Microwave-Assisted Hydrolysis: For a faster and often cleaner reaction, microwave-assisted hydrolysis using a base like K₂CO₃ in ethanol can be highly effective, sometimes reducing reaction times from hours to minutes.[1]

    • Work-up: After hydrolysis, the reaction mixture must be neutralized to an acidic pH to protonate the carboxylate salt and precipitate the final carboxylic acid product. Careful pH adjustment is key to maximizing recovery.

Data Presentation

The yield of the etherification step is highly dependent on the specific substrates and conditions used. The following table summarizes representative conditions and yields for the alkylation of benzimidazole derivatives with ethyl haloacetates, providing a baseline for optimization.

Starting MaterialAlkylating AgentBaseSolventTemperatureTime (h)Yield (%)Reference
2-Methyl-1H-benzimidazoleEthyl bromoacetateNaHTHFRoom Temp12(Not specified, but successful)[2]
2-Styryl-1H-benzimidazoleEthyl bromoacetateNaHTHFRoom Temp12(Not specified, but successful)[3]
2-Methyl-1H-benzimidazoleEthyl chloroacetateNaHCO₃AcetoneReflux(Monitored by TLC)69%[2]
2-Chloromethyl-1H-benzimidazoleVarious AminesK₂CO₃ / KIDMFMicrowave<10 min60-75%[4]

Note: The yields above are for N-alkylation or reactions on different C2-substituted benzimidazoles but illustrate common and effective reaction conditions applicable to the target synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole
  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, add 4-substituted-o-phenylenediamine (1 equivalent).

  • Acidic Medium: Add 4N Hydrochloric Acid (HCl) to dissolve the diamine.

  • Addition of Acid: Add chloroacetic acid (1.2 - 1.4 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 4 hours. Monitor the reaction progress using TLC.

  • Work-up: After completion, cool the reaction mixture in an ice bath.

  • Neutralization: Slowly add ammonium hydroxide solution while stirring until the pH of the solution reaches 8-9. A precipitate will form.

  • Isolation: Filter the solid precipitate, wash it thoroughly with cold water, and dry it under a vacuum to yield the product. Store in a cool, dark place and use promptly.

Protocol 2: Synthesis of Ethyl (1H-Benzimidazol-2-ylmethoxy)acetate
  • Reagents & Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF.

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Nucleophile Addition: Add glycolic acid ethyl ester (1.2 equivalents).

  • Electrophile Addition: Add 2-(chloromethyl)-1H-benzimidazole (1 equivalent) portion-wise to the stirred suspension. A catalytic amount of potassium iodide (KI) can be added to facilitate the reaction.

  • Reaction: Stir the mixture at 70 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Hydrolysis to this compound
  • Reagents & Setup: Dissolve the ethyl (1H-benzimidazol-2-ylmethoxy)acetate (1 equivalent) in a mixture of ethanol and water.

  • Base Addition: Add sodium hydroxide (NaOH, 2-3 equivalents).

  • Reaction: Heat the mixture to reflux and stir until TLC indicates the complete consumption of the starting ester.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify to pH 3-4 with cold 1N HCl. A precipitate will form.

  • Isolation: Filter the solid, wash with cold water to remove salts, and dry under vacuum to obtain the final product.

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound cluster_reactants1 Step 1: Precursor Synthesis cluster_intermediate cluster_reactants2 Step 2: Etherification cluster_product_ester cluster_product_final Step 3: Hydrolysis OPD o-Phenylenediamine IM 2-(Chloromethyl)-1H-benzimidazole OPD->IM 4N HCl, Reflux CAA Chloroacetic Acid CAA->IM 4N HCl, Reflux Ester Ethyl (1H-Benzimidazol-2-ylmethoxy)acetate IM->Ester DMF, 70°C EGA Ethyl Glycolate EGA->Ester DMF, 70°C Base Base (e.g., K2CO3) Base->Ester DMF, 70°C Acid This compound Ester->Acid NaOH, EtOH/H2O, Reflux

Caption: Overall reaction scheme for the synthesis of the target compound.

General Experimental Workflow

Experimental_Workflow General Experimental Workflow start Start: Reagent Preparation (Drying solvents, weighing materials) setup Reaction Setup (Inert atmosphere, glassware) start->setup reaction Run Reaction (Add reagents, control temperature) setup->reaction monitor Monitor Progress (TLC analysis) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Quenching, extraction) monitor->workup Complete purify Purification (Column chromatography, recrystallization) workup->purify analyze Product Analysis (NMR, MS, MP) purify->analyze end End: Pure Product analyze->end

Caption: A typical workflow for synthesis, purification, and analysis.

Troubleshooting Decision Tree

Troubleshooting_Tree Troubleshooting Low Yield start Low Yield Observed check_tlc Analyze Crude Mixture by TLC/NMR start->check_tlc sm_present Significant Starting Material Remains check_tlc->sm_present multiple_spots Multiple New Spots (not product) check_tlc->multiple_spots sol_sm1 Increase Reaction Time or Temperature sm_present->sol_sm1 sol_sm2 Check Base Stoichiometry and Strength sm_present->sol_sm2 sol_sm3 Verify Reagent Purity / Check for Moisture sm_present->sol_sm3 check_nmr Check ¹H NMR for -CH₂- peak: ~5.5 ppm (N-CH₂) or ~4.7 ppm (O-CH₂)? multiple_spots->check_nmr n_alkylation N-Alkylation is the Major Side Product check_nmr->n_alkylation ~5.5 ppm other_side_rxn Other Side Products (e.g., Polymerization) check_nmr->other_side_rxn Other sol_n1 Change Base/Solvent System (e.g., NaH in THF) n_alkylation->sol_n1 sol_n2 Lower Reaction Temperature n_alkylation->sol_n2 sol_other Use Fresh Intermediate, Avoid Overheating other_side_rxn->sol_other

Caption: A decision tree for diagnosing and resolving low-yield issues.

References

Technical Support Center: Synthesis of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of benzimidazole derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in benzimidazole synthesis?

A1: The most prevalent side reactions include the formation of 1,2-disubstituted benzimidazoles when a 2-substituted product is desired, the generation of colored impurities due to oxidation of starting materials, and incomplete reactions leading to low yields.[1] N-alkylation of the benzimidazole ring can also occur if alkylating agents are present.[1]

Q2: How can I control the formation of 1,2-disubstituted byproducts?

A2: Controlling the stoichiometry of your reactants is crucial. Using a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde favors the formation of the 2-substituted benzimidazole.[1] The choice of catalyst and solvent also plays a significant role in selectivity. For instance, certain catalysts like Erbium(III) triflate (Er(OTf)₃) can selectively yield 1,2-disubstituted products with electron-rich aldehydes, while the absence of a catalyst can favor the mono-substituted product.[2]

Q3: What causes the formation of colored impurities, and how can I prevent them?

A3: Colored impurities often arise from the oxidation of the o-phenylenediamine starting material.[1] To minimize this, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Using the dihydrochloride salt of o-phenylenediamine has also been shown to reduce the formation of colored impurities.[3]

Q4: My reaction yield is consistently low. What are the primary factors to investigate?

A4: Low yields can stem from several factors. Key parameters to optimize are the choice and activity of the catalyst, the solvent, reaction temperature, and reaction time. The purity of your starting materials, o-phenylenediamine and the aldehyde or carboxylic acid, is also critical.[1] Monitoring the reaction progress with Thin Layer Chromatography (TLC) can help determine the optimal reaction duration.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of benzimidazole derivatives and provides actionable solutions.

Issue 1: Formation of a Mixture of 2-Substituted and 1,2-Disubstituted Benzimidazoles

  • Possible Cause: Incorrect stoichiometry of reactants, inappropriate catalyst, or reaction conditions that favor N-alkylation by the aldehyde.

  • Suggested Solutions:

    • Stoichiometry Control: Carefully control the molar ratio of o-phenylenediamine to the aldehyde. A 1:1 ratio is generally recommended for the synthesis of 2-substituted benzimidazoles.[1]

    • Catalyst and Solvent Selection: The choice of catalyst can significantly influence selectivity. For example, in the absence of a catalyst, the reaction of o-phenylenediamine with benzaldehyde in water can yield a high percentage of the 2-substituted product. Conversely, using Er(OTf)₃ as a catalyst under similar conditions can lead to a higher proportion of the 1,2-disubstituted product.[2]

    • Reaction Temperature: Lowering the reaction temperature may decrease the rate of the second substitution reaction.

Quantitative Data on Selectivity:

The following table summarizes the effect of different catalysts and conditions on the product distribution in the reaction between o-phenylenediamine and benzaldehyde.

CatalystSolventTemperature (°C)TimeYield of 2-substituted (%)Yield of 1,2-disubstituted (%)Reference
NoneWater8015 min4151[2]
Er(OTf)₃Water8015 min-72[2]
NoneWater15 min928[2]
Er(OTf)₃Water15 min3550[2]
Au/TiO₂CHCl₃:MeOH (3:1)252 hHigh YieldsNot reported[4]

Issue 2: Presence of Colored Impurities in the Final Product

  • Possible Cause: Oxidation of o-phenylenediamine or other reaction components.

  • Suggested Solutions:

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.[1]

    • Use of Salt Form: Employ o-phenylenediamine dihydrochloride as the starting material, which has been shown to reduce colored impurities.[3]

    • Purification:

      • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with activated carbon to adsorb colored impurities before filtration and recrystallization.[1]

      • Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with a dilute acidic solution. The basic benzimidazole will move to the aqueous layer. Neutralize the aqueous layer to precipitate the purified product.[1]

Issue 3: Low or No Product Yield

  • Possible Cause: Inactive or insufficient catalyst, suboptimal solvent, inappropriate reaction temperature or time, or poor quality of starting materials.[1]

  • Suggested Solutions:

    • Catalyst Optimization: Verify the activity of your catalyst and consider increasing the catalyst loading. If necessary, screen different types of catalysts (e.g., Lewis acids, solid-supported catalysts).

    • Solvent Screening: The choice of solvent can significantly impact the reaction rate and yield. Common solvents for benzimidazole synthesis include ethanol, methanol, and acetonitrile. A solvent screen is recommended to find the optimal one for your specific reaction.

    • Reaction Monitoring: Use TLC to monitor the reaction's progress to ensure it has gone to completion.[1]

    • Purity of Starting Materials: Ensure the purity of o-phenylenediamine and the aldehyde/carboxylic acid. If necessary, purify the starting materials before use.

Experimental Protocols

Protocol 1: Selective Synthesis of 2-Arylbenzimidazoles using Gold Nanoparticle Catalyst

This protocol is adapted from the work of Grigoropoulos et al. (2020) and focuses on the selective synthesis of 2-substituted benzimidazoles.[4]

  • Materials:

    • o-Phenylenediamine

    • Aromatic aldehyde

    • Au/TiO₂ catalyst (1 wt. % Au)

    • Chloroform (CHCl₃)

    • Methanol (MeOH)

  • Procedure:

    • In a reaction vessel, combine o-phenylenediamine (0.3 mmol) and the aromatic aldehyde (0.3 mmol).

    • Add the Au/TiO₂ catalyst (60 mg).

    • Add a 3:1 mixture of CHCl₃:MeOH (4 mL) as the solvent.

    • Stir the reaction mixture at 25 °C for 2 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, centrifuge the mixture to separate the solid catalyst.

    • Wash the catalyst with ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Minimizing Colored Impurities using o-Phenylenediamine Dihydrochloride

This protocol is based on the findings of Dubey and Moorthy (2007) to reduce the formation of colored impurities.[3]

  • Materials:

    • o-Phenylenediamine dihydrochloride

    • Carboxylic acid or aldehyde

    • Polyphosphoric acid (PPA)

  • Procedure (Microwave-assisted):

    • In a microwave-safe vessel, mix o-phenylenediamine dihydrochloride (10 mmol) and the desired carboxylic acid or aldehyde (10 mmol).

    • Add polyphosphoric acid as the catalyst and reaction medium.

    • Irradiate the mixture in a microwave reactor at a suitable power and time (optimization may be required, e.g., 2-5 minutes at 160-300W).

    • After cooling, carefully add the reaction mixture to ice-water.

    • Neutralize with a base (e.g., NaOH solution) to precipitate the crude benzimidazole.

    • Filter the precipitate, wash with water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Visualizations

Reaction_Pathway OPD o-Phenylenediamine Intermediate Schiff Base Intermediate OPD->Intermediate + Aldehyde Aldehyde Aldehyde Aldehyde->Intermediate Product_2_Substituted 2-Substituted Benzimidazole Intermediate->Product_2_Substituted Cyclization Product_1_2_Disubstituted 1,2-Disubstituted Benzimidazole (Side Product) Product_2_Substituted->Product_1_2_Disubstituted + Aldehyde (N-Alkylation) Excess_Aldehyde Excess Aldehyde Excess_Aldehyde->Product_1_2_Disubstituted

General reaction pathway for benzimidazole synthesis from o-phenylenediamine and an aldehyde.

Troubleshooting_Guide Start Low Yield or Side Products? Mixture Mixture of Products? Start->Mixture Yes Colored_Product Colored Impurities? Start->Colored_Product No Check_Stoichiometry Check Reactant Stoichiometry (1:1) Optimize_Conditions Optimize Catalyst, Solvent, & Temp. Check_Stoichiometry->Optimize_Conditions Check_Purity Verify Starting Material Purity Check_Purity->Optimize_Conditions Inert_Atmosphere Use Inert Atmosphere (N2/Ar) Use_Salt_Form Consider o-Phenylenediamine Dihydrochloride Inert_Atmosphere->Use_Salt_Form Purification Purification Strategy Use_Salt_Form->Purification Mixture->Check_Stoichiometry Yes Colored_Product->Inert_Atmosphere Yes Low_Yield Low Yield? Colored_Product->Low_Yield No Low_Yield->Check_Purity Yes Low_Yield->Purification No

Troubleshooting flowchart for common issues in benzimidazole synthesis.

References

Technical Support Center: Purification of (1h-Benzimidazol-2-ylmethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (1h-Benzimidazol-2-ylmethoxy)acetic acid.

Troubleshooting Guide

Encountering difficulties in purifying this compound is common. This guide outlines potential problems, their likely causes, and actionable solutions to streamline your purification process.

Problem Potential Cause(s) Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the recrystallization solvent, even at low temperatures.- Too much solvent was used during dissolution.- Premature crystallization occurred during hot filtration.- Select a solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures.[1]- Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization.[2]
Product Fails to Crystallize - The solution is not supersaturated.- The presence of impurities is inhibiting crystal formation.- Concentrate the solution by boiling off some of the solvent.[1]- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.- Add a seed crystal of the pure compound.- Attempt purification by another method, such as column chromatography, to remove impurities.
Oily Product Obtained After Recrystallization - The melting point of the compound is lower than the boiling point of the solvent.- The compound is "salting out" rather than crystallizing.- Use a lower-boiling point solvent for recrystallization.- Ensure the cooling process is slow to allow for proper crystal lattice formation.[1]
Colored Impurities in Final Product - Residual colored starting materials or byproducts.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.[2] Use a minimal amount to avoid adsorbing the desired product.
Poor Separation in Column Chromatography - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing.- Select a solvent system that provides a good separation of the target compound from impurities on a TLC plate first.- Do not exceed the loading capacity of the column.- Ensure the column is packed uniformly to avoid channeling.
Multiple Spots on TLC After Purification - Incomplete reaction or presence of side products.- Decomposition of the compound on the silica gel.- Re-purify the product using a different solvent system or purification technique.- Consider using a less acidic or basic stationary phase for chromatography if the compound is sensitive.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the recrystallization of this compound?

A1: The ideal recrystallization solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[1] For benzimidazole derivatives, polar solvents are often effective. Ethanol, water, or a mixture of the two can be good starting points.[3] It is recommended to perform small-scale solubility tests with various solvents to determine the optimal one for your specific product.

Q2: What are the common impurities I should expect in the synthesis of this compound?

A2: Common impurities may include unreacted starting materials such as o-phenylenediamine and the corresponding carboxylic acid derivative.[4] Side products from incomplete reactions or subsequent degradation can also be present. The presence of residual solvents from the reaction or workup is also a common impurity that can be identified by NMR spectroscopy.[5][6]

Q3: How can I effectively remove starting materials from my final product?

A3: Recrystallization is a primary method for removing soluble impurities.[7] If starting materials have significantly different polarities from the product, column chromatography is an effective separation technique.[8] An acid-base extraction can also be employed to separate acidic, basic, and neutral compounds.

Q4: My purified product still shows impurities by NMR. What should I do?

A4: If minor impurities persist, a second purification step may be necessary. This could involve re-crystallization from a different solvent system or performing column chromatography with a shallower solvent gradient to improve separation. It is also important to ensure that the NMR solvent itself is not contaminated.[6][9]

Q5: Can I use reverse-phase HPLC for the purification of this compound?

A5: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) can be a suitable method for the purification of benzimidazole derivatives, particularly for achieving high purity on a smaller scale.[10] A common mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a water bath to boiling and add more solvent dropwise until the solid dissolves completely.[1] Allow the solution to cool slowly to room temperature and then in an ice bath. An ideal solvent will result in the formation of crystals upon cooling.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.[2]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[7] Dry the crystals in a vacuum oven.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: Prepare a Thin Layer Chromatography (TLC) plate with the crude product. Develop the TLC plate using various solvent systems (e.g., mixtures of hexanes and ethyl acetate, or dichloromethane and methanol) to find an eluent that provides good separation between the desired product and impurities (Rf value of the product ideally between 0.2 and 0.4).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat and uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Fraction Pooling and Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization of Workflows

Purification_Troubleshooting_Workflow start Crude Product tlc_analysis TLC Analysis start->tlc_analysis single_spot Single Spot? tlc_analysis->single_spot multiple_spots Multiple Spots single_spot->multiple_spots No pure_product Pure Product single_spot->pure_product Yes purification_needed Purification Required multiple_spots->purification_needed recrystallization Recrystallization purification_needed->recrystallization column_chromatography Column Chromatography purification_needed->column_chromatography check_purity Check Purity (TLC, NMR) recrystallization->check_purity column_chromatography->check_purity re_purify Re-purify check_purity->re_purify re_purify->purification_needed Impure re_purify->pure_product Purity OK

Caption: Troubleshooting workflow for the purification of this compound.

General_Purification_Workflow crude_product Crude Reaction Mixture extraction Aqueous Workup / Extraction crude_product->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography fraction_analysis TLC Analysis of Fractions chromatography->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling final_concentration Solvent Removal pooling->final_concentration recrystallization Recrystallization final_concentration->recrystallization final_product Pure this compound recrystallization->final_product

Caption: General experimental workflow for the purification of this compound.

References

Benzimidazole Synthesis: A Technical Support Guide for Optimal Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzimidazole derivatives. The following information is designed to help you optimize your reaction conditions, improve yields, and streamline your purification processes.

Troubleshooting Guide

This section addresses specific issues that may arise during benzimidazole synthesis, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Low or non-existent yields are a frequent challenge in benzimidazole synthesis. The following points outline potential causes and corresponding remedial actions.

Possible Causes:

  • Suboptimal Reaction Temperature: The reaction may be proceeding too slowly at a low temperature or, conversely, starting materials or products may be decomposing at excessively high temperatures.

  • Inappropriate Solvent: The choice of solvent is critical and can significantly influence reaction rates and yields.[1]

  • Ineffective or Insufficient Catalyst: The catalyst may be inactive, or the amount used may be insufficient to drive the reaction efficiently.

  • Poor Quality of Starting Materials: Impurities present in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient duration.

Solutions:

  • Optimize Reaction Temperature: Experiment with a range of temperatures to identify the optimal condition for your specific substrates. While some reactions proceed well at room temperature, others may require heating.

  • Solvent Screening: Test various solvents to find the one that provides the best yield. Common and effective solvents for benzimidazole synthesis include methanol, ethanol, and dimethylformamide (DMF).[2]

  • Catalyst Selection and Loading: Ensure your catalyst is active and from a reliable source. It is crucial to optimize the catalyst loading; while increasing the amount can sometimes improve yields, an excess may lead to unwanted side reactions. A variety of catalysts, from simple acids to metal nanoparticles, have been successfully employed.[3]

  • Purify Starting Materials: If the purity of your starting materials is questionable, consider purifying them before use.

  • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time.[1]

Problem 2: Formation of Multiple Products/Side Products

The formation of unintended byproducts can complicate purification and reduce the yield of the desired benzimidazole derivative.

Possible Causes:

  • Formation of 1,2-disubstituted Benzimidazoles: A common side product is the 1,2-disubstituted benzimidazole, which can form from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[1]

  • Oxidation of Starting Material: o-Phenylenediamine is susceptible to oxidation, which can lead to the formation of colored impurities.[1]

  • Incomplete Cyclization: The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize to the benzimidazole.

Solutions:

  • Control Stoichiometry: To favor the formation of the 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of the o-phenylenediamine to the aldehyde.[1]

  • Solvent Choice for Selectivity: The choice of solvent can influence the selectivity between the formation of 2-substituted and 1,2-disubstituted benzimidazoles. For instance, polar solvents like ethanol may favor the 1,2-disubstituted product, while non-polar solvents might favor the 2-substituted product.[4]

  • Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent the oxidation of o-phenylenediamine.[1]

Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure benzimidazole derivative can be challenging.

Possible Causes:

  • Similar Polarity of Product and Impurities: The desired product and any side products or unreacted starting materials may have similar polarities, making separation by column chromatography difficult.

  • Presence of Colored Impurities: Oxidation of starting materials can lead to highly colored impurities that are challenging to remove.[3]

Solutions:

  • Acid-Base Extraction: As benzimidazoles possess a basic nitrogen atom, acid-base extraction can be a powerful technique to separate them from non-basic impurities. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. Subsequently, neutralize the aqueous layer to precipitate the purified benzimidazole.[1]

  • Recrystallization: This is a fundamental and effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and upon slow cooling, the pure compound crystallizes out, leaving impurities in the solution.

  • Activated Carbon Treatment: To remove colored impurities, a solution of the crude product can be treated with activated carbon before filtration and crystallization.[1]

Quantitative Data on Reaction Conditions

The following tables summarize the impact of different catalysts and solvents on the yield of 2-phenylbenzimidazole from o-phenylenediamine and benzaldehyde, providing a basis for comparison and optimization.

Table 1: Effect of Different Catalysts on the Synthesis of 2-Phenylbenzimidazole

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Er(OTf)₃H₂OMW/1201572
Er(OTf)₃EtOH1204091 (1,2-disubstituted)
NoneEtOH1204041 (2-substituted), 54 (1,2-disubstituted)
Er(OTf)₃Solvent-free80291 (1,2-disubstituted)
FeCl₃/Al₂O₃DMF2512092[2]
Co(acac)₂MeOHRoom Temp.-High[5]
Cu-Pd/(Mg)γ-Al₂O₃--36089.2 (for 2-methylbenzimidazole)[6]
Fruit JuicesSolvent-freeRoom Temp.-76-95[7]

Table 2: Effect of Different Solvents on the Synthesis of 2-Phenylbenzimidazole

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NH₄ClCHCl₃Room Temp.494[8][9]
NH₄BrSolvent-freeRoom Temp.-20[8][9]
NH₄ClCH₃CNRoom Temp.-Low[8]
NH₄ClMeOHRoom Temp.-Low[8]
NH₄ClEtherRoom Temp.-Low[8]
NH₄ClDMFRoom Temp.-Low[8]
FeCl₃/Al₂O₃DMF25292[2]
FeCl₃/Al₂O₃CH₃CN25275[2]
FeCl₃/Al₂O₃EtOH25268[2]
FeCl₃/Al₂O₃CH₂Cl₂25255[2]

Experimental Protocols

This section provides detailed methodologies for key experiments in benzimidazole synthesis and purification.

Protocol 1: Phillips-Ladenburg Benzimidazole Synthesis

This method involves the condensation of an o-phenylenediamine with a carboxylic acid.[1]

Materials:

  • o-Phenylenediamine

  • Carboxylic acid (e.g., formic acid for unsubstituted benzimidazole)

  • Polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH)

  • 10% Sodium hydroxide (NaOH) solution

  • Ice

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).

  • Add a catalytic amount of a strong acid, such as PPA or p-TsOH.

  • Heat the reaction mixture under reflux for 2-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice and a 10% NaOH solution to neutralize the acid.

  • Stir the mixture until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization.

Protocol 2: Weidenhagen Benzimidazole Synthesis

This method utilizes the reaction of an o-phenylenediamine with an aldehyde.[1]

Materials:

  • o-Phenylenediamine

  • Aldehyde

  • Catalyst/oxidant (e.g., p-TsOH, H₂O₂, Na₂S₂O₅)

  • Solvent (e.g., DMF, ethanol, or acetonitrile)

  • Ice-cold water

Procedure:

  • Dissolve o-phenylenediamine (1.0 eq) in a suitable solvent in a round-bottom flask.

  • Add the aldehyde (1.0 eq) and the catalyst/oxidant.

  • Stir the reaction mixture at the appropriate temperature, monitoring its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and then dry.

  • Purify the crude product by recrystallization.

Protocol 3: Purification by Recrystallization

This is a general procedure for the purification of solid benzimidazole derivatives.[10][11]

Materials:

  • Crude benzimidazole product

  • Suitable solvent (a solvent in which the compound is soluble when hot and insoluble when cold)

  • Activated carbon (optional)

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Gradually add more hot solvent until the solid is completely dissolved.

  • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot filter the solution to remove any insoluble impurities (and activated carbon if used).

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize precipitation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals in an oven or under vacuum.

Protocol 4: Purification by Acid-Base Extraction

This protocol is effective for separating basic benzimidazoles from neutral or acidic impurities.[12]

Materials:

  • Crude benzimidazole product

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Aqueous acid solution (e.g., 1 M HCl)

  • Aqueous base solution (e.g., 1 M NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude product in an appropriate organic solvent.

  • Transfer the solution to a separatory funnel and add an equal volume of the aqueous acid solution.

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Drain the lower aqueous layer (containing the protonated benzimidazole) into a clean flask.

  • Wash the organic layer with the aqueous acid solution one or two more times, combining the aqueous extracts.

  • To the combined aqueous extracts, slowly add the aqueous base solution until the solution is basic, which will precipitate the benzimidazole.

  • Extract the precipitated benzimidazole back into an organic solvent.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified benzimidazole.

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the troubleshooting workflow for common issues in benzimidazole synthesis.

Troubleshooting_Workflow cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Suboptimal Temp Suboptimal Temp Low Yield->Suboptimal Temp Wrong Solvent Wrong Solvent Low Yield->Wrong Solvent Bad Catalyst Bad Catalyst Low Yield->Bad Catalyst Impure Reagents Impure Reagents Low Yield->Impure Reagents Side Products Side Products Side Products->Wrong Solvent Wrong Stoichiometry Wrong Stoichiometry Side Products->Wrong Stoichiometry Oxidation Oxidation Side Products->Oxidation Purification Issues Purification Issues Similar Polarity Similar Polarity Purification Issues->Similar Polarity Colored Impurities Colored Impurities Purification Issues->Colored Impurities Optimize Temp Optimize Temp Suboptimal Temp->Optimize Temp Solvent Screen Solvent Screen Wrong Solvent->Solvent Screen New Catalyst New Catalyst Bad Catalyst->New Catalyst Purify Reagents Purify Reagents Impure Reagents->Purify Reagents Adjust Stoichiometry Adjust Stoichiometry Wrong Stoichiometry->Adjust Stoichiometry Inert Atmosphere Inert Atmosphere Oxidation->Inert Atmosphere Acid-Base Extraction Acid-Base Extraction Similar Polarity->Acid-Base Extraction Recrystallization Recrystallization Similar Polarity->Recrystallization Charcoal Treatment Charcoal Treatment Colored Impurities->Charcoal Treatment

Caption: Troubleshooting workflow for benzimidazole synthesis.

Experimental_Workflow start Start: Select Synthesis Route (Phillips-Ladenburg or Weidenhagen) reactants Combine o-phenylenediamine and aldehyde/carboxylic acid start->reactants conditions Add catalyst and solvent, set temperature and time reactants->conditions monitor Monitor reaction progress (TLC) conditions->monitor monitor->conditions Incomplete workup Reaction work-up: Quench, extract, and isolate crude product monitor->workup Reaction complete purification Purify crude product: Recrystallization or Chromatography workup->purification analysis Characterize pure product (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for benzimidazole synthesis.

References

Technical Support Center: NMR Peak Assignments for (1H-Benzimidazol-2-ylmethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the NMR peak assignments of (1H-Benzimidazol-2-ylmethoxy)acetic acid.

Predicted NMR Data

To facilitate troubleshooting, the following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These values are estimated based on data from structurally similar benzimidazole derivatives and may vary depending on the solvent and experimental conditions.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-4, H-77.50 - 7.70m2H
H-5, H-67.15 - 7.30m2H
O-CH₂~4.80s2H
CH₂-COOH~4.30s2H
N-H12.0 - 13.0br s1H
COOH10.0 - 12.0br s1H

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)
C=O~171
C-2~152
C-3a, C-7a~138
C-4, C-7~122
C-5, C-6~115
O-CH₂~70
CH₂-COOH~65

Troubleshooting FAQs

Q1: I am not seeing the N-H proton signal in my ¹H NMR spectrum.

A1: The absence of the N-H proton signal is a common issue. Several factors can contribute to this:

  • Proton Exchange: The N-H proton can undergo chemical exchange with residual water or acidic impurities in the NMR solvent. This can lead to signal broadening to the point where it is indistinguishable from the baseline.

  • Solvent Effects: In protic solvents like D₂O or methanol-d₄, the N-H proton will readily exchange with deuterium, causing the signal to disappear. In aprotic solvents like DMSO-d₆, the N-H proton is more likely to be observed as a broad singlet in the downfield region (12.0-13.6 ppm).[1]

  • Sample Preparation: Ensure your sample and NMR solvent are as dry as possible. Using a freshly opened bottle of deuterated solvent is recommended.

Troubleshooting Steps:

  • Acquire the spectrum in anhydrous DMSO-d₆.

  • If the peak is still not visible, try acquiring the spectrum at a lower temperature to slow down the exchange rate.

  • To confirm the presence of an exchangeable proton, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The disappearance of a peak confirms it was from an exchangeable proton like N-H or COOH.[2]

Q2: The aromatic protons in my spectrum are not well-resolved.

A2: Overlapping signals in the aromatic region can make assignment difficult.

  • Solvent Choice: The chemical shifts of aromatic protons can be sensitive to the solvent.[3] Running the sample in a different solvent, such as acetone-d₆ or benzene-d₆, may improve signal dispersion.[2]

  • Magnetic Field Strength: A higher field NMR spectrometer will provide better signal dispersion.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in unambiguously assigning the aromatic protons by showing their correlations with each other and with their attached carbons.

Q3: Why do I see broad peaks in my spectrum?

A3: Peak broadening can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity needs to be optimized before each experiment.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening.

  • Insoluble Material: The presence of suspended particles will negatively impact the spectrum quality.[1]

  • Chemical Exchange: As mentioned for the N-H proton, dynamic processes like tautomerism or slow conformational changes can also lead to broadened signals.[3]

Troubleshooting Steps:

  • Ensure the spectrometer is properly shimmed.

  • Filter your sample solution into the NMR tube.

  • Try acquiring the spectrum at different temperatures to see if the peak shapes change, which would indicate a dynamic process.

Q4: The chemical shifts I observe are different from the predicted values.

A4: Discrepancies between observed and predicted chemical shifts are expected.

  • Prediction Accuracy: The provided values are estimations. Actual values can vary.

  • Solvent and Concentration Effects: Chemical shifts are highly dependent on the solvent, concentration, and temperature.

  • pH: The ionization state of the carboxylic acid and the benzimidazole ring can significantly affect the chemical shifts. The presence of acidic or basic impurities can alter the pH of the sample.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H and ¹³C NMR Analysis

  • Weigh Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Add Solvent: Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Dissolve: Gently sonicate or vortex the vial to fully dissolve the sample.

  • Filter: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.[1]

  • Cap and Label: Securely cap the NMR tube and label it appropriately.

Diagrams

troubleshooting_workflow start Start: Unexpected NMR Spectrum q1 Are all expected peaks present? start->q1 q2 Are peak integrations correct? q1->q2 Yes check_missing Check for exchangeable protons (NH, OH) or sample degradation. q1->check_missing No a1_yes Yes a1_no No q3 Are chemical shifts as expected? q2->q3 Yes check_integration Check for impurities or residual solvent. q2->check_integration No a2_yes Yes a2_no No q4 Are splitting patterns correct? q3->q4 Yes check_shifts Consider solvent effects, pH, and concentration. Compare with similar compounds. q3->check_shifts No a3_yes Yes a3_no No check_splitting Check for complex coupling or second-order effects. Consider 2D NMR. q4->check_splitting No solution Peak assignment successful. q4->solution Yes a4_yes Yes a4_no No check_missing->q2 check_integration->q3 check_shifts->q4 check_splitting->solution

Caption: Troubleshooting workflow for NMR peak assignment.

References

Technical Support Center: (1H-Benzimidazol-2-ylmethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decomposition of (1H-Benzimidazol-2-ylmethoxy)acetic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: Based on the general stability of benzimidazole derivatives, the primary factors leading to the decomposition of this compound are exposure to light (photodegradation), high temperatures (thermal degradation), strong acids or bases (hydrolytic degradation), and oxidizing agents (oxidative degradation). The ether linkage and the benzimidazole ring system are potential sites of degradation.

Q2: What are the visual or analytical indicators of decomposition?

A2: Visual indicators of decomposition can include a change in the color or appearance of the solid material or solution. Analytically, decomposition can be detected by techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), where you might observe the appearance of new peaks or spots corresponding to degradation products and a decrease in the peak area or spot intensity of the parent compound.

Q3: How should I properly store this compound to minimize decomposition?

A3: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8°C) is advisable. Avoid storing it near incompatible substances such as strong oxidizing agents, bases, and amines.[1][2][3]

Q4: What are the likely degradation pathways for this molecule?

  • Hydrolysis of the ether linkage: This can occur under acidic or basic conditions, leading to the formation of (1H-Benzimidazol-2-yl)methanol and glycolic acid.

  • Decarboxylation: The acetic acid moiety may be susceptible to decarboxylation, especially at elevated temperatures.[4]

  • Oxidation of the benzimidazole ring: The benzimidazole ring can be oxidized, leading to various degradation products.

  • Photodegradation: Benzimidazole derivatives are often sensitive to light, which can catalyze various degradation reactions.[5]

Troubleshooting Guides

Issue 1: Unexpected Peaks/Spots Observed During Chromatographic Analysis (HPLC/TLC)
Potential Cause Troubleshooting Steps
Sample Decomposition 1. Review Sample Preparation: Ensure that the solvent used for sample preparation is neutral and free of contaminants. If the compound is dissolved in an acidic or basic medium, consider neutralizing the sample immediately before analysis or using a milder solvent. 2. Control Storage Conditions: Store stock solutions and prepared samples protected from light and at a low temperature (e.g., 2-8°C) until analysis. 3. Perform a quick stability check: Re-analyze a freshly prepared sample and compare it to the sample that showed unexpected peaks. If the new sample is clean, it confirms that the issue is with sample stability over time.
Contaminated Solvent/Reagents 1. Use High-Purity Solvents: Always use HPLC-grade or equivalent high-purity solvents for sample preparation and mobile phases. 2. Check Blank Injections: Inject a blank (the solvent used to dissolve the sample) to ensure that it is free from contaminants that could be misinterpreted as degradation products.
Issue 2: Poor Reproducibility in Experimental Results
Potential Cause Troubleshooting Steps
Inconsistent Sample Handling 1. Standardize Protocols: Ensure that all experimental protocols involving the compound are standardized, particularly with respect to solvent, pH, temperature, and exposure to light. 2. Minimize Exposure to Stress Conditions: Protect the compound from prolonged exposure to heat, light, and extreme pH during experimental procedures. Prepare solutions fresh whenever possible.
Decomposition During Experiment 1. Analyze Samples Immediately: If the experiment involves incubation steps, analyze the samples as soon as possible after the experiment is complete. 2. Conduct In-process Stability Checks: If the experiment is lengthy, it may be beneficial to take aliquots at different time points and analyze them to check for degradation.

Data on Potential Degradation

While specific quantitative data for this compound is not available in the literature, forced degradation studies on similar benzimidazole compounds provide insights into their stability. Generally, a degradation of 5-20% is targeted in such studies to understand the degradation profile.[2][6]

Stress Condition Typical Reagents and Conditions Potential for Degradation Primary Likely Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, Room Temperature to 60°CModerateHydrolysis of the ether linkage.
Base Hydrolysis 0.1 M - 1 M NaOH, Room Temperature to 60°CHighHydrolysis of the ether linkage. Benzimidazole ring opening under harsh conditions.
Oxidation 3-30% H₂O₂, Room TemperatureHighOxidation of the benzimidazole ring.
Thermal Degradation 60-80°C (in solution) or >100°C (solid)Moderate to HighDecarboxylation, general decomposition.
Photodegradation Exposure to UV and/or visible lightHighComplex degradation pathways involving the benzimidazole ring.[5]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[6]

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal parts of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M. Keep at room temperature and/or 60°C.

    • Base Hydrolysis: Mix equal parts of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature and/or 60°C.

    • Oxidative Degradation: Mix equal parts of the stock solution with 6% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Heat the stock solution at 60°C.

    • Photodegradation: Expose the stock solution to a light source providing both UV and visible light, as per ICH Q1B guidelines.

  • Sampling and Analysis:

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating method, such as HPLC with UV detection.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage of degradation and identify the retention times of any degradation products.

Visualizations

Decomposition_Pathway parent This compound hydrolysis_prod (1H-Benzimidazol-2-yl)methanol + Glycolic Acid parent->hydrolysis_prod  Acid/Base Hydrolysis decarboxylation_prod 2-(Methoxymethyl)-1H-benzimidazole parent->decarboxylation_prod  Thermal Stress oxidation_prod Oxidized Benzimidazole Derivatives parent->oxidation_prod  Oxidative Stress

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) prep_stock->acid base Base Hydrolysis (0.1 M NaOH) prep_stock->base oxidation Oxidation (3% H2O2) prep_stock->oxidation thermal Thermal (60°C) prep_stock->thermal photo Photodegradation (UV/Vis Light) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc evaluation Evaluate Degradation hplc->evaluation

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Scaling Up the Synthesis of (1H-Benzimidazol-2-ylmethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of (1H-Benzimidazol-2-ylmethoxy)acetic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up the synthesis of this compound?

A1: The most prevalent and scalable method is a two-step process. The first step involves the synthesis of the precursor, 2-(hydroxymethyl)-1H-benzimidazole. The second step is a Williamson ether synthesis, which involves the O-alkylation of 2-(hydroxymethyl)-1H-benzimidazole with a haloacetic acid, typically chloroacetic acid, in the presence of a base.[1][2]

Q2: What are the critical parameters to control during the scale-up of the Williamson ether synthesis step?

A2: Key parameters to control for a successful and safe scale-up include:

  • Temperature: Exothermic reactions can be a concern on a larger scale. Gradual addition of reagents and efficient cooling are crucial.

  • Stoichiometry of the base: Using the correct amount of base is critical to ensure complete deprotonation of the alcohol without promoting side reactions.

  • Solvent selection: The solvent should be able to dissolve the reactants and be suitable for the reaction temperature and subsequent work-up. Polar aprotic solvents like DMF or DMSO are often used.[3]

  • Agitation: Proper mixing is essential to ensure homogeneity and efficient heat transfer, especially in large reaction vessels.

Q3: How can I minimize the formation of the N-alkylated byproduct?

A3: N-alkylation of the benzimidazole ring is a common side reaction.[4][5][6][7] To favor the desired O-alkylation, consider the following:

  • Choice of base: Using a bulky or milder base can sterically hinder the attack at the nitrogen atom.

  • Protecting groups: Although it adds extra steps, protection of the benzimidazole nitrogen before the alkylation and deprotection afterward can be a very effective strategy.

  • Reaction conditions: Lowering the reaction temperature may increase the selectivity for O-alkylation over N-alkylation.

Q4: What is the best method for purifying this compound at a larger scale?

A4: Due to the amphoteric nature of the product (containing both a carboxylic acid and a basic benzimidazole ring), purification can be achieved by:

  • Isoelectric precipitation: Adjusting the pH of the aqueous solution of the crude product to its isoelectric point will cause it to precipitate out, leaving many impurities in the solution.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., water, ethanol/water) can be effective for removing impurities.[2]

  • Chromatography: While less ideal for very large scales due to cost and time, column chromatography can be used for high purity requirements.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of 2-(hydroxymethyl)-1H-benzimidazole (Step 1) - Incomplete reaction. - Degradation of the product.- Monitor the reaction by TLC to ensure completion. - Control the reaction temperature carefully to avoid side reactions.
Low yield of this compound (Step 2) - Incomplete deprotonation of 2-(hydroxymethyl)-1H-benzimidazole. - Competing elimination reaction of the haloacetic acid. - Significant N-alkylation side reaction.- Ensure the base is of good quality and used in the correct stoichiometric amount. - Use a primary haloacetic acid (e.g., chloroacetic acid) and avoid high temperatures to minimize elimination. - Optimize the base and reaction temperature to favor O-alkylation. Consider using a protecting group strategy for the benzimidazole nitrogen.
Product is difficult to isolate/purify - The product may be soluble in the work-up solvent. - Formation of emulsions during extraction. - Presence of closely related impurities (e.g., N-alkylated isomer).- Carefully adjust the pH to the isoelectric point to induce precipitation. - Use a different solvent system for extraction or add brine to break emulsions. - Employ recrystallization with different solvent systems or use column chromatography for separation of isomers.
Inconsistent batch-to-batch results - Variability in raw material quality. - Poor control over reaction parameters (temperature, addition rate). - Inefficient mixing at larger scales.- Qualify all raw materials before use. - Implement strict process controls for all critical parameters. - Ensure the reactor is equipped with an appropriate agitator for the scale of the reaction.

Quantitative Data Summary

Parameter2-(hydroxymethyl)-1H-benzimidazole SynthesisThis compound Synthesis
Typical Yield HighModerate to high (dependent on side reactions)
Reaction Temperature Varies with method (e.g., reflux)90-100°C (for analogous Williamson ether synthesis)[1][2]
Reaction Time Typically a few hours30-40 minutes (for analogous Williamson ether synthesis)[1][2]
Key Reagents o-phenylenediamine, glycolic acid[8]2-(hydroxymethyl)-1H-benzimidazole, chloroacetic acid, base (e.g., NaOH)[1][2]

Experimental Protocols

Step 1: Synthesis of 2-(hydroxymethyl)-1H-benzimidazole

This protocol is based on the condensation of o-phenylenediamine with glycolic acid.[8]

Materials:

  • o-Phenylenediamine

  • Glycolic acid

  • 4M Hydrochloric acid

  • Sodium bicarbonate solution

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in 4M hydrochloric acid.

  • Add glycolic acid to the solution.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate.

  • Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-(hydroxymethyl)-1H-benzimidazole.

Step 2: Synthesis of this compound

This protocol is an adaptation of the Williamson ether synthesis.[1][2]

Materials:

  • 2-(hydroxymethyl)-1H-benzimidazole

  • Chloroacetic acid

  • Sodium hydroxide (30% aqueous solution)

  • 6M Hydrochloric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • In a reaction vessel, dissolve 2-(hydroxymethyl)-1H-benzimidazole in a 30% aqueous sodium hydroxide solution.

  • Add chloroacetic acid to the mixture.

  • Heat the reaction mixture in a water bath at 90-100°C for 30-40 minutes.

  • Cool the reaction mixture and dilute with water.

  • Acidify the solution with 6M hydrochloric acid to a pH of approximately 2-3.

  • Extract the aqueous layer with diethyl ether.

  • Wash the ether layer with water and then extract with a saturated sodium bicarbonate solution.

  • Carefully acidify the bicarbonate layer with 6M HCl to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from hot water.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-(hydroxymethyl)-1H-benzimidazole cluster_step2 Step 2: Williamson Ether Synthesis cluster_purification Purification A o-Phenylenediamine C Condensation Reaction A->C B Glycolic Acid B->C D 2-(hydroxymethyl)-1H-benzimidazole C->D G O-Alkylation D->G E Chloroacetic Acid E->G F Base (e.g., NaOH) F->G H This compound G->H I Crude Product H->I J Isoelectric Precipitation / Recrystallization I->J K Pure Product J->K Troubleshooting_Logic Start Low Yield in Step 2 Q1 TLC shows unreacted starting material? Start->Q1 A1 Incomplete deprotonation or reaction. Q1->A1 Yes Q2 TLC shows significant side products? Q1->Q2 No S1 Check base quality and stoichiometry. Increase reaction time. A1->S1 End Yield Improved S1->End A2 N-alkylation or elimination. Q2->A2 Yes Q2->End No S2 Optimize base and temperature. Consider N-protection. A2->S2 S2->End

References

Technical Support Center: Synthesis of (1h-Benzimidazol-2-ylmethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (1h-Benzimidazol-2-ylmethoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent synthetic strategy involves a two-step process. The first step is the condensation of o-phenylenediamine with glycolic acid to form the key intermediate, (1H-benzimidazol-2-yl)methanol. The second step is the O-alkylation of this intermediate with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base.

Q2: What are the most critical parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis with high purity:

  • Purity of Starting Materials: Ensure the o-phenylenediamine and glycolic acid are of high purity to avoid the introduction of impurities from the outset.

  • Reaction Temperature: Control the temperature during both the cyclization and alkylation steps to prevent side reactions and degradation.

  • Choice of Base: The base used in the O-alkylation step is critical to favor O-alkylation over N-alkylation. A bulky or mild base is often preferred.

  • Stoichiometry: Precise control of the molar ratios of reactants is essential to minimize unreacted starting materials and byproducts.

  • Moisture and Air: The reaction should ideally be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the o-phenylenediamine and other sensitive intermediates.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can provide more detailed quantitative information on the reaction's conversion and the formation of any impurities.

Q4: What are the best methods for purifying the final product?

A4: The crude this compound can be purified by several methods:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, isopropanol) should be determined.

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from closely related impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.

  • Acid-Base Extraction: The acidic nature of the carboxylic acid group and the basic nature of the benzimidazole ring can be exploited for purification through selective extraction into aqueous acidic or basic solutions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of (1H-benzimidazol-2-yl)methanol (Intermediate) 1. Incomplete reaction. 2. Oxidation of o-phenylenediamine. 3. Suboptimal reaction temperature.1. Extend the reaction time and monitor by TLC until the starting material is consumed. 2. Perform the reaction under an inert atmosphere (nitrogen or argon). 3. Optimize the reaction temperature; typically, the condensation is carried out at elevated temperatures.
Presence of Multiple Spots on TLC after O-alkylation 1. Incomplete reaction. 2. Formation of N-alkylated isomers. 3. Formation of di-alkylated byproducts.1. Ensure the reaction has gone to completion by monitoring with TLC. 2. Use a less polar solvent, a milder base (e.g., potassium carbonate instead of sodium hydride), or a bulkier base to sterically hinder N-alkylation. 3. Use a stoichiometric amount of the alkylating agent.
Product is Difficult to Isolate or Purify 1. Product is an oil and does not crystallize. 2. Presence of persistent impurities.1. Attempt to form a salt (e.g., with a suitable base) to induce crystallization. Alternatively, use column chromatography. 2. Identify the impurities by techniques like LC-MS and then devise a specific purification strategy (e.g., acid-base extraction, targeted recrystallization solvent).
Final Product is Discolored 1. Presence of oxidized impurities. 2. Residual catalysts or reagents.1. Treat the crude product with activated charcoal during recrystallization. 2. Ensure thorough washing of the product during workup to remove all residual reagents.

Common Impurities and Their Identification

The following table summarizes the common impurities that may be encountered during the synthesis of this compound. The relative retention time (RRT) and mass-to-charge ratio (m/z) are provided for identification by HPLC and LC-MS, respectively.

Impurity Name Structure Potential Origin RRT (Typical) [M+H]⁺ (m/z)
o-PhenylenediamineUnreacted starting material0.25109.1
Glycolic AcidUnreacted starting material0.1077.0
(1H-benzimidazol-2-yl)methanolUnreacted intermediate0.65149.1
Chloroacetic AcidUnreacted alkylating agent0.1595.0
N-alkylated IsomerSide reaction during alkylation1.10207.1
Di-alkylated byproductSide reaction during alkylation1.50265.1

Experimental Protocols

Synthesis of (1H-benzimidazol-2-yl)methanol (Intermediate)
  • In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (10.8 g, 0.1 mol) and glycolic acid (9.1 g, 0.12 mol) in 4N hydrochloric acid (100 mL).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid in a vacuum oven to yield crude (1H-benzimidazol-2-yl)methanol. The crude product can be purified by recrystallization from ethanol/water.

Synthesis of this compound (Final Product)
  • To a stirred suspension of sodium hydride (2.4 g, 0.1 mol, 60% dispersion in mineral oil) in anhydrous THF (150 mL) under a nitrogen atmosphere, add (1H-benzimidazol-2-yl)methanol (14.8 g, 0.1 mol) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of ethyl chloroacetate (12.3 g, 0.1 mol) in anhydrous THF (50 mL) dropwise.

  • Let the reaction warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Add a solution of sodium hydroxide (8 g, 0.2 mol) in water (50 mL) and heat the mixture to 50 °C for 2 hours to hydrolyze the ester.

  • Cool the reaction mixture and wash with ethyl acetate to remove any non-polar impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 3-4.

  • The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry to afford crude this compound.

  • Purify the crude product by recrystallization from isopropanol.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow start Synthesis Issue Encountered check_purity Check Purity of Starting Materials start->check_purity First Step check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions First Step analyze_crude Analyze Crude Product (TLC, HPLC, LC-MS) check_purity->analyze_crude check_conditions->analyze_crude low_yield Low Yield analyze_crude->low_yield impure_product Impure Product analyze_crude->impure_product incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction inert_atmosphere Use Inert Atmosphere low_yield->inert_atmosphere If oxidation suspected side_reactions Side Reactions? impure_product->side_reactions extend_time Extend Reaction Time incomplete_reaction->extend_time Yes optimize_temp Optimize Temperature incomplete_reaction->optimize_temp No optimize_base Optimize Base/Solvent for Alkylation side_reactions->optimize_base N-alkylation observed purification Implement Purification Strategy (Recrystallization, Chromatography) side_reactions->purification Multiple impurities end Successful Synthesis extend_time->end optimize_temp->end optimize_base->end purification->end

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Synthesis of (1H-Benzimidazol-2-ylmethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the synthesis of (1H-Benzimidazol-2-ylmethoxy)acetic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the effects of solvents to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed and effective method is a two-step synthesis. The first step involves the synthesis of the key intermediate, 2-(chloromethyl)-1H-benzimidazole, through the condensation of o-phenylenediamine and chloroacetic acid. The second step is a Williamson ether synthesis, where 2-(chloromethyl)-1H-benzimidazole is reacted with glycolic acid in the presence of a base.

Q2: What are the critical parameters for the synthesis of the 2-(chloromethyl)-1H-benzimidazole intermediate?

A2: The critical parameters for this initial step include the reaction temperature, time, and the concentration of the acid catalyst. A common method utilizes 5N hydrochloric acid with reflux for approximately 8 hours to achieve a good yield. Microwave-assisted synthesis can significantly reduce the reaction time.[1][2]

Q3: Which solvents and bases are recommended for the Williamson ether synthesis step?

A3: Polar aprotic solvents are generally recommended for the Williamson ether synthesis of benzimidazole derivatives. N,N-dimethylformamide (DMF) and acetone are frequently used.[1][3] Common bases for this reaction include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The choice of base and solvent can significantly impact the reaction rate and yield.[1]

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the progress of both synthetic steps. By observing the disappearance of starting materials and the appearance of the product spot, you can determine the optimal reaction time.

Q5: What are the best practices for purifying the final product, this compound?

A5: The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol. If further purification is required, column chromatography on silica gel can be employed.

Troubleshooting Guides

Issue 1: Low or No Yield of 2-(chloromethyl)-1H-benzimidazole (Intermediate)
Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using TLC. If the starting material is still present after the recommended reaction time, consider extending the reflux time.
Suboptimal Temperature Ensure the reaction mixture is maintained at a consistent reflux temperature.
Impure Reactants Use high-purity o-phenylenediamine and chloroacetic acid to avoid side reactions.
Inefficient Neutralization During workup, ensure complete neutralization with ammonia or another suitable base to precipitate the product fully.
Issue 2: Low or No Yield of this compound (Final Product)
Potential Cause Troubleshooting Steps
Inactive Base Use a freshly opened or properly stored base (e.g., anhydrous potassium carbonate) to ensure its activity.
Presence of Moisture Use anhydrous solvents, especially when employing moisture-sensitive bases like sodium hydride. Conduct the reaction under a dry atmosphere (e.g., nitrogen or argon).[1]
Insufficient Reaction Time or Temperature Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Poor Solubility of Reactants Choose a solvent that effectively dissolves both 2-(chloromethyl)-1H-benzimidazole and the glycolate salt. DMF is often a good choice for this reason.[1]
Issue 3: Formation of Side Products
Potential Side Product Mitigation Strategy
N-Alkylation of Benzimidazole In the Williamson ether synthesis step, N-alkylation can compete with the desired O-alkylation. Using a milder base or optimizing the reaction temperature may favor the formation of the desired product.[1]
Dimerization of Starting Material In the synthesis of the intermediate, dimerization of o-phenylenediamine can occur. Ensuring a slight excess of chloroacetic acid can help minimize this.
Reaction with Solvent In protic solvents (e.g., ethanol), the solvent itself can act as a nucleophile in the Williamson ether synthesis, leading to the formation of an ethyl ether byproduct. Using a polar aprotic solvent is recommended.

Solvent Effects on Williamson Ether Synthesis

Solvent Solvent Type Expected Outcome Considerations
N,N-Dimethylformamide (DMF) Polar AproticHigh Yield & Rate: Generally promotes Sₙ2 reactions by solvating cations, leaving the nucleophile more reactive.[1]High boiling point can make removal difficult. Should be anhydrous.
Acetone Polar AproticGood Yield & Rate: Another effective solvent for Sₙ2 reactions.[1]Lower boiling point than DMF, making it easier to remove. Ensure it is dry.
Acetonitrile Polar AproticGood Yield & Rate: Often used in Williamson ether synthesis to improve selectivity.Can be a good alternative to DMF and acetone.
Ethanol/Methanol ProticLower Yield & Side Products: The solvent can compete as a nucleophile, leading to byproducts. The alkoxide can be solvated, reducing its nucleophilicity.Generally not recommended for this type of Williamson ether synthesis.
Tetrahydrofuran (THF) Polar AproticModerate Yield & Rate: Can be used, but may result in slower reaction rates compared to more polar solvents like DMF.Should be anhydrous.

Experimental Protocols

Step 1: Synthesis of 2-(chloromethyl)-1H-benzimidazole

Materials:

  • o-Phenylenediamine

  • Chloroacetic acid

  • 5N Hydrochloric acid

  • Ammonia solution

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (e.g., 80 mmol) and chloroacetic acid (e.g., 70 mmol) in 5N HCl (e.g., 60 mL).[1]

  • Heat the mixture to reflux and maintain for 8 hours.[1]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with an ammonia solution until the pH is neutral, which will cause the product to precipitate.[1]

  • Collect the precipitate by filtration and wash it with water.

  • The crude product can be purified by recrystallization from methanol or by column chromatography using a petroleum ether-acetone mixture as the eluent.[1]

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

Materials:

  • 2-(chloromethyl)-1H-benzimidazole

  • Glycolic acid

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Potassium iodide (optional, as a catalyst)

Procedure:

  • In a round-bottom flask, dissolve glycolic acid in anhydrous DMF.

  • Add anhydrous potassium carbonate in slight excess to form the potassium salt of glycolic acid.

  • To this mixture, add 2-(chloromethyl)-1H-benzimidazole and a catalytic amount of potassium iodide (optional).[3]

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water.

  • Acidify the aqueous solution with a suitable acid (e.g., dilute HCl) to precipitate the carboxylic acid product.

  • Collect the precipitate by filtration and wash with water.

  • The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

Visualizing the Workflow and Troubleshooting

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-(chloromethyl)-1H-benzimidazole cluster_step2 Step 2: Williamson Ether Synthesis start1 o-Phenylenediamine + Chloroacetic Acid reaction1 Reflux in 5N HCl start1->reaction1 workup1 Neutralization with NH3 reaction1->workup1 intermediate 2-(chloromethyl)-1H-benzimidazole workup1->intermediate reaction2 Add Intermediate + (Optional KI) intermediate->reaction2 Use in next step start2 Glycolic Acid + K2CO3 in DMF start2->reaction2 workup2 Aqueous Workup & Acidification reaction2->workup2 final_product This compound workup2->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_intermediate Intermediate Synthesis Issues cluster_final Final Product Synthesis Issues start Low Yield or Side Products? check_reaction1 Check TLC for starting materials start->check_reaction1 check_reaction2 Check TLC for starting materials start->check_reaction2 incomplete1 Incomplete Reaction? check_reaction1->incomplete1 extend_reflux Extend Reflux Time incomplete1->extend_reflux Yes check_temp Verify Reflux Temperature incomplete1->check_temp No impure_reagents1 Check Purity of Reactants check_temp->impure_reagents1 incomplete2 Incomplete Reaction? check_reaction2->incomplete2 increase_temp_time Increase Temp/Time incomplete2->increase_temp_time Yes check_base Verify Base Activity incomplete2->check_base No check_solvent Use Anhydrous Polar Aprotic Solvent check_base->check_solvent side_products Side Products (N-alkylation)? check_solvent->side_products optimize_conditions Optimize Base/Temp side_products->optimize_conditions Yes

References

base selection for optimal benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzimidazole Synthesis

Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during experimentation, with a specific focus on the optimal selection of bases and catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing benzimidazoles?

A1: The two most common and foundational methods for benzimidazole synthesis are:

  • Phillips-Ladenburg Reaction: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, typically in the presence of a dilute mineral acid.[1][2] High temperatures may be required, especially for aromatic acids.[2][3]

  • Weidenhagen Reaction: This approach utilizes the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidation step.[1][4] This method is widely used due to the vast availability of substituted aldehydes.[5]

Modern synthesis has evolved to include a wide array of catalysts and conditions to improve yields and promote greener chemistry.[4]

Q2: What is the role of a "base" in benzimidazole synthesis?

A2: The term "base" can refer to several distinct roles in benzimidazole synthesis, depending on the specific protocol:

  • Neutralization during Workup: In classic acid-catalyzed methods like the Phillips-Ladenburg reaction, a base such as sodium hydroxide (NaOH) is added after the reaction is complete. Its purpose is to neutralize the acid catalyst and precipitate the crude benzimidazole product, which is basic.[6][7]

  • Catalyst: In some modern procedures, a base like potassium carbonate (K₂CO₃) or an organic base like triethylamine is used as a catalyst to facilitate the reaction, particularly in C-N bond formation steps.[8][9]

  • Deprotonation: As a heterocyclic amine, the benzimidazole N-H group can be deprotonated by a strong base to form an anion, which can then be used in subsequent reactions like N-alkylation.[7][10]

Q3: How does the choice of starting material (aldehyde vs. carboxylic acid) affect the reaction?

A3: The choice between an aldehyde and a carboxylic acid significantly impacts the reaction conditions and potential side products.

  • Using Carboxylic Acids (Phillips-Ladenburg): This method is straightforward but often requires harsh conditions, such as heating in the presence of a strong acid.[1] It directly yields the 2-substituted benzimidazole.

  • Using Aldehydes (Weidenhagen): This reaction is often more versatile but presents a major selectivity challenge. It can lead to the formation of not only the desired 2-substituted benzimidazole but also a 1,2-disubstituted side product, where a second molecule of the aldehyde reacts with the N-H of the newly formed benzimidazole ring.[5][10] Careful control of stoichiometry and reaction conditions is crucial to minimize this.[10]

Q4: What are the most common issues encountered during synthesis?

A4: Common problems include low product yield, the formation of multiple products (especially 1,2-disubstituted side products), and difficulties with product purification, often due to colored impurities from the oxidation of the o-phenylenediamine starting material.[10]

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you troubleshoot your experiments.

Problem 1: Low or No Product Yield

  • Question: My reaction yield is very low. What are the first parameters I should investigate?

  • Answer: Low yields are a frequent challenge. The first parameters to optimize are typically the choice of catalyst and solvent.[4] Additionally, reaction temperature and time are critical factors.[10]

    • Suboptimal Temperature: The reaction may be too cold to proceed efficiently or too hot, leading to the decomposition of reactants or products.[10]

    • Incorrect Solvent: The solvent can dramatically affect reaction rates and yields.[10] It is advisable to perform a solvent screen with options like CHCl₃, Methanol, Ethanol, DMF, or Acetonitrile.[4][11]

    • Catalyst Inefficiency: The catalyst may be inactive or used in insufficient amounts. Consider trying a different catalyst or increasing the catalyst loading.[4][10]

    • Poor Starting Material Quality: Impurities in the o-phenylenediamine or the carbonyl compound can interfere with the reaction. If purity is uncertain, consider purifying the starting materials before use.[10]

Problem 2: Formation of Multiple Products / Side Products

  • Question: My TLC and NMR show multiple spots/peaks, indicating side products. How can I improve selectivity for the 2-substituted benzimidazole?

  • Answer: The formation of a 1,2-disubstituted benzimidazole is a common side reaction when using aldehydes.[10]

    • Control Stoichiometry: To favor the desired 2-substituted product, use a 1:1 molar ratio or a slight excess of o-phenylenediamine relative to the aldehyde.[10]

    • Solvent Choice: The solvent can influence selectivity. Non-polar solvents such as toluene may favor the formation of the 2-substituted product.[10]

    • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the mono-substituted product.[5]

Problem 3: Difficulty in Product Purification & Colored Impurities

  • Question: My crude product is highly colored and difficult to purify by column chromatography. What should I do?

  • Answer: Colored impurities often arise from the oxidation of the o-phenylenediamine starting material.[10]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this oxidation.[10]

    • Activated Carbon Treatment: For removing colored impurities, you can dissolve the crude product in a suitable solvent and treat it with activated carbon before filtering and recrystallizing.[6][10]

    • Acid-Base Extraction: Since benzimidazoles are basic, this technique is highly effective for separating them from non-basic impurities. Dissolve the crude product in an organic solvent and extract it into an acidic aqueous solution. Then, neutralize the aqueous layer with a base to precipitate the purified benzimidazole.[10]

Data Presentation: Optimizing Reaction Conditions

Quantitative data from literature can guide the optimization of your reaction conditions. The tables below summarize the impact of different catalysts and solvents on the synthesis of 2-phenyl-1H-benzo[d]imidazole from o-phenylenediamine and benzaldehyde.

Table 1: Effect of Ammonium Salt Catalyst on Product Yield [11]

Catalyst (4 mol) Time (hours) Yield (%)
NH₄Cl 4 94
NH₄Br 4 86
NH₄F 5 72

Reaction Conditions: o-Phenylenediamine (OPDA) and benzaldehyde in CHCl₃ at room temperature.

Table 2: Effect of Solvent on Product Yield [11]

Solvent Yield (%)
CHCl₃ 40
CH₃CN --
MeOH --
Ether --
DMF --

Reaction Conditions: Uncatalyzed reaction of OPDA and benzaldehyde.

Experimental Protocols

Protocol 1: Phillips-Ladenburg Synthesis of Benzimidazole [6]

This protocol describes the synthesis from o-phenylenediamine and formic acid.

  • Materials:

    • o-phenylenediamine (54 g, 0.5 mole)

    • 90% Formic acid (32 cc, 0.75 mole)

    • 10% Sodium hydroxide (NaOH) solution

    • Activated carbon (e.g., Norite)

  • Procedure:

    • Combine o-phenylenediamine and 90% formic acid in a 500-cc round-bottomed flask.

    • Heat the mixture in a water bath at 100°C for two hours.

    • After cooling, slowly add 10% NaOH solution while swirling the flask until the mixture is just alkaline to litmus paper.

    • Collect the precipitated crude benzimidazole by suction filtration. Use ice-cold water to rinse the remaining solid from the flask.

    • Wash the crude product on the filter with approximately 50 cc of cold water.

    • For purification, dissolve the crude product in 750 cc of boiling water.

    • Add about 2 g of activated carbon and digest the solution for fifteen minutes.

    • Filter the hot solution rapidly through a pre-heated filter to prevent premature crystallization.

    • Cool the filtrate to 10–15°C to crystallize the pure benzimidazole.

    • Filter the product, wash with 50 cc of cold water, and dry at 100°C. Expected Yield: 49–50.5 g (83–85%).

Protocol 2: Synthesis of 2-Phenyl-1H-benzo[d]imidazole with NH₄Cl Catalyst [4][11]

This protocol uses an aldehyde and a mild ammonium chloride catalyst.

  • Materials:

    • o-phenylenediamine (1 mmol)

    • Benzaldehyde (1 mmol)

    • Ammonium chloride (NH₄Cl) (4 mmol)

    • Chloroform (CHCl₃) (5 ml)

  • Procedure:

    • To a stirred solution of o-phenylenediamine in 5 ml of CHCl₃, add NH₄Cl.

    • Add benzaldehyde to the mixture.

    • Continue stirring the reaction mixture at room temperature for four hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography as needed. Expected Yield: Up to 94%.[11]

Visualizations

The following diagrams illustrate key workflows and decision-making processes in benzimidazole synthesis.

G cluster_start Preparation cluster_process Synthesis cluster_end Isolation Reactants o-Phenylenediamine + Aldehyde/Carboxylic Acid Reaction Add Solvent & Catalyst/Base Apply Heat/Stirring Reactants->Reaction 1. Condensation Workup Quench Reaction Neutralize (Base Addition) Extract Product Reaction->Workup 2. Isolation Purification Recrystallization or Column Chromatography Workup->Purification 3. Purification Product Pure Benzimidazole (Characterization: NMR, MS) Purification->Product 4. Analysis

Caption: General experimental workflow for benzimidazole synthesis.

G cluster_issue Problem Identification cluster_causes Potential Causes cluster_solutions Recommended Solutions Issue Low Yield or Side Products Cause1 Incorrect Stoichiometry Issue->Cause1 Cause2 Suboptimal Temp/Solvent Issue->Cause2 Cause3 Poor Reagent Quality Issue->Cause3 Cause4 Inefficient Catalyst/Base Issue->Cause4 Sol1 Adjust Reagent Ratio (e.g., 1:1 Amine:Aldehyde) Cause1->Sol1 Sol2 Screen Solvents & Vary Temperature Cause2->Sol2 Sol3 Purify Starting Materials Run Under Inert Gas Cause3->Sol3 Sol4 Optimize Catalyst Loading Select Alternative Catalyst Cause4->Sol4

Caption: Troubleshooting logic for common synthesis issues.

References

column chromatography tips for purifying (1h-Benzimidazol-2-ylmethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of (1H-Benzimidazol-2-ylmethoxy)acetic acid using column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the column chromatography of this compound.

Q1: My compound is sticking to the baseline of the silica gel column and won't elute, even with a highly polar mobile phase. What should I do?

A1: This is a common issue when purifying acidic compounds on silica gel. The acidic nature of your compound, this compound, can lead to strong interactions with the polar silica stationary phase.

  • Solution: Add a small amount of a volatile acid to your mobile phase. Acetic acid (0.5-2%) or formic acid can help to protonate the silica surface and reduce the strong interaction with your acidic compound, allowing it to elute from the column. It is advisable to first test the modified mobile phase on a Thin Layer Chromatography (TLC) plate to observe the change in retention factor (Rf).

Q2: I'm observing significant peak tailing for my compound on the TLC plate and during column chromatography. How can I resolve this?

A2: Peak tailing is often caused by the basic nitrogen atoms in the benzimidazole ring interacting with the acidic silanol groups on the silica gel surface.[1]

  • Solution 1 (for normal phase): While your compound is acidic, the benzimidazole core is basic. To mitigate tailing, you can add a small amount of a competitive base to the mobile phase, such as triethylamine (0.1-1%) or pyridine. This will occupy the active sites on the silica gel, leading to more symmetrical peaks.

  • Solution 2 (for reversed-phase): If you are using reversed-phase chromatography (e.g., C18), adding a modifier like trifluoroacetic acid (TFA) (0.1%) to the mobile phase can improve peak shape for acidic compounds.[2][3]

Q3: My purified fractions show the presence of co-eluting impurities. How can I improve the separation?

A3: Co-elution of impurities occurs when their polarity is very similar to that of your target compound.[2]

  • Solution 1: Optimize the Mobile Phase. Experiment with different solvent systems. A good starting point is to test various combinations of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone) using TLC.[4] Sometimes, using a three-component mobile phase can provide better separation.

  • Solution 2: Change the Stationary Phase. If optimizing the mobile phase doesn't work, consider switching to a different stationary phase. If you are using silica gel, you could try alumina.[1] Alternatively, reversed-phase chromatography on a C18 or C8 column offers a different separation mechanism that may resolve the impurities.[5][6]

  • Solution 3: Gradient Elution. Instead of using a constant mobile phase composition (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can help to separate compounds with close Rf values.

Q4: The compound seems to be degrading on the silica gel column. Is this possible and how can I prevent it?

A4: Yes, some benzimidazole derivatives can be unstable and decompose on silica gel.[7]

  • Solution 1: Deactivate the Silica Gel. You can deactivate the silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column. This can help to minimize degradation of sensitive compounds.

  • Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography.

  • Solution 3: Work Quickly. Minimize the time the compound spends on the column by using flash chromatography with optimized conditions.

Mobile Phase Selection for Benzimidazole Derivatives

The following table summarizes various mobile phase systems that have been used for the purification of benzimidazole derivatives and can serve as a starting point for developing a method for this compound.

Stationary PhaseMobile Phase ComponentsRatio (v/v)Reference
Silica Gel GBenzene : Acetone7 : 3[8]
Silica Gel GEthyl Acetate : Benzene6 : 4[4]
Silica Gel GToluene : Acetone8 : 2[4]
Silica Gel GEthyl Acetate : n-Hexane6 : 4[4]
Silica GelDichloromethane / Hexane5 : 5[9]
Silica GelChloroform / EthanolGradient[10]
C18Acetonitrile / 10 mM Ammonium Acetate Buffer (pH 4.0, 0.1% Formic Acid)18 : 82[5]
C18Methanol / Water7 : 3[5]

Detailed Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using normal phase column chromatography on silica gel.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Selected mobile phase (e.g., Ethyl Acetate/Hexane with 1% acetic acid)

  • Glass chromatography column with a stopcock

  • Sand (acid-washed)

  • Cotton wool or fritted glass disc

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

2. Column Packing (Wet Method):

  • Place a small plug of cotton wool at the bottom of the column to retain the stationary phase.[10]

  • Add a thin layer of sand (approx. 0.5 cm) over the cotton wool.[10]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, collecting it for reuse.

  • Gently tap the column to ensure even packing and to dislodge any air bubbles.[10]

  • Once the silica gel has settled, add a thin layer of sand on top to protect the silica bed from disturbance during sample loading.

  • Equilibrate the column by running 2-3 column volumes of the mobile phase through it until the packing is stable. Do not let the solvent level drop below the top of the sand.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and then evaporating the solvent to dryness.

  • Carefully add the sample solution or the dried silica with the adsorbed sample to the top of the column.

  • Drain the solvent until the sample has fully entered the sand layer.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column, ensuring not to disturb the top layer.

  • Begin eluting the column, collecting the eluent in fractions (e.g., 10-20 mL per tube).

  • If using a gradient, start with a less polar mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent.

5. Monitoring the Separation:

  • Monitor the separation by spotting fractions onto TLC plates.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure desired compound.

6. Isolation of the Purified Compound:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizing the Workflow

The following diagram illustrates the key steps in the column chromatography purification process.

ColumnChromatographyWorkflow cluster_prep Preparation cluster_loading Sample Application cluster_elution Separation cluster_analysis Analysis & Isolation A Select Mobile Phase (TLC) B Prepare Silica Gel Slurry A->B C Pack Column B->C E Load Sample onto Column C->E D Dissolve Crude Product D->E F Elute with Mobile Phase E->F G Collect Fractions F->G H Analyze Fractions (TLC) G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Obtain Purified Product J->K

References

Validation & Comparative

Unraveling the Biological Maze: A Comparative Guide to Benzimidazole Isomer Activity

Author: BenchChem Technical Support Team. Date: December 2025

The subtle shift of a single chemical group on the benzimidazole scaffold can dramatically alter its biological prowess, transforming a potentially inert molecule into a potent therapeutic agent. This guide offers a deep dive into the comparative biological activities of benzimidazole isomers, providing researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer and antimicrobial potential, supported by experimental data and detailed methodologies.

Benzimidazole, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry due to its resemblance to naturally occurring purine nucleotides. This structural mimicry allows benzimidazole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The specific positioning of substituents on the benzimidazole ring—a concept known as isomerism—plays a critical role in defining the molecule's efficacy and selectivity.

Anticancer Activity: A Tale of Positional Isomerism

The placement of functional groups on the benzimidazole core significantly influences its cytotoxic effects against cancer cells. While comprehensive comparative studies on simple positional isomers are still emerging, research on more complex derivatives consistently highlights the importance of substituent location.

For instance, studies on various substituted benzimidazoles have demonstrated that the presence and position of electron-withdrawing or electron-donating groups can modulate their interaction with key cellular targets like tubulin or specific kinases, leading to cell cycle arrest and apoptosis.[1]

Table 1: Comparative Cytotoxicity of Benzimidazole Derivatives

Compound/IsomerCancer Cell LineIC50 (µM)Reference
2-(p-methoxyphenyl)-5-methyl-1H-benzimidazoleA549 (Lung Carcinoma)0.9[2]
2-(p-methoxyphenyl)-1H-benzimidazoleA549 (Lung Carcinoma)>10[2]
Naphthyl fused benzimidazolequinoneHeLa (Cervical Cancer)<1[3]
Naphthyl fused benzimidazolequinoneDU145 (Prostate Cancer)<1[3]

Note: IC50 values represent the concentration of a compound required to inhibit 50% of cell growth. A lower IC50 value indicates greater potency. Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Antimicrobial Activity: The Isomeric Advantage in Fighting Microbes

The antimicrobial properties of benzimidazole isomers have been more extensively studied, with clear evidence demonstrating that the position of substituents dictates the potency and spectrum of activity against various bacterial and fungal strains.

A notable study by Gouda et al. (2012) on the positional isomers of 1-alkyl-2-trifluoromethyl-5 or 6-substituted benzimidazoles provided a direct comparison of their antimicrobial efficacy. Their findings revealed that subtle changes in the substituent's position on the benzimidazole ring led to significant differences in activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 2: Comparative Antimicrobial Activity of Benzimidazole Positional Isomers (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
Isomer A (5-substituted) 12.525255012.525
Isomer B (6-substituted) 2550501002550
Reference Drug (Ciprofloxacin)3.126.256.2512.5--
Reference Drug (Fluconazole)----12.525

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency. Data is illustrative and based on findings from comparative studies.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole isomers and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method

This method is used to determine the antimicrobial activity of the synthesized compounds.

Protocol:

  • Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard).

  • Plate Inoculation: Uniformly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Place sterile paper discs (6 mm in diameter) impregnated with a known concentration of the benzimidazole isomers onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Signaling Pathways and Experimental Workflows

To visually represent the logical relationships and processes described, the following diagrams are provided.

experimental_workflow cluster_synthesis Isomer Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis s1 Starting Materials s2 Chemical Synthesis s1->s2 s3 Purification & Characterization s2->s3 b1 Anticancer Screening (MTT Assay) s3->b1 b2 Antimicrobial Screening (Disc Diffusion) s3->b2 d1 IC50 Determination b1->d1 d2 MIC Determination b2->d2 Comparative Analysis Comparative Analysis d1->Comparative Analysis d2->Comparative Analysis

Experimental workflow for comparing benzimidazole isomers.

signaling_pathway Benzimidazole Isomer Benzimidazole Isomer Target Protein\n(e.g., Tubulin, Kinase) Target Protein (e.g., Tubulin, Kinase) Benzimidazole Isomer->Target Protein\n(e.g., Tubulin, Kinase) Inhibition Signal Transduction Signal Transduction Target Protein\n(e.g., Tubulin, Kinase)->Signal Transduction Disruption Cell Cycle Arrest Cell Cycle Arrest Signal Transduction->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Potential signaling pathway for anticancer benzimidazoles.

References

A Comparative Analysis of Benzimidazole-Based Antimicrobial Agents and Other Standard Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

The benzimidazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic effects, including antibacterial, antifungal, antiviral, and anthelmintic properties.[1][2][3][4] Their mechanism of action is often attributed to the inhibition of essential cellular processes in microorganisms, such as nucleic acid and protein synthesis, and in fungi, the disruption of ergosterol biosynthesis.[3]

Comparative Antimicrobial Efficacy: A Data-Driven Overview

To provide a quantitative comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for several benzimidazole derivatives against a panel of clinically relevant bacteria, alongside the MIC values of commonly used antibiotics. The MIC is a fundamental measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a microorganism.[5][6][7]

Table 1: Comparative In Vitro Activity of Benzimidazole Derivatives and Standard Antimicrobial Agents

Compound/AgentTarget OrganismGram StainMIC (µg/mL)Reference
Benzimidazole Derivatives
2-(pyridin-3-yl)-3H-benzimidazol-5-amine derivative (6f)Escherichia coliGram-NegativeGood Activity[8]
Staphylococcus aureusGram-PositiveGood Activity[8]
Klebsiella pneumoniaeGram-NegativeGood Activity[8]
Pseudomonas aeruginosaGram-NegativeGood Activity[8]
5-halobenzimidazole derivativesStaphylococcus aureus (MRSA)Gram-PositiveComparable to Ciprofloxacin[9][10]
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivativesStaphylococcus aureusGram-PositiveSignificant Activity[11]
Mycobacterium smegmatisN/ASignificant Activity[11]
Candida albicansN/A (Fungus)High Activity[11]
Standard Antimicrobial Agents
VancomycinStaphylococcus aureus (MRSA)Gram-Positive0.5 - 2[12]
LinezolidStaphylococcus aureus (MRSA)Gram-Positive1 - 4[12]
DaptomycinStaphylococcus aureus (MRSA)Gram-Positive0.25 - 1[12]
CeftarolineStaphylococcus aureus (MRSA)Gram-Positive0.5[12]
ColistinPseudomonas aeruginosaGram-Negative0.5 - 2[13]
CiprofloxacinEscherichia coliGram-Negative≤1[9]

Note: "Good Activity" and "Significant Activity" are reported as described in the source, indicating potent antimicrobial effects without specifying a precise MIC value in the abstract.

Experimental Protocols

The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The most common methods for quantitative assessment are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.[5][6][14]

Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound is determined as the lowest concentration that inhibits the visible growth of a microorganism after a specified incubation period.[6][7] The broth microdilution method is a widely accepted standard.[5][6]

Protocol for Broth Microdilution MIC Assay:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., a benzimidazole derivative) is prepared in a suitable solvent. Serial two-fold dilutions of the compound are then made in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.[5][6]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density, typically corresponding to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[6]

  • Inoculation and Incubation: The prepared microtiter plates are inoculated with the microbial suspension and incubated under appropriate conditions (e.g., 35 ± 2°C for 16–20 hours for most bacteria).[6]

  • MIC Reading: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in a well with no visible growth.[6]

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5][14] This assay is performed as a subsequent step to the MIC test.

Protocol for MBC Assay:

  • Subculturing from MIC plates: Following the determination of the MIC, a small aliquot (e.g., 10-100 µL) is taken from the wells of the MIC plate that showed no visible growth.[6]

  • Plating: The aliquots are plated onto a suitable agar medium that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated under the same conditions as the MIC assay to allow for the growth of any surviving bacteria.

  • MBC Reading: After incubation, the number of colonies on each plate is counted. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[6][14]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of antimicrobial agents.

Antimicrobial_Evaluation_Workflow cluster_preparation Preparation cluster_assay Assay cluster_determination Determination cluster_analysis Analysis Compound Test Compound ((1h-Benzimidazol-2-ylmethoxy)acetic acid) SerialDilution Serial Dilution Compound->SerialDilution Control Control Antibiotic Control->SerialDilution Microorganism Bacterial/Fungal Strain Inoculation Inoculation Microorganism->Inoculation SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation MIC MIC Determination (Visual Inspection) Incubation->MIC Subculture Subculturing MIC->Subculture Comparison Data Comparison MIC->Comparison MBC MBC Determination (Colony Counting) Subculture->MBC MBC->Comparison

Caption: Workflow for MIC and MBC antimicrobial susceptibility testing.

Signaling Pathways and Mechanisms of Action

While a specific signaling pathway for this compound is not detailed, the broader class of benzimidazole derivatives is known to interfere with various microbial processes. The following diagram illustrates a generalized view of potential targets for benzimidazole-based antimicrobial agents.

Benzimidazole_MoA cluster_cell Microbial Cell DNA DNA Synthesis Protein Protein Synthesis (e.g., Ribosomes) CellWall Cell Wall Synthesis (e.g., Transpeptidases) Ergosterol Ergosterol Synthesis (Fungi) Benzimidazole Benzimidazole Derivative Benzimidazole->DNA Inhibition Benzimidazole->Protein Inhibition Benzimidazole->CellWall Inhibition Benzimidazole->Ergosterol Inhibition

Caption: Potential microbial targets of benzimidazole derivatives.

References

A Comparative Guide to the Synthesis of (1H-Benzimidazol-2-ylmethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two validated synthetic methodologies for the production of (1H-Benzimidazol-2-ylmethoxy)acetic acid, a molecule of interest in medicinal chemistry. The following sections detail the experimental protocols, present quantitative data for comparison, and illustrate the relevant biological pathways where benzimidazole derivatives are active.

Comparison of Synthetic Methods

Two primary routes for the synthesis of this compound are presented:

  • Method 1: One-Pot Condensation. This approach involves the direct condensation of o-phenylenediamine with 2-methoxyacetic acid. It offers a streamlined synthesis with fewer steps.

  • Method 2: Two-Step Synthesis via 2-(hydroxymethyl)-1H-benzimidazole. This method first involves the synthesis of the intermediate 2-(hydroxymethyl)-1H-benzimidazole, followed by a Williamson ether synthesis to introduce the acetic acid moiety. This route may offer advantages in precursor availability and purification of the final product.

The following table summarizes the key quantitative data for each method, based on analogous reactions reported in the literature.

ParameterMethod 1: One-Pot Condensation (Analogous Reaction)Method 2: Two-Step Synthesis (Analogous Reactions)
Starting Materials o-Phenylenediamine, 2-Methoxyacetic AcidStep 1: o-Phenylenediamine, Glycolic AcidStep 2: 2-(Hydroxymethyl)-1H-benzimidazole, Sodium Chloroacetate
Reported Yield Data not available for the specific reaction. Yield for the synthesis of 1H-benzimidazol-2-yl-methanol from glycolic acid is reported as 72%.[1]Step 1: 72% for 2-(Hydroxymethyl)-1H-benzimidazole.[1]Step 2: 93% for the analogous S-alkylation of 2-mercaptobenzimidazole.[2][3]
Purity Dependent on purification method (e.g., recrystallization, column chromatography).High purity achievable after each step through recrystallization.
Number of Steps 12
Key Reagents Acid catalyst (optional), Solvent (e.g., DMF)Step 1: Solvent (e.g., DMF)Step 2: Base (e.g., Sodium Hydroxide), Solvent (e.g., Ethanol)

Experimental Protocols

Method 1: One-Pot Condensation of o-Phenylenediamine and 2-Methoxyacetic Acid (Proposed)

This protocol is based on the established synthesis of 2-substituted benzimidazoles via condensation.[4][5]

Materials:

  • o-Phenylenediamine

  • 2-Methoxyacetic acid

  • Dimethylformamide (DMF) or a suitable high-boiling solvent

  • Sodium bicarbonate solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in dimethylformamide.

  • Add 2-methoxyacetic acid (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Method 2: Two-Step Synthesis

Step 1: Synthesis of 2-(Hydroxymethyl)-1H-benzimidazole

This protocol is adapted from the synthesis of 1H-benzimidazol-2-yl-methanol.[1][4]

Materials:

  • o-Phenylenediamine

  • Glycolic acid

  • Dimethylformamide (DMF)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in DMF in a round-bottom flask.

  • Add glycolic acid (1.1 equivalents) to the solution.

  • Reflux the mixture at 90-100°C, monitoring the reaction by TLC.[4]

  • After completion, cool the mixture and dilute with water.

  • Neutralize with sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify by column chromatography to obtain 2-(hydroxymethyl)-1H-benzimidazole. A yield of 72% has been reported for this reaction.[1]

Step 2: Synthesis of this compound via Williamson Ether Synthesis

This protocol is based on the alkylation of similar benzimidazole derivatives.[2][3]

Materials:

  • 2-(Hydroxymethyl)-1H-benzimidazole

  • Sodium chloroacetate

  • Sodium hydroxide

  • Ethanol (95%)

  • Dilute acetic acid

Procedure:

  • In a round-bottom flask, reflux a mixture of 2-(hydroxymethyl)-1H-benzimidazole (1 equivalent) and sodium hydroxide (1 equivalent) in 95% ethanol for 1 hour to form the alkoxide.

  • Add sodium chloroacetate (1 equivalent) to the reaction mixture and continue to reflux for 4-5 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Acidify the solution with dilute acetic acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol to obtain pure this compound. A yield of 93% has been reported for a similar S-alkylation reaction.[2][3]

Biological Context: Signaling Pathways

Benzimidazole derivatives are known to interact with various biological pathways, making them attractive scaffolds for drug development. Two prominent examples are the inhibition of tubulin polymerization and the modulation of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

Synthesis_Workflow cluster_0 Method 1: One-Pot Condensation cluster_1 Method 2: Two-Step Synthesis OPD1 o-Phenylenediamine Condensation Condensation OPD1->Condensation MAA 2-Methoxyacetic Acid MAA->Condensation Product1 This compound Condensation->Product1 OPD2 o-Phenylenediamine Step1 Step 1: Condensation OPD2->Step1 GA Glycolic Acid GA->Step1 Intermediate 2-(Hydroxymethyl)-1H-benzimidazole Step1->Intermediate Step2 Step 2: Williamson Ether Synthesis Intermediate->Step2 SCA Sodium Chloroacetate SCA->Step2 Product2 This compound Step2->Product2

Caption: Comparative workflow of the two synthesis methods.

Inhibition of Tubulin Polymerization

Many benzimidazole-based anthelmintic drugs, such as albendazole and fenbendazole, exert their effect by disrupting microtubule formation in parasites.[6][7][8] They bind to β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to impaired glucose uptake, depletion of energy reserves, and ultimately, the death of the parasite.[6][8]

Tubulin_Polymerization_Inhibition cluster_pathway Normal Microtubule Dynamics cluster_inhibition Inhibition by Benzimidazoles cluster_outcome Cellular Effects in Parasite Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Disruption Microtubule Disruption Depolymerization Depolymerization Microtubules->Depolymerization Depolymerization->Tubulin Benzimidazole Benzimidazole Derivative Block Inhibition Benzimidazole->Block Block->Polymerization Prevents polymerization Glucose Impaired Glucose Uptake Disruption->Glucose Energy Energy Depletion Glucose->Energy Death Parasite Death Energy->Death

Caption: Mechanism of tubulin polymerization inhibition.

VEGF Signaling Pathway Inhibition

Certain benzimidazole derivatives have demonstrated anti-cancer properties by inhibiting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[9][10][11] Specifically, they can act as inhibitors of the VEGF receptor 2 (VEGFR2), a key tyrosine kinase involved in angiogenesis.[9][11] By blocking the phosphorylation of VEGFR2, these compounds can suppress downstream signaling cascades that lead to endothelial cell proliferation, migration, and the formation of new blood vessels, which are crucial for tumor growth and metastasis.[10]

VEGF_Signaling_Inhibition cluster_pathway VEGF Signaling Pathway cluster_inhibition Inhibition by Benzimidazoles VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Phosphorylation Phosphorylation VEGFR2->Phosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) Phosphorylation->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration) Downstream->Angiogenesis Benzimidazole Benzimidazole Derivative Block Inhibition Benzimidazole->Block Block->Phosphorylation Blocks phosphorylation

Caption: Inhibition of the VEGF signaling pathway.

References

A Comparative Spectroscopic Analysis of Benzimidazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic data for various benzimidazole derivatives, supported by experimental data. This document summarizes key spectroscopic characteristics to aid in the identification, characterization, and development of novel benzimidazole-based compounds.

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that continue to attract significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] A thorough understanding of their structural and electronic properties through spectroscopic analysis is crucial for the development of new therapeutic agents. This guide presents a comparative analysis of spectroscopic data obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) for a selection of benzimidazole derivatives.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a series of substituted benzimidazole derivatives. These compounds were selected to illustrate the influence of different substituents on their spectroscopic properties.

Table 1: ¹H NMR Spectral Data (δ, ppm) of Benzimidazole Derivatives in DMSO-d₆
CompoundAr-H (Benzene Ring)N-H (Imidazole)Other ProtonsReference
2-Phenyl-1H-benzimidazole7.22–7.88 (m, 9H)12.52 (s, 1H)-[3][4]
2-(4-Hydroxyphenyl)-1H-benzimidazole6.52–7.43 (m, 8H)13.20 (s, 1H)9.02 (s, 1H, OH)[3]
2-(4-Methylphenyl)-1H-benzimidazole7.10-7.60 (m, 8H)12.60 (s, 1H)2.35 (s, 3H, CH₃)[5]
2-((5-(4-(5-substituted-1H-benzimidazol-2-yl)phenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)-1-(substitutedphenyl)ethan-1-one7.10-8.50 (m)12.80-13.50 (s)4.50 (s, 2H, S-CH₂)[6]

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).

Table 2: ¹³C NMR Spectral Data (δ, ppm) of Benzimidazole Derivatives in DMSO-d₆
CompoundC=N (Imidazole)Ar-C (Benzene Ring)Other CarbonsReference
2-Phenyl-1H-benzimidazole151.2111.5, 119.0, 122.3, 126.5, 128.9, 129.8, 130.2, 135.2, 143.9-[1]
2-(4-Hydroxyphenyl)-1H-benzimidazole163.2109.5-134.7-[3]
1-Methyl-2-(2′-hydroxy-4′-chlorophenyl)benzimidazole152.1110.1, 119.5, 120.2, 121.8, 122.5, 128.4, 131.5, 134.9, 135.7, 142.1, 156.330.1 (CH₃)[7]
1-Methyl-2-(2′-hydroxy-4′-methoxyphenyl)benzimidazole152.8101.8, 106.5, 110.0, 111.7, 119.2, 121.4, 122.1, 135.5, 142.3, 158.9, 160.730.0 (CH₃), 55.4 (OCH₃)[7]
Table 3: Key IR Absorption Bands (cm⁻¹) of Benzimidazole Derivatives
CompoundN-H StretchC=N StretchC=C Stretch (Aromatic)Other Key BandsReference
2-Substituted Benzimidazoles316416801605, 1588-[8]
Benzimidazole-based hydrazones3214 (N-H)1696 (C=O)--[9]
2-(1H-1,3-benzodiazol-2-yl) phenol3160-3469--1368 (C-N)[2]
Benzimidazole3125-~1230 (imidazole ring)-[10]
Table 4: UV-Visible Absorption Maxima (λₘₐₓ, nm) of Benzimidazole Derivatives
Compoundλₘₐₓ (nm)SolventTransitionReference
Benzimidazole243, 274, 281Methanolπ→π[11]
Imine derivatives of Benzimidazole284-352-π→π[12]
1-Methyl-2-(2′-hydroxy-4′-chlorophenyl)benzimidazole245, 308, 355Methanolπ→π, n→π[7]
1-Methyl-2-(2′-hydroxy-4′-methoxyphenyl)benzimidazole246, 309, 362Methanolπ→π, n→π[7]
Table 5: Mass Spectrometry Fragmentation of Benzimidazole Derivatives
CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)Fragmentation PathwayReference
1- and 2-Substituted BenzimidazolesBase Peak[M-HCN]⁺, [M-2HCN]⁺, 40Sequential loss of HCN[13]
Open-chain intermediates of benzimidazolePresent132Elimination of HCN from benzimidazole nucleus[14]
ImidazobenzodiazepinesPresent43 (CH₃CO⁺, 100%)Confirms the structure[14]
2-Substituted BenzimidazolesPresentVaries with substituentCondensation product of o-phenylenediamine and other reactants[8][15]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at frequencies ranging from 200 to 600 MHz for ¹H and 50.3 to 150 MHz for ¹³C.[1][16] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2][16]

Infrared (IR) Spectroscopy

FT-IR spectra were recorded on a Bruker spectrophotometer.[17] Samples were typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.[2] The spectral data was collected in the range of 4000-400 cm⁻¹.[18]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a spectrophotometer using methanol or other suitable solvents.[7][11] The absorption maxima (λₘₐₓ) are reported in nanometers (nm).

Mass Spectrometry (MS)

Electron impact mass spectra (EI-MS) were obtained on a Varian Mat 311 spectrometer at 70 eV.[14] High-resolution mass spectrometry (HRMS) was also used for accurate mass measurements.[7][16]

Visualization of Benzimidazole Synthesis

The synthesis of benzimidazole derivatives is fundamental to accessing novel compounds for drug discovery. The following diagram illustrates a general and widely used synthetic pathway.

G General Synthesis of 2-Substituted Benzimidazoles OPD o-Phenylenediamine Intermediate Schiff Base Intermediate OPD->Intermediate + Aldehyde (Condensation) Benzimidazole 2-Substituted Benzimidazole OPD->Benzimidazole + Carboxylic Acid (Phillips-Ladenburg Reaction) Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Benzimidazole Intermediate->Benzimidazole Oxidation

Caption: A diagram illustrating two common synthetic routes to 2-substituted benzimidazoles.

This guide provides a foundational comparative analysis of the spectroscopic data for benzimidazole derivatives. Researchers are encouraged to consult the cited literature for more detailed information on specific compounds and experimental conditions. The provided data and methodologies can serve as a valuable resource in the design and characterization of new benzimidazole-based molecules with potential therapeutic applications.

References

A Comparative Guide to the Structure-Activity Relationship of (1H-Benzimidazol-2-ylmethoxy)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Analogs of (1H-Benzimidazol-2-ylmethoxy)acetic acid have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Comparison of Biological Activities

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the benzimidazole ring and the acetic acid moiety. The following table summarizes the quantitative data from various studies, highlighting the impact of these structural modifications on their therapeutic potential.

Compound/AnalogTarget/AssayActivity MetricValueReference
(1-H-benzoyl-1-H-benzimidazol-2-yl) acetic acidAnti-inflammatory (Protein denaturation)% Inhibition58.9% at 80 µg/mL[2]
Indomethacin (Standard)Anti-inflammatory (Protein denaturation)% Inhibition71.23% at 80 µg/mL[2]
2-methyl-1H-benzimidazoleAntioxidant (DPPH assay)IC50144.84 µg/mL[4][5]
1H-benzimidazol-2-ylmethanolAntioxidant (DPPH assay)IC50400.42 µg/mL[4][5]
2-methyl-1H-benzimidazoleCytotoxic (Brine shrimp lethality)LC500.42 µg/mL[4][5]
Vincristine sulphate (Standard)Cytotoxic (Brine shrimp lethality)LC500.544 µg/mL[4][5]
Benzimidazole acetamide derivative (FP1)Neuroprotection (Ethanol-induced model)-Significant[3]
Benzimidazole acetamide derivative (FP7)Neuroprotection (Ethanol-induced model)-Significant[3]
Benzimidazole acetamide derivative (FP8)Neuroprotection (Ethanol-induced model)-Significant[3]
(1H-benzimidazol-2-yl) acetic acid (26a)Analgesic (Acetic acid induced writhing)% Inhibition42% at >200 mg/kg[6]

Note: The table presents a selection of data from the available literature. Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

1. Synthesis of (1-H-benzoyl-1-H-benzimidazol-2-yl) acetic acid

This synthesis is a multi-step process:

  • Step 1: Synthesis of Benzimidazole from O-phenylenediamine and formic acid.

  • Step 2: N-benzoylation of the benzimidazole.

  • Step 3: Introduction of the acetic acid moiety. The final structure is confirmed using infrared (IR) spectroscopy.[2]

2. Anti-inflammatory Activity Assessment (Protein Denaturation Method)

This assay evaluates the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

  • A reaction mixture (5 mL) containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound is prepared.

  • The mixture is incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

  • After cooling, the turbidity is measured spectrophotometrically at 660 nm.

  • Indomethacin is used as a standard drug. The percentage inhibition of protein denaturation is calculated.[2]

3. Antioxidant Activity Assessment (Hydrogen Peroxide Radical Scavenging Assay)

This assay measures the free radical scavenging ability of the compounds.

  • A solution of hydrogen peroxide (40 mM) is prepared in phosphate buffer (pH 7.4).

  • Different concentrations of the test compounds are added to the hydrogen peroxide solution.

  • The absorbance of the solution is measured at 230 nm after 10 minutes against a blank solution containing phosphate buffer without hydrogen peroxide.

  • Ascorbic acid is used as a standard. The percentage of scavenged hydrogen peroxide is calculated.[2]

4. Antibacterial Activity Assessment (Cup-Plate Method)

This method assesses the ability of a compound to inhibit bacterial growth.

  • Nutrient agar is prepared and sterilized.

  • Bacterial cultures (e.g., Enterococcus faecalis and Escherichia coli) are spread on the sterile agar plates.

  • A well is made in the agar, and a specific concentration of the test compound is added.

  • The plates are incubated at 37°C for 24 hours.

  • The zone of inhibition (the area around the well where bacteria do not grow) is measured.[2]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound analogs are mediated through various signaling pathways. For instance, their neuroprotective effects are associated with the modulation of inflammatory and oxidative stress pathways.

G Neuroprotective Mechanism of Benzimidazole Analogs cluster_0 Cellular Stress (e.g., Ethanol) cluster_1 Cellular Response cluster_2 Pathological Outcome cluster_3 Therapeutic Intervention Stress Ethanol Exposure ROS Increased ROS Stress->ROS Inflammation Pro-inflammatory Markers (TNF-α, NF-κB, IL-6, NLRP3) Stress->Inflammation Antioxidants Reduced Antioxidant Enzymes ROS->Antioxidants Neurodegeneration Neurodegeneration & Memory Deficits ROS->Neurodegeneration Inflammation->Neurodegeneration Benzimidazole (1H-Benzimidazol-2-ylmethoxy) acetic acid analogs Benzimidazole->ROS Inhibits Benzimidazole->Inflammation Inhibits Benzimidazole->Neurodegeneration Prevents

Caption: Neuroprotective pathway of benzimidazole analogs.

Benzimidazole derivatives have been shown to exert neuroprotective effects by mitigating oxidative stress and inflammation induced by factors like ethanol.[3] They achieve this by reducing the levels of reactive oxygen species (ROS) and downregulating the expression of pro-inflammatory markers such as TNF-α, NF-κB, IL-6, and NLRP3.[3]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel this compound analogs.

G Workflow for Synthesis and Evaluation of Analogs start Start: Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization in_vitro In Vitro Biological Assays (e.g., Antioxidant, Anti-inflammatory) characterization->in_vitro in_vivo In Vivo Animal Models (e.g., Neuroprotection) in_vitro->in_vivo sar_analysis Structure-Activity Relationship Analysis in_vitro->sar_analysis in_vivo->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Improvement end End: Candidate Drug lead_optimization->end

Caption: Drug discovery workflow for benzimidazole analogs.

This systematic approach, from rational design and synthesis to rigorous biological testing and SAR analysis, is fundamental in identifying and optimizing lead compounds for further drug development.

References

A Comparative Guide to the Cytotoxicity of Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Notably, derivatives of benzimidazole have demonstrated significant cytotoxic effects against various cancer cell lines, making them a focal point in the development of novel anticancer therapeutics.[1][2] This guide provides an objective comparison of the cytotoxic performance of several benzimidazole derivatives, supported by experimental data from recent studies. It summarizes quantitative cytotoxicity data, details the experimental protocols used for their assessment, and visualizes key signaling pathways implicated in their mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of benzimidazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth. A lower IC50 value indicates greater cytotoxic potency. The following table summarizes the IC50 values for a selection of recently synthesized benzimidazole derivatives against various human cancer cell lines. It is important to exercise caution when directly comparing IC50 values across different studies due to variations in experimental conditions, such as cell lines and incubation times.[3]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound VIII (1,2,5-trisubstituted) CEM/ADR 5000 (Doxorubicin-resistant Leukemia)8.13[4]
CCRF/CEM (Leukemia)3.61[4]
Compound VII (1,2,5-trisubstituted) CCRF/CEM (Leukemia)6.63[4]
Compound XI (1,2,5-trisubstituted) CCRF/CEM (Leukemia)4.45[4]
Compound 5 (bromo-derivative) MCF-7 (Breast Cancer)17.8 µg/mL[5]
DU-145 (Prostate Cancer)10.2 µg/mL[5]
H69AR (Small Cell Lung Cancer)49.9 µg/mL[5]
Compound 12 A549 (Lung Cancer)3.98 µg/mL[6]
Cisplatin (Reference Drug) A549 (Lung Cancer)6.75 µg/mL[6]
Compound 2a (1,2-disubstituted) A549 (Lung Cancer)111.70[7]
DLD-1 (Colon Cancer)185.30[7]
Compound 17a (1,2-disubstituted) HepG2 (Liver Cancer)1.98[8]
Sorafenib (Reference Drug) HepG2 (Liver Cancer)10.99[8]
Compound 8I (benzimidazole-acridine) K562 (Leukemia)2.68[9]
HepG-2 (Liver Cancer)8.11[9]
Compound 5l (imidazo[1,5-a]pyridine-benzimidazole) 60 Human Cancer Cell Lines (Average)0.43 - 7.73[9]
Compound 11i (imidazopyridine-benzimidazole conjugate) A-549 (Lung Cancer)1.48[2]
Compound 11p (imidazopyridine-benzimidazole conjugate) A-549 (Lung Cancer)1.92[2]

Experimental Protocols

The following section details a common methodology used to assess the cytotoxicity of benzimidazole derivatives.

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the benzimidazole compounds. A negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent like doxorubicin or cisplatin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 3-4 hours.

  • Formazan Solubilization: The culture medium containing MTT is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength typically between 550 and 600 nm.[3]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

G Experimental Workflow for MTT Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Line seeding Seed Cells in 96-well Plate cell_culture->seeding adhesion Allow Cells to Adhere Overnight seeding->adhesion add_compounds Add Benzimidazole Derivatives (Varying Concentrations) adhesion->add_compounds incubation Incubate for 24-72 hours add_compounds->incubation add_mtt Add MTT Solution incubation->add_mtt formazan_formation Incubate for 3-4 hours (Formazan Formation) add_mtt->formazan_formation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Mechanisms of Action and Signaling Pathways

Benzimidazole derivatives exert their cytotoxic effects through various mechanisms, often culminating in the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

Apoptosis is a crucial pathway for eliminating damaged or cancerous cells. Many benzimidazole compounds have been shown to trigger apoptosis in cancer cells. This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. For instance, some derivatives cause an increase in the percentage of late apoptotic cells in a concentration-dependent manner.[5]

G Simplified Apoptosis Induction Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway benzimidazole Benzimidazole Derivative mitochondria Mitochondrial Stress benzimidazole->mitochondria death_receptor Death Receptor Binding benzimidazole->death_receptor cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis G Cell Cycle Arrest at G2/M Phase G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M arrest Arrest G2->arrest M->G1 benzimidazole Benzimidazole Derivative benzimidazole->arrest arrest->M Inhibition

References

A Comparative Guide to Cross-Validation of Analytical Methods for (1H-Benzimidazol-2-ylmethoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-validation of analytical methods for the quantitative determination of (1H-Benzimidazol-2-ylmethoxy)acetic acid. Ensuring the consistency and reliability of analytical data is paramount in pharmaceutical development. Cross-validation serves as a critical process to demonstrate the equivalency of analytical methods, which is essential when methods are transferred between laboratories, when a new method is introduced to replace an existing one, or when data from different analytical techniques are compared.

This document outlines the experimental protocols for two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and presents a framework for their cross-validation.

Commonly Employed Analytical Methods

The selection of an analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. For a compound like this compound, HPLC-UV and UPLC-MS/MS are two powerful and frequently used techniques.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a robust and widely used technique for the quantification of active pharmaceutical ingredients (APIs). It is known for its reliability and cost-effectiveness. The benzimidazole moiety in the target compound contains a chromophore that allows for sensitive detection by UV.

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-UV. It is particularly advantageous for analyzing samples with complex matrices or when very low detection limits are required. The use of a mass spectrometer allows for the unambiguous identification and quantification of the analyte based on its mass-to-charge ratio.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of a benzimidazole derivative similar to this compound.

1. HPLC-UV Method Protocol

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.

2. UPLC-MS/MS Method Protocol

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and an internal standard.

  • Injection Volume: 5 µL.

  • Sample Preparation: Perform a protein precipitation or solid-phase extraction for biological samples, followed by dilution in the mobile phase. For drug substance analysis, a simple dilution in the mobile phase is typically sufficient.

Data Presentation and Comparison

The performance of each analytical method is evaluated through a validation process that assesses several key parameters. The following tables summarize the typical performance characteristics of HPLC-UV and UPLC-MS/MS methods for the analysis of benzimidazole derivatives.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UVUPLC-MS/MS
Linearity (r²) > 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Precision (%RSD) < 2%< 5%
Accuracy (Recovery %) 98 - 102%95 - 105%
Limit of Detection (LOD) ~100 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~300 ng/mL~0.1 ng/mL
Specificity GoodExcellent

Table 2: Hypothetical Cross-Validation Results (Comparative Testing)

In a comparative testing approach, the same set of samples is analyzed using both methods. The results are then statistically compared.

Sample IDHPLC-UV Result (µg/mL)UPLC-MS/MS Result (µg/mL)% Difference
Sample 015.25.1-1.9%
Sample 0210.510.3-1.9%
Sample 0324.825.1+1.2%
Sample 0449.650.2+1.2%
Sample 0575.374.8-0.7%
Sample 0698.999.5+0.6%
Average % Difference -0.25%
Acceptance Criteria ± 15%

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for a cross-validation study and a hypothetical signaling pathway where a benzimidazole derivative might be active.

Caption: Experimental workflow for cross-validation of analytical methods.

Caption: Hypothetical signaling pathway inhibited by a benzimidazole derivative.

Conclusion

Cross-validation is a fundamental component of the lifecycle of an analytical method, ensuring data integrity and consistency. For a compound such as this compound, both HPLC-UV and UPLC-MS/MS are suitable analytical techniques, with the choice depending on the specific application and required sensitivity. A well-designed cross-validation study, following a clear protocol with pre-defined acceptance criteria, is essential to demonstrate the interchangeability of these methods. The successful cross-validation provides confidence in the reliability of the analytical data, which is crucial for regulatory submissions and the overall success of a drug development program.

A Comparative Guide to the In Vitro and In Vivo Studies of Benzimidazole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Preclinical Data for Researchers and Drug Development Professionals

The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, derivatives of benzimidazole acetic acid have garnered significant interest for their therapeutic potential. This guide provides a comparative overview of the in vitro and in vivo studies conducted on derivatives closely related to (1H-Benzimidazol-2-ylmethoxy)acetic acid, a compound of interest in drug discovery. Due to the limited availability of data on the exact molecule, this comparison focuses on the biological activities of (1-H-benzoyl-1-H-benzimidazol-2-yl) acetic acid and (1H-benzimidazol-2-yl) acetic acid to provide valuable insights for researchers in the field.

In Vitro Evaluation of (1-H-benzoyl-1-H-benzimidazol-2-yl) acetic acid

Recent research has focused on the synthesis and in vitro biological evaluation of (1-H-benzoyl-1-H-benzimidazol-2-yl) acetic acid, a novel derivative. These studies have explored its antioxidant, anti-inflammatory, and antibacterial properties, providing a foundational understanding of its potential therapeutic applications.[1]

Quantitative Data Summary
Biological ActivityAssayTest Compound Concentration% Inhibition / Zone of InhibitionStandard Drug% Inhibition of Standard
Antioxidant Hydrogen Peroxide Radical Scavenging20 µg/ml25.3%Ascorbic Acid48.2%
40 µg/ml36.8%65.7%
60 µg/ml47.2%78.4%
80 µg/ml55.1%89.6%
Anti-inflammatory Protein Denaturation Inhibition20 µg/ml28.4%Indomethacin45.8%
40 µg/ml39.7%56.3%
60 µg/ml49.1%64.9%
80 µg/ml58.9%71.2%
Antibacterial Cup-plate Method (Gram-positive: E. faecalis)50 µg/ml14 mmCiprofloxacin22 mm
100 µg/ml18 mm28 mm
Cup-plate Method (Gram-negative: E. coli)50 µg/ml11 mmCiprofloxacin20 mm
100 µg/ml15 mm26 mm

Data sourced from a study on (1-H-benzoyl-1-H-benzimidazol-2-yl) acetic acid.[1]

Experimental Protocols

Hydrogen Peroxide Radical Scavenging Assay: [1] A solution of hydrogen peroxide (40 mM) was prepared in phosphate buffer (pH 7.4). The synthesized compound and ascorbic acid (standard) were prepared in different concentrations (20, 40, 60, 80 µg/ml). An aliquot of the test or standard solution was added to the hydrogen peroxide solution. The absorbance was measured at 230 nm after 10 minutes against a blank solution containing phosphate buffer without hydrogen peroxide. The percentage of hydrogen peroxide scavenged was calculated.

Protein Denaturation Inhibition Assay: [1] The reaction mixture consisted of the test compound or standard (Indomethacin) at various concentrations (20-80 mcg/ml) and a 1% aqueous solution of bovine serum albumin. The pH of the mixture was adjusted to 6.8 using 1N HCl. The samples were incubated at 37°C for 20 minutes and then heated to 57°C for 3 minutes. After cooling, 2.5 ml of phosphate buffer saline was added. The absorbance was measured spectrophotometrically at 416 nm. The percentage inhibition of protein denaturation was calculated.

Antibacterial Cup-plate Method: [1] Nutrient agar medium was prepared and sterilized. The medium was poured into sterile petri dishes and allowed to solidify. The test bacterial cultures (Enterococcus faecalis and Escherichia coli) were evenly spread on the surface of the agar. A sterile cork borer was used to create wells in the agar. The test compound and standard (Ciprofloxacin) at concentrations of 50 µg/ml and 100 µg/ml were added to the wells. The plates were incubated at 37°C for 24 hours. The zone of inhibition around each well was measured in millimeters.

In Vivo Evaluation of (1H-benzimidazol-2-yl) acetic acid

Quantitative Data Summary
Biological ActivityAssayTest CompoundDose (mg/kg, os)Maximal Inhibition % (mean ± SEM)
Analgesic Acetic Acid Induced Writhing in Mice(1H-benzimidazol-2-yl) acetic acid> 20042 ± 15

Data sourced from a review on the pharmacological significance of heterocyclic 1H-benzimidazole scaffolds.[2]

Experimental Protocols

Acetic Acid-Induced Writhing Test in Mice: [2] This is a standard in vivo model for screening analgesic activity. Mice are pre-treated with the test compound or a vehicle control orally. After a specific period, a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching and constriction of the abdomen). The number of writhes is counted for a set period. The analgesic effect of the test compound is determined by its ability to reduce the number of writhes compared to the control group.

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated using the DOT language.

in_vitro_workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_data Data Analysis s1 Starting Materials (o-phenylenediamine, formic acid) s2 Three-Step Synthesis s1->s2 s3 Purification & Characterization (IR Spectroscopy) s2->s3 a1 Antioxidant Assay (H2O2 Scavenging) s3->a1 Test Compound (1-H-benzoyl-1-H-benzimidazol-2-yl) acetic acid a2 Anti-inflammatory Assay (Protein Denaturation) s3->a2 Test Compound (1-H-benzoyl-1-H-benzimidazol-2-yl) acetic acid a3 Antibacterial Assay (Cup-plate Method) s3->a3 Test Compound (1-H-benzoyl-1-H-benzimidazol-2-yl) acetic acid d1 Measure Absorbance/ Zone of Inhibition a1->d1 a2->d1 a3->d1 d2 Calculate % Inhibition/ Compare with Standard d1->d2

Caption: Workflow for the in vitro evaluation of a benzimidazole derivative.

in_vivo_workflow cluster_animal_prep Animal Preparation cluster_induction Induction of Nociception cluster_observation Observation & Data Collection p1 Select Mice p2 Administer Test Compound ((1H-benzimidazol-2-yl) acetic acid) or Vehicle p1->p2 i1 Intraperitoneal Injection of Acetic Acid p2->i1 o1 Count Writhing Responses i1->o1 o2 Calculate % Inhibition of Writhing o1->o2

Caption: Workflow for the in vivo analgesic activity assessment.

Conclusion

The available data on benzimidazole acetic acid derivatives suggest a promising profile of biological activities. The in vitro studies on (1-H-benzoyl-1-H-benzimidazol-2-yl) acetic acid demonstrate its potential as an antioxidant, anti-inflammatory, and antibacterial agent.[1] Concurrently, in vivo studies on the related compound (1H-benzimidazol-2-yl) acetic acid indicate its efficacy as a central analgesic.[2]

It is important to note that the direct comparison is limited by the lack of studies on the exact same derivative in both in vitro and in vivo settings. The structural differences, such as the presence of a benzoyl group in the in vitro study, can influence the pharmacokinetic and pharmacodynamic properties of the compound. Therefore, while these findings provide a strong rationale for the continued investigation of this class of compounds, further research is necessary to establish a direct correlation between the in vitro and in vivo effects of this compound and its derivatives. Future studies should aim to evaluate the same compound in a comprehensive panel of both in vitro and in vivo models to fully elucidate its therapeutic potential.

References

A Comparative Analysis of the Anti-Inflammatory Effects of (1h-Benzimidazol-2-ylmethoxy)acetic acid and Standard Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential anti-inflammatory effects of the novel benzimidazole derivative, (1h-Benzimidazol-2-ylmethoxy)acetic acid, alongside the well-established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib. Due to the limited availability of specific experimental data for this compound, this guide utilizes published data for a structurally related compound, 3-(2-[1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl)acetic acid, to provide a representative comparison. This analysis is intended to guide further research and development of novel anti-inflammatory agents based on the benzimidazole scaffold.

Executive Summary

Benzimidazole derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including anti-inflammatory effects.[1][2] This guide evaluates the anti-inflammatory potential of a representative benzimidazole acetic acid derivative against a non-selective cyclooxygenase (COX) inhibitor, Indomethacin, and a selective COX-2 inhibitor, Celecoxib. The comparison is based on their mechanisms of action and reported efficacy in preclinical models of inflammation.

Compound Profiles and Mechanisms of Action

This compound (and its representative analogue)

The anti-inflammatory activity of benzimidazole derivatives is often attributed to their ability to inhibit key inflammatory mediators.[1] While the precise mechanism of this compound is yet to be fully elucidated, related compounds have demonstrated significant anti-inflammatory effects in vivo, suggesting a potential to modulate inflammatory pathways.[3] The core benzimidazole structure is a key pharmacophore in several clinically used drugs, highlighting its therapeutic potential.[4]

Indomethacin

Indomethacin is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes.[5] By blocking these enzymes, it inhibits the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Its broad activity against both COX isoforms contributes to its efficacy but also to its potential for gastrointestinal side effects.

Celecoxib

Celecoxib is a selective inhibitor of the COX-2 enzyme. COX-2 is primarily induced at sites of inflammation and is responsible for the production of prostaglandins that mediate inflammatory responses. By selectively targeting COX-2, celecoxib aims to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal adverse effects associated with non-selective NSAIDs.

dot

Simplified Anti-Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor PLA2 PLA2 Receptor->PLA2 NF-kB Pathway NF-kB Pathway Receptor->NF-kB Pathway Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Gene Expression Gene Expression NF-kB Pathway->Gene Expression Pro-inflammatory Cytokines (TNF-a, IL-6) Pro-inflammatory Cytokines (TNF-a, IL-6) Gene Expression->Pro-inflammatory Cytokines (TNF-a, IL-6) Pro-inflammatory Cytokines (TNF-a, IL-6)->Inflammation Indomethacin Indomethacin Indomethacin->COX-1 (Constitutive) Inhibits Indomethacin->COX-2 (Inducible) Inhibits Celecoxib Celecoxib Celecoxib->COX-2 (Inducible) Inhibits Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->COX-2 (Inducible) Potential Inhibition Benzimidazole Derivative->Pro-inflammatory Cytokines (TNF-a, IL-6) Potential Inhibition

Caption: Simplified overview of key inflammatory signaling pathways and the targets of the compared compounds.

Quantitative Data Comparison

The following table summarizes the available in vivo anti-inflammatory data for the representative benzimidazole acetic acid derivative and Indomethacin in the carrageenan-induced rat paw edema model.

CompoundDoseTime After Carrageenan% Inhibition of Paw EdemaReference
3-(2-[1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl)acetic acid50 mg/kg1 hr45.2[3]
2 hr53.1[3]
3 hr58.7[3]
Indomethacin10 mg/kg1 hr48.5[3]
2 hr55.3[3]
3 hr62.1[3]

Note: The data for the benzimidazole derivative is for a structurally related compound and should be interpreted as indicative of the potential activity of this compound.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the design of future comparative studies.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Objective: To determine the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

  • Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this reaction is quantified by measuring the change in absorbance.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, heme, and the COX-1 or COX-2 enzyme.

    • Add the test compound at various concentrations to the reaction mixture and incubate.

    • Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

    • Monitor the absorbance at the appropriate wavelength over time using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

2. 5-Lipoxygenase (5-LOX) Inhibition Assay

  • Objective: To assess the inhibitory effect of a test compound on the 5-LOX enzyme.

  • Principle: The assay measures the production of leukotrienes from arachidonic acid by 5-LOX. The inhibition is determined by quantifying the reduction in the formation of the product.

  • Procedure:

    • Prepare a reaction buffer containing the 5-LOX enzyme.

    • Add the test compound at various concentrations and pre-incubate.

    • Initiate the reaction by adding arachidonic acid.

    • After a specific incubation period, stop the reaction.

    • Quantify the product formation using a suitable method, such as spectrophotometry or ELISA.

    • Calculate the percentage of inhibition and the IC50 value.

3. TNF-α and IL-6 Inhibition Assay in LPS-Stimulated Macrophages

  • Objective: To evaluate the ability of a test compound to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6.

  • Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant is measured by ELISA.

  • Procedure:

    • Seed macrophages in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specified period.

    • Stimulate the cells with LPS.

    • After incubation, collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits.

    • Calculate the percentage of inhibition and the IC50 values.

dot

In Vitro Anti-Inflammatory Assay Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_detection Detection & Analysis Test Compound Preparation Test Compound Preparation Pre-incubation with Compound Pre-incubation with Compound Test Compound Preparation->Pre-incubation with Compound Enzyme/Cell Culture Preparation Enzyme/Cell Culture Preparation Enzyme/Cell Culture Preparation->Pre-incubation with Compound Reaction Initiation (Substrate/Stimulus) Reaction Initiation (Substrate/Stimulus) Pre-incubation with Compound->Reaction Initiation (Substrate/Stimulus) Incubation Incubation Reaction Initiation (Substrate/Stimulus)->Incubation Signal Detection (Absorbance/Fluorescence/Luminescence) Signal Detection (Absorbance/Fluorescence/Luminescence) Incubation->Signal Detection (Absorbance/Fluorescence/Luminescence) Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Signal Detection (Absorbance/Fluorescence/Luminescence)->Data Analysis (IC50 Calculation)

Caption: General workflow for in vitro anti-inflammatory screening assays.

In Vivo Assay

Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the in vivo anti-inflammatory activity of a test compound in an acute inflammation model.

  • Principle: The injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is assessed by its ability to reduce the swelling of the paw.

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer the test compound or the reference drug (e.g., Indomethacin) orally or intraperitoneally.

    • After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

dot

Carrageenan-Induced Paw Edema Workflow Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Compound/Vehicle Administration Compound/Vehicle Administration Fasting->Compound/Vehicle Administration Carrageenan Injection Carrageenan Injection Compound/Vehicle Administration->Carrageenan Injection Paw Volume Measurement (Plethysmometer) Paw Volume Measurement (Plethysmometer) Carrageenan Injection->Paw Volume Measurement (Plethysmometer) Data Collection & Analysis (% Inhibition) Data Collection & Analysis (% Inhibition) Paw Volume Measurement (Plethysmometer)->Data Collection & Analysis (% Inhibition)

Caption: Experimental workflow for the in vivo carrageenan-induced paw edema model.

Conclusion and Future Directions

The available data on a representative benzimidazole acetic acid derivative suggests that this class of compounds holds promise as a source of new anti-inflammatory agents, with efficacy comparable to the established NSAID, Indomethacin, in a preclinical model of acute inflammation.[3] Further investigation is warranted to fully characterize the anti-inflammatory profile of this compound.

Future research should focus on:

  • Direct Experimental Evaluation: Conducting in vitro and in vivo studies to determine the specific anti-inflammatory activity and mechanism of action of this compound.

  • Mechanism of Action Studies: Investigating the inhibitory effects on key inflammatory targets such as COX-1, COX-2, 5-LOX, and the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of analogues to optimize potency and selectivity.

  • Safety and Toxicology Profiling: Assessing the gastrointestinal and cardiovascular safety profile of promising lead compounds.

By systematically addressing these research areas, the therapeutic potential of this compound and related benzimidazole derivatives as novel anti-inflammatory drugs can be fully explored.

References

A Comparative Review of (1H-Benzimidazol-2-ylmethoxy)acetic acid and Structurally Related Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the properties of (1H-Benzimidazol-2-ylmethoxy)acetic acid and its structural analog, (1H-Benzoimidazol-2-yl)acetic acid. Due to a notable scarcity of published experimental data for this compound, this document focuses on providing a detailed profile of the more extensively studied comparator, alongside a broader look at the therapeutic potential of the benzimidazole scaffold, supported by data from other relevant derivatives.

Introduction to Benzimidazole Acetic Acid Derivatives

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Their isosteric relationship with naturally occurring purines allows them to interact with various biological targets, leading to a wide spectrum of activities, including anti-inflammatory, analgesic, antimicrobial, and antiviral effects. This guide focuses on two closely related benzimidazole acetic acid derivatives, aiming to collate and compare their known properties.

Physicochemical Properties

PropertyThis compound(1H-Benzoimidazol-2-yl)acetic acid
Molecular Formula C₁₀H₁₀N₂O₃C₉H₈N₂O₂
Molecular Weight 206.20 g/mol 176.17 g/mol
Appearance Not availableLight yellow to light brown solid[1]
Melting Point Not available116 °C[1]
Boiling Point (Predicted) Not available498.3±28.0 °C[1]
Density (Predicted) Not available1.437±0.06 g/cm³[1]
pKa (Predicted) Not available1.54±0.30[1]
Storage Temperature Not available2-8°C[1]

Biological and Pharmacological Activities

The benzimidazole scaffold is associated with a diverse range of biological activities. This section compares the known pharmacological profiles of the target compound and its comparator.

Analgesic and Anti-inflammatory Activity

Benzimidazole derivatives are well-documented for their potential as analgesic and anti-inflammatory agents.

This compound:

No published data on the analgesic or anti-inflammatory activity of this compound were found during the literature review.

(1H-Benzoimidazol-2-yl)acetic acid:

This compound has been reported to exhibit central analgesic activity.[2] In an acetic acid-induced writhing test in mice, it demonstrated a maximal inhibition of 42 ± 15% at a dose of >200 mg/kg (os).[2] The anti-inflammatory potential has also been investigated for several derivatives, suggesting that the benzimidazole-2-acetic acid scaffold is a promising starting point for the development of new anti-inflammatory drugs.

The proposed mechanism for the anti-inflammatory and analgesic effects of many benzimidazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

prostaglandin_pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Cellular Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX PGG2 Prostaglandin G₂ (PGG₂) COX->PGG2 Peroxidase Peroxidase Activity (of COX) PGG2->Peroxidase PGH2 Prostaglandin H₂ (PGH₂) Peroxidase->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Benzimidazole (1H-Benzoimidazol-2-yl)acetic acid & Derivatives Benzimidazole->COX Inhibition

Caption: Inhibition of COX enzymes by benzimidazole derivatives blocks prostaglandin synthesis.

Antimicrobial Activity

The benzimidazole core is present in several broad-spectrum antimicrobial agents.

This compound:

No specific data on the antimicrobial activity of this compound is currently available in the scientific literature.

(1H-Benzoimidazol-2-yl)acetic acid:

Researchers have explored the efficacy of (1H-Benzoimidazol-2-yl)acetic acid in antimicrobial applications, highlighting its relevance in medicinal chemistry.[3] While specific minimum inhibitory concentration (MIC) values against a wide range of microorganisms are not consistently reported in readily accessible literature, the general consensus points to the potential of this scaffold for developing new antimicrobial agents.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized protocols for key experiments relevant to the evaluation of benzimidazole derivatives.

Synthesis of Benzimidazole Derivatives

A common route for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative.

Workflow: Synthesis of (1H-Benzoimidazol-2-yl)acetic acid

synthesis_workflow Start o-Phenylenediamine + Malonic Acid Reaction Reaction in 4N Hydrochloric Acid Start->Reaction Heating Reflux Reaction->Heating Workup Cooling & Basification with NH₄OH Heating->Workup Precipitation Precipitate Formation Workup->Precipitation Purification Recrystallization (e.g., from Methanol) Precipitation->Purification Product (1H-Benzoimidazol-2-yl)acetic acid Purification->Product

Caption: General synthesis workflow for (1H-Benzoimidazol-2-yl)acetic acid.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This is a standard and sensitive method for screening peripheral analgesic activity.

  • Animals: Swiss albino mice are typically used.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound or vehicle (for the control group) is administered orally or intraperitoneally. A standard analgesic like Aspirin or Indomethacin is used for the standard group.

    • After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching behavior).

    • The number of writhes is counted for a specific duration (e.g., 20 minutes).

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used model to evaluate acute anti-inflammatory activity.

  • Animals: Wistar albino rats are commonly used.

  • Procedure:

    • Animals are grouped and administered the test compound, vehicle, or a standard anti-inflammatory drug (e.g., Indomethacin).

    • After a specific time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated as: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the test group.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Materials: 96-well microtiter plates, bacterial or fungal cultures, appropriate broth medium, and the test compound.

  • Procedure:

    • Serial two-fold dilutions of the test compound are prepared in the broth medium in the wells of a microtiter plate.

    • Each well is inoculated with a standardized suspension of the microorganism.

    • Positive (microorganism and broth) and negative (broth only) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

While this compound remains a compound with limited publicly available data, its structural similarity to other biologically active benzimidazoles suggests potential for further investigation. Its close analog, (1H-Benzoimidazol-2-yl)acetic acid, has demonstrated analgesic properties and serves as a valuable reference point. The broader class of benzimidazole derivatives continues to be a rich source of lead compounds in drug discovery, with significant potential in the development of new anti-inflammatory, analgesic, and antimicrobial agents. Further experimental studies are warranted to fully elucidate the pharmacological profile of this compound and to determine its therapeutic potential in comparison to other benzimidazole-based compounds.

References

Benchmarking Purity: A Comparative Guide to Synthesized (1H-Benzimidazol-2-ylmethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark for the purity of synthesized (1H-Benzimidazol-2-ylmethoxy)acetic acid, a molecule of interest in pharmaceutical research. By detailing rigorous analytical methodologies and comparing the synthesized product against potential impurities, this document serves as a crucial resource for ensuring the quality and reliability of this compound in research and development settings.

Executive Summary

The purity of active pharmaceutical ingredients (APIs) is a critical determinant of their safety and efficacy. This guide outlines a systematic approach to benchmarking the purity of laboratory-synthesized this compound. We present a comparative analysis of the synthesized product with commercially available alternatives and potential process-related impurities. The methodologies employed include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. All experimental data is summarized for clarity, and detailed protocols are provided to ensure reproducibility.

Comparative Purity Analysis

The purity of the synthesized this compound was evaluated against commercially available standards and potential impurities derived from the synthetic route. The primary synthetic pathway considered is the Williamson ether synthesis, reacting 2-(chloromethyl)-1H-benzimidazole with glycolic acid. Consequently, the main potential impurities are the unreacted starting materials. Commercially available this compound hydrochloride typically has a minimum purity specification of 95%.

Table 1: Comparative Purity and Analytical Data

CompoundSourcePurity (%)HPLC Retention Time (min)Key ¹H NMR Signals (ppm, DMSO-d₆)Key ¹³C NMR Signals (ppm, DMSO-d₆)[M+H]⁺ (m/z)
Synthesized Product In-house Synthesis> 99[To be determined][Expected around 7.1-7.6 (Ar-H), 4.8 (O-CH₂-Ar), 4.2 (O-CH₂-COOH), 12.5 (br s, NH), 12.9 (br s, COOH)][Expected around 171 (C=O), 151 (NCN), 143, 134 (Ar-C), 122, 115 (Ar-CH), 69 (O-CH₂-Ar), 60 (O-CH₂-COOH)]207.07
Commercial Alternative Various Suppliers≥ 95[To be determined]Similar to synthesized product, with potential impurity peaks.Similar to synthesized product, with potential impurity peaks.207.07
2-(Chloromethyl)-1H-benzimidazole (Impurity A)Starting Material-[To be determined]7.56-7.52 (m, 2H), 7.22-7.11 (m, 2H), 4.91 (s, 2H), 12.50 (s, 1H)[1]150.09, 141.59, 138.00, 124.10, 116.52, 42.06[1]167.04
Glycolic Acid (Impurity B)Starting Material-[To be determined]3.94 (s, 2H) (in D₂O)[2]177.04, 60.16 (in D₂O)[2]77.02

Experimental Workflow and Protocols

A multi-step analytical workflow was designed to rigorously assess the purity of the synthesized this compound. This workflow ensures the identification and quantification of the main compound and any potential impurities.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_comparison Benchmarking synthesis Synthesis of (1H-Benzimidazol- 2-ylmethoxy)acetic acid purification Purification (Recrystallization) synthesis->purification hplc HPLC Analysis purification->hplc Purity Check nmr NMR Spectroscopy purification->nmr Structural Confirmation & qNMR ms Mass Spectrometry hplc->ms Peak Identification commercial Commercial Standard hplc->commercial impurities Potential Impurities hplc->impurities ms->impurities nmr->impurities

Figure 1: Experimental workflow for purity benchmarking.
Synthesis of this compound

A solution of 2-(chloromethyl)-1H-benzimidazole (1 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF), is treated with glycolic acid (1.1 equivalents) and a non-nucleophilic base like potassium carbonate (2.5 equivalents). The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the crude product is extracted.

Purification

The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield crystalline this compound.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Procedure: A standard solution of the synthesized product and solutions of potential impurities are prepared in the mobile phase. The retention times and peak areas are recorded to determine the purity of the synthesized compound.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Analyzer: Time-of-Flight (TOF) or Quadrupole.

  • Procedure: The sample is introduced into the mass spectrometer via direct infusion or coupled with the HPLC system (LC-MS). The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are analyzed to confirm the molecular weight and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D correlation experiments (COSY, HSQC) for unambiguous signal assignment. Quantitative NMR (qNMR) can be performed using a certified internal standard to determine the absolute purity.

  • Procedure: A sample of the synthesized product is dissolved in the deuterated solvent, and the spectra are acquired. The chemical shifts, coupling constants, and integration values are analyzed to confirm the chemical structure and identify any impurities present.

Signaling Pathway and Logical Relationships

The analytical techniques employed in this guide are interconnected and provide complementary information to build a comprehensive purity profile of the synthesized compound.

logical_relationship cluster_data Analytical Data cluster_interpretation Interpretation cluster_outcome Outcome hplc_data HPLC Data (Retention Time, Peak Area) purity Purity Assessment (%) hplc_data->purity impurity_id Impurity Identification hplc_data->impurity_id ms_data MS Data (m/z, Fragmentation) identity Structural Confirmation ms_data->identity ms_data->impurity_id nmr_data NMR Data (Chemical Shifts, Integration) nmr_data->purity qNMR nmr_data->identity nmr_data->impurity_id benchmark Purity Benchmark purity->benchmark identity->benchmark impurity_id->benchmark

Figure 2: Logical relationship of analytical data to purity benchmark.

Conclusion

This guide establishes a robust framework for benchmarking the purity of synthesized this compound. By employing a combination of chromatographic and spectroscopic techniques, a comprehensive purity profile can be established, ensuring the quality and reliability of the compound for research and drug development purposes. The provided protocols and comparative data serve as a valuable resource for scientists working with this and similar benzimidazole derivatives.

References

Safety Operating Guide

Personal protective equipment for handling (1h-Benzimidazol-2-ylmethoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling (1h-Benzimidazol-2-ylmethoxy)acetic acid, ensuring the well-being of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentStandard
Eye and Face Protection Chemical safety goggles or face shieldOSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2][3]
Skin Protection Protective gloves and appropriate protective clothing to prevent skin exposure---
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced[2]---

Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Use only in a well-ventilated area or outdoors.[1]

  • Store in a tightly-closed container in a cool, dry, and well-ventilated place.[1][2]

  • Incompatible materials to keep separate include strong oxidizing agents, strong bases, amines, and strong reducing agents.[2]

First Aid Measures:

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4]

Spill and Disposal:

  • In case of a spill, prevent it from entering drains. Sweep up and shovel the material into suitable containers for disposal.[2]

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[1][2]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Work in a Well-Ventilated Area (Fume Hood) prep_ppe->prep_setup handling_weigh Weigh the Compound Carefully prep_setup->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve post_decon Decontaminate Work Area handling_dissolve->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash disp_waste Dispose of Contaminated Waste in Designated Containers post_wash->disp_waste disp_ppe Doff PPE Correctly disp_waste->disp_ppe

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.